2-(2-Bromophenyl)-2,2-difluoroacetic acid
Description
BenchChem offers high-quality 2-(2-Bromophenyl)-2,2-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-2,2-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-bromophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUGEFZIOIIHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing with a Reformatsky-type reaction, followed by a dehydroxylation step, and culminating in the hydrolysis of the ester to the final carboxylic acid. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed to enable researchers to successfully replicate and adapt this synthesis.
Introduction
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Aryl difluoroacetic acids, in particular, are of significant interest in medicinal chemistry. The title compound, 2-(2-Bromophenyl)-2,2-difluoroacetic acid, serves as a key intermediate for the synthesis of a variety of complex molecules, leveraging the difluoroacetic acid moiety for its unique electronic properties and the bromo-substituent as a handle for further chemical transformations such as cross-coupling reactions. This guide delineates a reliable three-step synthetic route to this important molecule.
Overall Synthesis Pathway
The synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is achieved through a strategically designed three-step sequence. The pathway begins with the formation of a carbon-carbon bond between 2-bromobenzaldehyde and a difluoroacetyl moiety via a Reformatsky-type reaction. The resulting β-hydroxy ester is then deoxygenated to remove the hydroxyl group. The final step involves the hydrolysis of the ethyl ester to afford the target carboxylic acid.
Caption: Overall three-step synthesis pathway for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Part 1: Step-by-Step Synthesis Protocol
Step 1: Reformatsky-Type Reaction to Synthesize Ethyl 2-(2-bromophenyl)-2,2-difluoro-3-hydroxypropanoate
The initial step involves the formation of a carbon-carbon bond through a Reformatsky reaction. This reaction utilizes activated zinc to form an organozinc reagent from ethyl bromodifluoroacetate, which then undergoes nucleophilic addition to the carbonyl group of 2-bromobenzaldehyde.[1][2] The less reactive nature of the organozinc reagent compared to Grignard or organolithium reagents prevents unwanted side reactions with the ester functionality.[1]
Sources
physicochemical properties of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Abstract: This technical guide provides a comprehensive overview of the known and predicted (CAS No: 1375472-90-4). Acknowledging the current scarcity of published experimental data for this specific compound, this document synthesizes information from computational predictions and data available for its structural analogs. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of its key physicochemical parameters, including acidity (pKa), solubility, thermal characteristics, and spectroscopic identity. This guide is intended for researchers, chemists, and drug development professionals who may be engaged in the synthesis, evaluation, or application of this and related fluorinated aromatic compounds.
Introduction and Molecular Identity
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid. Its structure is characterized by a phenyl ring substituted with a bromine atom at the ortho-position relative to a difluoroacetic acid moiety. The presence of the geminal fluorine atoms on the alpha-carbon dramatically influences the compound's electronic properties, most notably increasing the acidity of the carboxylic acid group. The bromine substituent introduces steric bulk and alters the electronic distribution within the phenyl ring, which can impact intermolecular interactions, solubility, and metabolic stability.
While this compound is available commercially for research purposes, a comprehensive, experimentally verified physicochemical profile is not yet present in the public literature.[1] This guide aims to bridge that gap by providing a robust framework for its characterization. Understanding these properties is critical for applications in medicinal chemistry, where such molecules can serve as intermediates or building blocks for pharmacologically active agents, and in materials science.[2][3]
Core Molecular and Predicted Properties
Computational models provide a valuable starting point for understanding the molecule's characteristics. The following table summarizes the core identifiers and predicted properties for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
| Property | Value | Source |
| CAS Number | 1375472-90-4 | [2] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |
| Molecular Weight | 251.03 g/mol | [2] |
| Monoisotopic Mass | 249.9441 Da | [1] |
| SMILES | O=C(O)C(F)(C1=CC=CC=C1Br)F | [2] |
| InChIKey | ALUGEFZIOIIHCE-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.8 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
XlogP is a computed measure of hydrophobicity, indicating a moderate lipid solubility.
Comparative Analysis with Structural Analogs
To estimate the physical properties of the target compound, it is instructive to examine the experimentally determined values for its isomers and related structures. The position of the bromine atom on the phenyl ring and the presence of the phenyl group itself significantly influence properties like melting and boiling points.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |
| 2-(4-Bromophenyl)-2,2-difluoroacetic acid | 913574-93-3 | C₈H₅BrF₂O₂ | 251.02 | 323 | 1.733 |
| 2-Bromo-2,2-difluoroacetic acid | 354-08-5 | C₂HBrF₂O₂ | 174.93 | 155-160 | 2.178 |
The data suggests that the addition of the bromophenyl group, when compared to the simple alkyl chain of 2-Bromo-2,2-difluoroacetic acid, drastically increases the boiling point, which is expected due to the increase in molecular weight and van der Waals forces.[5][6] The ortho-position of the bromine in our target compound may lead to intramolecular hydrogen bonding possibilities not present in the para-isomer, potentially influencing its melting point and crystalline structure.
Acidity (pKa) - The Defining Electronic Feature
The defining characteristic of α,α-difluoroacetic acids is their enhanced acidity compared to their non-fluorinated parent compounds. The two electron-withdrawing fluorine atoms stabilize the carboxylate anion through induction, thereby facilitating proton dissociation.
Theoretical Estimation
For comparison, the pKa of the parent compound, difluoroacetic acid (CHF₂COOH), is approximately 1.33.[7] The addition of a phenyl ring generally has a minor acid-strengthening effect. A structural analog, 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid, has an estimated pKa in the range of 1.8–2.3.[8] It is therefore reasonable to predict that the pKa of 2-(2-Bromophenyl)-2,2-difluoroacetic acid will fall within a similar range, making it a considerably strong organic acid.
Experimental Protocol: Potentiometric Titration
The definitive method for pKa determination is potentiometric titration. This protocol ensures a self-validating system by relying on fundamental electrochemical principles.
Objective: To determine the acid dissociation constant (pKa) by titrating a solution of the acid with a strong base and monitoring the pH change.
Methodology:
-
Preparation: A precise mass of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is dissolved in a known volume of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low, to create a solution of known concentration (e.g., 0.01 M).
-
Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Titration: The acid solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a calibrated burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized. At this point, pH = pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Profile for Structural Confirmation
While no public spectra are currently available for this specific compound, a robust spectroscopic analysis is essential for confirming its identity and purity after synthesis.
Expected Spectroscopic Features:
-
¹H NMR: The spectrum should display characteristic signals for the aromatic protons on the bromophenyl ring, likely appearing as complex multiplets in the 7.0-8.0 ppm region. The acidic proton of the carboxyl group may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show signals for the eight distinct carbon atoms. The carboxyl carbon (C=O) would appear significantly downfield (>160 ppm). The carbon atom bonded to the two fluorine atoms (CF₂) would exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A singlet would be expected, as the two fluorine atoms are chemically equivalent. Its chemical shift would be indicative of the electronic environment.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be ideal. The mass spectrum should show a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 249.9. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed as two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 248.9 and 250.9), providing definitive confirmation of the presence of a single bromine atom.
Caption: Logic flow for confirming molecular identity using ESI-MS.
Conclusion
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a compound of significant interest for synthetic and medicinal chemistry. While its full experimental physicochemical profile remains to be published, this guide provides a solid foundation based on computational predictions and data from close structural analogs. The detailed protocols for determining pKa and the framework for spectroscopic analysis offer a clear path for researchers to fully characterize this molecule. Such experimental validation is a critical and necessary step for its confident application in any research or development context.
References
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PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(2-bromophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
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LookChem. (n.d.). Cas 354-08-5, BROMODIFLUOROACETIC ACID. Retrieved from [Link]
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Globe Thesis. (2017). The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (2024). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Retrieved from [Link]
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Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]
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Waters Corporation. (2019). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Retrieved from [Link]
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Wikipedia. (n.d.). Difluoroacetic acid. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Difluoroacetic acid. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Retrieved from [Link]
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LabRulez LCMS. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-Bromo-2,2-difluoroacetic acid. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1375472-90-4
Introduction
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a brominated phenyl ring directly attached to a difluoroacetic acid moiety, imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the difluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule, making this compound a sought-after intermediate. This technical guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1375472-90-4 | BLDpharm[1] |
| Molecular Formula | C₈H₅BrF₂O₂ | ChemScene[2] |
| Molecular Weight | 251.02 g/mol | ChemScene[2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. | |
| pKa (Predicted) | ~1.8 - 2.3 | Vulcanchem[3] |
The strong electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated analog.
Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
While a specific, publicly available, step-by-step synthesis protocol for 2-(2-Bromophenyl)-2,2-difluoroacetic acid is not extensively detailed in the searched literature, a plausible and commonly employed synthetic strategy involves the Reformatsky reaction. This reaction is a well-established method for the formation of β-hydroxy esters, which can then be further manipulated to yield the desired carboxylic acid.[4]
A likely synthetic pathway would involve the reaction of 2-bromobenzaldehyde with an ester of bromodifluoroacetic acid in the presence of activated zinc. The resulting difluorinated organozinc reagent, often referred to as a Reformatsky enolate, would then undergo nucleophilic addition to the aldehyde. Subsequent hydrolysis would yield the corresponding β-hydroxy ester, which can be oxidized to the target carboxylic acid.
Conceptual Synthetic Workflow (Based on the Reformatsky Reaction)
Below is a generalized, conceptual workflow for the synthesis. Note: This is a theoretical pathway and requires experimental optimization.
Caption: Conceptual workflow for the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid via a Reformatsky reaction.
Experimental Protocol: A General Approach
The following is a generalized, step-by-step methodology based on the principles of the Reformatsky reaction.
Materials:
-
2-Bromobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Activated Zinc powder
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Iodine (for zinc activation)
-
Hydrochloric acid (for workup)
-
Oxidizing agent (e.g., Jones reagent, PCC)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc powder and a crystal of iodine. Gently heat the flask until the purple color of iodine disappears, indicating the activation of zinc. Allow the flask to cool to room temperature.
-
Formation of the Reformatsky Reagent: Add anhydrous THF to the activated zinc. To this suspension, add a solution of ethyl bromodifluoroacetate in anhydrous THF dropwise while maintaining a gentle reflux. The reaction is initiated when the solution becomes cloudy.
-
Reaction with Aldehyde: Once the formation of the Reformatsky reagent is complete, cool the reaction mixture to 0 °C. Add a solution of 2-bromobenzaldehyde in anhydrous THF dropwise.
-
Reaction Monitoring and Workup: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Extraction and Isolation of the Intermediate: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.
-
Purification of the Intermediate: Purify the crude product by column chromatography on silica gel.
-
Oxidation to the Carboxylic Acid: Dissolve the purified β-hydroxy ester in a suitable solvent (e.g., acetone). Add the oxidizing agent at 0 °C and stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Final Workup and Purification: Quench the excess oxidizing agent (e.g., with isopropanol for Jones reagent). Extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(2-Bromophenyl)-2,2-difluoroacetic acid can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their biological activity and pharmacokinetic properties.[5] The difluoromethyl group, in particular, can serve as a bioisostere for a hydroxyl or thiol group, potentially leading to improved metabolic stability and cell permeability.
While specific drugs containing the 2-(2-Bromophenyl)-2,2-difluoroacetic acid moiety are not prominently documented in the public domain, its structural features make it a valuable building block for the synthesis of various classes of therapeutic agents. For instance, related halogenated phenylacetic acid derivatives are key intermediates in the synthesis of non-sedating antihistamines like fexofenadine.[6]
The "2-bromophenyl" fragment provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of diverse molecular scaffolds. This versatility makes 2-(2-Bromophenyl)-2,2-difluoroacetic acid a promising starting material for the discovery of new drugs targeting a wide range of diseases.
Safety and Handling
Based on available data for the closely related compound 2-bromo-2,2-difluoroacetic acid, appropriate safety precautions should be taken when handling 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H312: Harmful in contact with skin.[7]
-
H314: Causes severe skin burns and eye damage.[7]
-
H332: Harmful if inhaled.[7]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the bromophenyl ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbon of the difluoromethyl group would be split into a triplet due to coupling with the two fluorine atoms. The carbonyl carbon of the carboxylic acid would also be present.
-
¹⁹F NMR: A singlet would be expected for the two equivalent fluorine atoms.
Conclusion
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive bromophenyl group and a difluoroacetic acid moiety offers numerous possibilities for the construction of novel drug candidates with potentially enhanced pharmacological profiles. While detailed synthetic procedures and specific applications in marketed drugs are not widely published, its potential is evident from the established importance of fluorinated compounds in drug discovery. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. Further exploration of the synthetic utility and biological applications of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is warranted and holds promise for the development of new therapeutics.
References
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Spectroscopic and Structural Elucidation of 2-(2-Bromophenyl)-2,2-difluoroacetic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectral characteristics of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted spectral data based on analogous compounds and fundamental spectroscopic principles. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural confirmation and analysis of this halogenated aromatic carboxylic acid.
Introduction: The Significance of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
2-(2-Bromophenyl)-2,2-difluoroacetic acid belongs to a class of fluorinated organic compounds that are of increasing interest in medicinal chemistry and materials science. The presence of the difluoroacetic acid moiety can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. The ortho-bromophenyl group provides a site for further chemical modification, making this compound a potentially valuable building block in the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its application in any field.
Predicted Spectral Data Analysis
The following sections detail the predicted spectral data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid. These predictions are derived from the known spectral properties of closely related compounds, including 2-(2-bromophenyl)acetic acid, and various difluoroacetic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region will display a complex pattern due to the ortho-disubstitution of the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~7.6-7.8 | Multiplet | 2H | Ar-H | Protons ortho and para to the bromine atom are expected to be the most deshielded in the aromatic region. |
| ~7.2-7.4 | Multiplet | 2H | Ar-H | Protons meta to the bromine atom will be in a more shielded environment. |
Prediction based on spectral data for 2-(2-Bromophenyl)acetic acid and general chemical shift knowledge.[1]
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the fluorine atoms will show a characteristic triplet due to C-F coupling.
Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Assignment | Rationale |
| ~165-170 | Triplet | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~130-140 | Singlet | Ar-C (quaternary) | The aromatic carbon attached to the difluoroacetic acid moiety. |
| ~120-135 | Singlet | Ar-C (quaternary) | The aromatic carbon attached to the bromine atom. |
| ~125-135 | Singlet | Ar-CH | Aromatic carbons will appear in this typical range. |
| ~115-125 | Triplet | -CF2- | The carbon atom bonded to two fluorine atoms will be significantly shifted and will appear as a triplet due to one-bond C-F coupling. |
Prediction based on general ¹³C NMR chemical shift ranges and the known effects of halogen and carboxylic acid substituents.
¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms. For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a single signal is expected for the two equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Spectral Data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid
| Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ~ -100 to -120 | Singlet | The chemical shift is characteristic of a CF2 group adjacent to a carboxylic acid. The absence of nearby protons would result in a singlet. |
Prediction based on typical chemical shifts for difluoroacetic acid derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-Bromophenyl)-2,2-difluoroacetic acid will be dominated by the absorptions of the carboxylic acid group.
Table 4: Predicted IR Absorption Bands for 2-(2-Bromophenyl)-2,2-difluoroacetic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| 1700-1730 | Strong | C=O stretch of the carboxylic acid |
| 1400-1500 | Medium | C=C stretches of the aromatic ring |
| 1000-1200 | Strong | C-F stretches |
| 750-800 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene |
Prediction based on the known IR spectra of 2-(2-bromophenyl)acetic acid and general IR correlation tables.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Table 5: Predicted Key Fragments in the Mass Spectrum of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
| m/z | Interpretation |
| 268/270 | Molecular ion peak (M⁺) with a characteristic 1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes. |
| 223/225 | Loss of -COOH (45 Da) from the molecular ion. |
| 173/175 | Loss of -CF₂COOH (95 Da) from the molecular ion, corresponding to the bromophenyl cation. |
| 145 | Loss of Br (79/81 Da) and -COOH (45 Da) from the molecular ion. |
Prediction based on the mass spectrum of 2-(2-bromophenyl)acetic acid and common fragmentation pathways for carboxylic acids and brominated compounds.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be required for good signal-to-noise, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition :
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Typical parameters: spectral width of ~200 ppm, referenced to an external standard like CFCl₃.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
FT-IR Spectroscopy Protocol
-
Sample Preparation :
-
Solid Sample (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
GC-MS Protocol
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions :
-
Injector : Split/splitless injector at a temperature of ~250 °C.
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Data Analysis : Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.
Synthesis and Plausible Reaction Pathway
A potential approach involves the reaction of a 2-bromobenzaldehyde with a difluoromethylating agent, followed by oxidation.
Caption: Plausible synthetic pathway for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the spectral characteristics of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a robust framework for the identification and structural elucidation of this molecule. The provided experimental protocols offer a practical starting point for researchers seeking to characterize this and similar compounds. As the field of fluorinated pharmaceuticals and materials continues to expand, the spectroscopic techniques detailed herein will remain essential tools for innovation and discovery.
References
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PubChem. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid with the molecular formula C₈H₅BrF₂O₂. The strategic incorporation of bromine and gem-difluoro groups on a phenylacetic acid scaffold suggests its potential as a valuable building block in medicinal chemistry and drug discovery. The presence of the ortho-bromo substituent is anticipated to induce significant steric and electronic effects, influencing the molecule's conformation and reactivity. The difluoromethyl group is a well-recognized bioisostere for a hydroxyl or thiol group, and its presence can enhance metabolic stability and binding affinity. This guide provides a comprehensive analysis of the molecular structure, potential synthetic routes, predicted spectroscopic properties, and prospective applications of this compound.
Molecular Structure and Physicochemical Properties
The core structure of 2-(2-Bromophenyl)-2,2-difluoroacetic acid features a phenyl ring substituted at the 2-position with a bromine atom and a difluoroacetic acid moiety.
Key Structural Features:
-
Ortho-Substitution: The bromine atom is located at the ortho position relative to the difluoroacetic acid group. This proximity is expected to create steric hindrance, influencing the rotational freedom around the C-C bond connecting the phenyl ring and the chiral carbon. This can lead to a non-planar conformation in its most stable state.
-
Gem-Difluoro Group: The two fluorine atoms on the alpha-carbon significantly increase the acidity of the carboxylic acid due to their strong electron-withdrawing inductive effect. This feature can also enhance the metabolic stability of the molecule by blocking potential sites of oxidation.
-
Chirality: The alpha-carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The specific stereochemistry could be crucial for its biological activity.
Physicochemical Properties Summary
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₅BrF₂O₂ | |
| Molecular Weight | 251.03 g/mol | |
| CAS Number | 1375472-90-4 | |
| XLogP3 | 2.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Synthesis and Reactivity
Proposed Synthetic Pathway: The Reformatsky Reaction
A likely approach for the synthesis of the target molecule is the Reformatsky reaction .[1][2][3][4][5] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound.
Conceptual Workflow for the Reformatsky Synthesis:
Caption: Proposed Reformatsky reaction workflow for the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Experimental Considerations:
-
Activation of Zinc: The zinc metal typically requires activation, for example, with iodine or 1,2-dibromoethane, to remove the passivating oxide layer.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used.
-
Hydrolysis: The final hydrolysis of the ester can be achieved under either acidic or basic conditions, followed by acidification to yield the carboxylic acid.
Reactivity Profile
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.
-
Aromatic Ring: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, although this may require harsh conditions or the presence of activating groups.[6][7][8][9][10] It can also be a handle for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular diversity.
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for 2-(2-Bromophenyl)-2,2-difluoroacetic acid is not available. However, we can predict the expected spectral features based on the analysis of its structural components and data from analogous compounds. Computational chemistry methods can also be employed to predict NMR spectra with reasonable accuracy.[11][12][13][14][15]
¹H NMR Spectroscopy
-
Aromatic Protons (4H): The four protons on the bromophenyl ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-substitution, they will likely exhibit complex splitting patterns (multiplets).
-
Carboxylic Acid Proton (1H): A broad singlet corresponding to the acidic proton of the carboxylic acid is expected at a downfield chemical shift (δ > 10 ppm), the exact position being dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be significantly influenced by the halogen's electronic effects.
-
Carboxylic Carbon (1C): The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (δ > 165 ppm).
-
Alpha-Carbon (1C): The carbon atom bonded to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
¹⁹F NMR Spectroscopy
A single signal (likely a singlet or a narrowly split multiplet) is expected for the two equivalent fluorine atoms. The chemical shift will be characteristic of a difluoromethyl group attached to a quaternary carbon.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.
-
C-F Stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are expected for the C-F stretching vibrations.
-
C-Br Stretch: A weaker absorption in the lower frequency region of the fingerprint region (around 500-650 cm⁻¹) can be attributed to the C-Br stretch.
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH) and cleavage of the C-C bond between the aromatic ring and the side chain.
Applications in Drug Discovery and Development
While specific applications for 2-(2-Bromophenyl)-2,2-difluoroacetic acid have not been documented, its structural motifs are prevalent in many bioactive molecules.[16][17][18][19]
Role of the Difluoroacetic Acid Moiety
The difluoroacetic acid group is a valuable pharmacophore in drug design.[20][21][22][23] Its introduction can:
-
Increase Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the α-position less susceptible to metabolic oxidation.
-
Modulate Acidity and Lipophilicity: The fluorine atoms increase the acidity of the carboxylic acid and can alter the lipophilicity of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhance Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
Significance of the Bromophenyl Group
The bromophenyl group can also play several important roles in bioactive compounds:[16][17][18][19]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a biological target, which can contribute to binding affinity and selectivity.
-
Lipophilicity and Permeability: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Synthetic Handle: As mentioned earlier, the bromine atom provides a reactive site for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Logical Flow of Application in Drug Discovery:
Caption: A potential workflow for utilizing 2-(2-Bromophenyl)-2,2-difluoroacetic acid in a drug discovery program.
Conclusion
2-(2-Bromophenyl)-2,2-difluoroacetic acid represents a molecule of significant interest for medicinal chemistry and drug development. While direct experimental data is currently scarce, its structural features suggest a range of valuable physicochemical and pharmacological properties. The combination of a sterically demanding ortho-bromo substituent and a metabolically robust, acidity-enhancing difluoroacetic acid moiety makes it a compelling scaffold for the design of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
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solubility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in various organic solvents. The principles and methodologies detailed herein are designed to ensure scientific integrity and provide actionable insights for preclinical development, formulation, and process chemistry.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule like 2-(2-Bromophenyl)-2,2-difluoroacetic acid, which possesses a combination of a lipophilic bromophenyl group and a polar difluoroacetic acid moiety, understanding its solubility behavior is paramount. This guide will not only present protocols for solubility determination but also delve into the underlying principles that govern the dissolution of this compound in different solvent environments.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, the following factors are key determinants of its solubility:
-
Polarity: The molecule has distinct polar and non-polar regions. The bromophenyl group is largely non-polar, favoring interactions with non-polar solvents. Conversely, the difluoroacetic acid group is polar and capable of hydrogen bonding, suggesting solubility in polar solvents.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be effective at solvating this functional group.
-
Dielectric Constant: The dielectric constant of a solvent reflects its ability to separate ions. For an acidic compound like 2-(2-Bromophenyl)-2,2-difluoroacetic acid, solvents with higher dielectric constants can better solvate the dissociated carboxylate and proton, thereby enhancing solubility.
-
Acid-Base Chemistry: As a carboxylic acid, the compound's solubility will be significantly influenced by the pH of the medium. In basic organic solvents or in the presence of a base, it will deprotonate to form a more soluble salt.[2][3][4]
Experimental Determination of Solubility: A Step-by-Step Approach
A systematic approach to determining the solubility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is crucial for obtaining reliable and reproducible data. The following sections detail a robust experimental workflow.
Materials and Equipment
-
2-(2-Bromophenyl)-2,2-difluoroacetic acid (ensure purity is characterized)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solubility, if required)
Safety Precautions
Handle 2-(2-Bromophenyl)-2,2-difluoroacetic acid with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] The compound may cause skin and eye irritation and respiratory irritation.[5] Work in a well-ventilated area or a fume hood.[6][7][8] Dispose of waste according to institutional and local regulations.[5]
Equilibrium Solubility Determination Protocol
This method determines the saturation solubility of the compound in a given solvent at a specific temperature.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of 2-(2-Bromophenyl)-2,2-difluoroacetic acid to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Step 2: Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
Step 3: Quantification of Solute Concentration
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in the diluted sample using a validated HPLC method. A reversed-phase HPLC method with UV detection is often suitable for aromatic compounds.[9][10][11][12][13]
Step 4: Data Analysis
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Diagram of the Equilibrium Solubility Workflow
Caption: Workflow for determining equilibrium solubility.
High-Throughput Screening (HTS) for Solubility
For rapid screening of solubility in a large number of solvents, a miniaturized HTS approach can be employed. This typically involves smaller volumes and automated liquid handling. The general principle remains the same as the equilibrium method, but quantification may be adapted for plate-based readers.
Quantitative Data Summary (Hypothetical)
| Solvent | Polarity Index | Hydrogen Bonding Capability | Expected Solubility (mg/mL) |
| Hexane | 0.1 | None | < 0.1 |
| Toluene | 2.4 | None | 1 - 10 |
| Dichloromethane | 3.1 | Poor | 10 - 50 |
| Ethyl Acetate | 4.4 | Acceptor | 50 - 100 |
| Acetone | 5.1 | Acceptor | > 100 |
| Isopropanol | 3.9 | Donor & Acceptor | > 100 |
| Ethanol | 4.3 | Donor & Acceptor | > 100 |
| Methanol | 5.1 | Donor & Acceptor | > 100 |
| Water | 10.2 | Donor & Acceptor | < 1 (pH dependent) |
Interpretation and Application of Solubility Data
The obtained solubility data is invaluable for various stages of drug development:
-
Lead Optimization: Comparing the solubility of different analogs can guide medicinal chemists in designing compounds with improved biopharmaceutical properties.
-
Formulation Development: Knowledge of solubility in different excipients and solvent systems is essential for developing oral, parenteral, and topical dosage forms.
-
Process Chemistry: Solubility data informs the selection of solvents for reaction, crystallization, and purification processes, impacting yield and purity.
Logical Relationship between Molecular Structure and Solubility
Caption: Factors influencing the solubility of the target compound.
Conclusion
This technical guide has outlined a comprehensive approach to understanding and determining the . By combining a sound theoretical understanding with robust experimental protocols, researchers can generate high-quality solubility data that is critical for advancing drug development programs. The provided methodologies are designed to be adaptable to specific laboratory capabilities and research needs, ensuring their broad applicability in the scientific community.
References
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stability and storage conditions for 2-(2-Bromophenyl)-2,2-difluoroacetic acid
An In-Depth Technical Guide to the Stability and Storage of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
This guide provides a comprehensive overview of the critical considerations for the stability and storage of 2-(2-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 1375472-90-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with established industry best practices to ensure the integrity and reliability of this important research compound.
Introduction: Understanding the Molecule
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a brominated phenyl ring directly attached to a difluoroacetic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and binding affinity.[1] However, the combination of a carboxylic acid, a bromine substituent, and geminal fluorine atoms also presents specific challenges for storage and handling to prevent degradation.
Below is the chemical structure of the compound.
Caption: Chemical structure of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Physicochemical Properties and Inherent Stability
Understanding the inherent physicochemical properties is fundamental to predicting the stability of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₅BrF₂O₂ | [2][3][4] |
| Molecular Weight | 251.02 g/mol | [3][4] |
| CAS Number | 1375472-90-4 | [5][6] |
| Appearance | Typically a solid (inferred from related compounds) | N/A |
| Predicted XlogP | 2.8 | [2] |
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts significant stability to the difluoroacetic acid moiety.[1][7] However, the molecule possesses several potential sites for chemical degradation, which must be considered during storage and handling.
Recommended Storage and Handling Conditions
Based on the analysis of structurally similar compounds and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Temperature
For long-term storage, it is recommended to store the compound at 2-8°C . Some suppliers even suggest cold-chain transportation, indicating that lower temperatures are beneficial for preserving its integrity.[5] While some safety data sheets for similar compounds suggest room temperature storage is acceptable for short periods, colder conditions are preferable to minimize any potential thermal degradation.[8]
Atmosphere and Moisture
The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment . The carboxylic acid group can be hygroscopic, and moisture should be avoided.[9] Containers should be kept tightly closed in a well-ventilated, dry place.[10][11]
Light
Incompatible Materials
Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9] The carboxylic acid functionality can react with bases, so it should be stored away from strong bases as well. Do not use aluminum or galvanized containers.[10]
Potential Degradation Pathways
While specific degradation studies on 2-(2-Bromophenyl)-2,2-difluoroacetic acid are not publicly available, we can infer potential degradation pathways based on its chemical structure and the behavior of related compounds.
Caption: Potential degradation pathways for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
-
Decarboxylation: Although generally requiring high temperatures, the presence of electron-withdrawing fluorine atoms could potentially influence the stability of the carboxyl group. This is a pathway to consider under thermal stress conditions.
-
Reductive Dehalogenation: The carbon-bromine bond is weaker than the carbon-fluorine bond and can be susceptible to cleavage, particularly in the presence of reducing agents or certain metals. This would lead to the formation of 2-(phenyl)-2,2-difluoroacetic acid as an impurity.
-
Reactions of the Carboxylic Acid Group: As a carboxylic acid, the compound is susceptible to esterification if exposed to alcohols (especially with acid catalysis) and amide formation with amines. While these are often synthetic routes, unintended contact with such substances can lead to degradation of the parent compound.
Designing a Stability Study: A Protocol Outline
To rigorously determine the stability of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a formal stability study is required. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for new drug substances.[12][13][14]
Objective
To establish a re-test period for 2-(2-Bromophenyl)-2,2-difluoroacetic acid by evaluating its stability under various temperature and humidity conditions.
Materials
-
At least three primary batches of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.[13]
-
Appropriate container closure system that is inert and provides protection from moisture and light.
Stability-Indicating Method
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential. This method must be able to separate the parent compound from potential degradation products and impurities.
Storage Conditions and Testing Frequency
The following conditions are recommended based on ICH guidelines:[13][15]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity. Intermediate testing is required if a significant change occurs during accelerated testing.
Stress Testing
To identify likely degradation products and establish the intrinsic stability of the molecule, stress testing should be performed on a single batch.[15]
-
Acid/Base Hydrolysis: Expose the compound to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at elevated temperatures.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C).
-
Photostability: Expose the compound to light as per ICH Q1B guidelines.[12]
Acceptance Criteria
The acceptance criteria should be defined prior to the study and include:
-
Appearance: No significant change in physical appearance.
-
Assay: Typically, no more than a 5% decrease from the initial value.
-
Degradation Products: Any single degradation product should not exceed a specified limit (e.g., 0.5%), and the total degradation products should also be controlled.
Caption: Workflow for a comprehensive stability study.
Conclusion
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a chemically stable molecule when stored under appropriate conditions. Its stability is primarily influenced by temperature, moisture, and light. The key to preserving its integrity lies in adherence to proper storage protocols: refrigeration (2-8°C), protection from moisture and light, and storage under an inert atmosphere. For critical applications in research and development, conducting a formal stability study according to ICH guidelines is essential to definitively establish a re-test period and ensure the quality and reliability of experimental results.
References
- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- ICH. (n.d.). Quality Guidelines. ICH.
- ICH. (2003). Q1A(R2) Guideline. ICH.
- AK Scientific, Inc. (n.d.). 2-(2-Bromophenyl)
- Apollo Scientific. (n.d.). Bromo(difluoro)
- PubChem. (n.d.). 2-(2-bromophenyl)-2,2-difluoroacetic acid.
- ChemScene. (2025). Safety Data Sheet for 2-(4-Bromophenyl)-2-methylpropanoic acid.
- Anonymous. (n.d.). MSDS of 2-(3-Bromophenyl)-2,2-difluoroacetic acid.
- Echemi. (n.d.). 2-Bromo-2,2-difluoroacetic acid SDS.
- BLDpharm. (n.d.). 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
- ChemicalBook. (2025). 2-(4-bromophenyl)-2,2-difluoroacetic acid.
- ChemScene. (n.d.). 2-(4-Bromophenyl)-2,2-difluoroacetic acid.
- Thoreauchem. (n.d.). 2-(2-Bromophenyl)-2,2-difluoroacetic Acid.
- M. Farooq. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange.
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
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An In-depth Technical Guide to 2-(2-Bromophenyl)-2,2-difluoroacetic Acid for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and specifically functionalized aromatic rings can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. 2-(2-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 1375472-90-4) emerges as a pivotal building block for the synthesis of novel therapeutic agents. The presence of the difluoroacetic acid moiety can enhance metabolic stability and binding affinity, while the ortho-bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This guide offers a comprehensive overview of its chemical properties, commercial availability, synthesis, analytical characterization, and its burgeoning role in the development of innovative pharmaceuticals.
Physicochemical Properties and Structural Attributes
Understanding the fundamental physicochemical properties of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is crucial for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1375472-90-4 | BLDpharm[2] |
| Molecular Formula | C₈H₅BrF₂O₂ | BLDpharm[2] |
| Molecular Weight | 251.03 g/mol | BLDpharm[2] |
| Purity | >95% | Thoreauchem[1] |
| Predicted XlogP | 2.8 | PubChemLite[3] |
Commercial Availability and Procurement
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a specialized chemical intermediate available from a select number of commercial suppliers. Researchers and procurement managers should consider the following vendors for sourcing this compound. It is advisable to request a certificate of analysis to verify purity and identity prior to use.
| Supplier | Product Number | Purity | Notes |
| BLDpharm | BD00904951 | Information not specified | Provides basic physicochemical data and safety information.[2] |
| Thoreauchem | TH-C010467 | >95% | Offers the compound for research purposes.[1] |
Synthesis and Chemical Elaboration
The synthesis of 2-bromo-2,2-difluoroacetic acid derivatives typically involves multi-step processes starting from readily available precursors. While a specific, detailed protocol for the 2-bromophenyl isomer is not widely published in peer-reviewed journals, a general approach can be extrapolated from related patent literature. One common strategy involves the oxidation of a suitable precursor, such as a 1,2-dibromo-1,1-dichloro-2,2-difluoroethane derivative, followed by hydrolysis.[4]
A plausible synthetic workflow is outlined below:
Caption: A potential synthetic pathway to 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Quality Control and Analytical Methods
Ensuring the purity and identity of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is paramount for its use in exacting applications like drug discovery. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of this compound. While a specific monograph is not available, a general method can be developed based on the analysis of similar halogenated aromatic acids.
A Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should effectively separate the target compound from potential impurities arising from the synthesis.
Spectroscopic Characterization
Spectroscopic analysis provides unequivocal identification of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group. The chemical shifts and coupling patterns will be indicative of the ortho-substitution.
-
¹³C NMR: The carbon spectrum will display distinct resonances for the carboxylic acid carbon, the quaternary carbon bearing the fluorine atoms, and the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the two equivalent fluorine atoms. The chemical shift will be in the typical range for a difluoroacetic acid derivative.[5]
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The predicted m/z for the deprotonated molecule [M-H]⁻ is 248.93682.[3]
Caption: A typical workflow for the quality control of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-(2-Bromophenyl)-2,2-difluoroacetic acid make it a valuable building block in the synthesis of novel bioactive molecules. The difluoromethyl group is a well-established bioisostere for a hydroxyl or thiol group, and its incorporation can lead to improved metabolic stability and cell permeability.
Derivatives of this acid can be explored as potential inhibitors of various enzymes or as ligands for receptors implicated in disease. For example, related bromophenyl derivatives have been investigated for their potential as kinase inhibitors.[6] The bromo-substituent serves as a key functional group for introducing further diversity into the molecule through reactions like the Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]
Caption: Application of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in the synthesis of potential drug candidates.
Conclusion
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a specialized yet highly valuable building block for researchers in drug discovery and medicinal chemistry. Its unique combination of a difluoroacetic acid moiety and a reactive bromophenyl ring offers a powerful platform for the synthesis of novel compounds with potentially enhanced therapeutic properties. While detailed experimental data in the public domain is somewhat limited, this guide provides a solid foundation for its procurement, synthesis, and characterization. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such strategically designed building blocks will undoubtedly continue to increase.
References
-
ChemRxiv. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved January 19, 2026, from [Link]
-
Thoreauchem. (n.d.). 2-(2-Bromophenyl)-2,2-difluoroacetic Acid. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). 2-(2-bromophenyl)-2,2-difluoroacetic acid. Retrieved January 19, 2026, from [Link]
-
Globe Thesis. (2017). The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. Retrieved January 19, 2026, from [Link]
-
A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. (2020, August 18). Technology Networks. Retrieved January 19, 2026, from [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. 1375472-90-4|2-(2-Bromophenyl)-2,2-difluoroacetic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 2-(2-bromophenyl)-2,2-difluoroacetic acid (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]
- 4. 2-bromo-2,2-difluoroacetic acid|354-08-5 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. 109050-30-8|2-(4-Bromophenyl)-2-fluoroacetic acid|BLD Pharm [bldpharm.com]
Theoretical Yield Calculation for the Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a key building block in modern medicinal chemistry. We will explore a common and effective two-step synthetic pathway, detailing the underlying chemical principles and experimental protocols. The core of this document is a meticulous, step-by-step guide to calculating the theoretical yield, an essential metric for evaluating reaction efficiency and scalability. This paper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this synthetic process.
Introduction and Strategic Importance
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a valuable fluorinated building block. The presence of the difluoroacetic acid moiety is of particular interest in drug design, as the CF₂ group can serve as a bioisostere for a carbonyl group, hydroxyl group, or ether linkage, often leading to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity. The ortho-bromophenyl substituent provides a reactive handle for further molecular elaboration, typically through transition-metal-catalyzed cross-coupling reactions.
A precise understanding of a reaction's theoretical yield is fundamental to process chemistry and drug development. It represents the maximum possible mass of a product that can be synthesized from a given quantity of reactants, assuming 100% chemical conversion and no loss of material. Calculating this value is the first step in assessing a reaction's efficiency (by comparing it to the actual yield), optimizing reaction conditions, and determining the economic viability of a synthetic route on an industrial scale.
Recommended Synthetic Pathway: A Two-Step Approach
The synthesis of the target acid is efficiently achieved through a two-step sequence involving a zinc-mediated coupling followed by ester hydrolysis.
-
Step 1: Reformatsky-Type Reaction: An organozinc reagent, formed from ethyl bromodifluoroacetate and activated zinc, couples with 1-bromo-2-iodobenzene to form the intermediate, ethyl 2-(2-bromophenyl)-2,2-difluoroacetate. The Reformatsky reaction and its variations are powerful tools for C-C bond formation, valued for the relatively mild reaction conditions and the moderate reactivity of the organozinc nucleophile, which prevents unwanted side reactions.[1][2][3]
-
Step 2: Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed under basic conditions, followed by an acidic workup, to yield the final 2-(2-Bromophenyl)-2,2-difluoroacetic acid. This is a robust and high-yielding transformation standard in organic synthesis.
The overall workflow for this synthesis is depicted below.
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid in Modern Medicinal Chemistry
Abstract
This guide provides an in-depth exploration of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a highly versatile and strategic building block in medicinal chemistry. We will dissect the molecule's key structural features—the gem-difluoroacetic acid motif and the ortho-bromophenyl ring—to understand their profound impact on drug design. This document furnishes researchers, scientists, and drug development professionals with both the theoretical rationale and practical, field-proven protocols for leveraging this scaffold in the synthesis of novel therapeutic agents. Detailed methodologies for amide bond formation and Suzuki-Miyaura cross-coupling are presented, alongside insights into the physicochemical and pharmacological advantages conferred by the unique difluorinated core.
The Strategic Value Proposition: A Bifunctional Scaffold for Drug Discovery
2-(2-Bromophenyl)-2,2-difluoroacetic acid is more than a simple starting material; it is a pre-validated scaffold engineered for efficient lead generation and optimization. Its power lies in the orthogonal reactivity of its two key functional groups, which serve as independent points for molecular diversification.
-
The Carboxylic Acid: This functional group is the primary handle for introducing a vast array of molecular fragments via robust amide bond formation . This allows for systematic exploration of a pharmacophore's binding requirements, enabling chemists to modulate properties like solubility, cell permeability, and target engagement.
-
The 2-Bromophenyl Group: The bromine atom serves as a reliable anchor for palladium-catalyzed cross-coupling reactions , most notably the Suzuki-Miyaura coupling.[1] This enables the late-stage introduction of diverse aryl and heteroaryl moieties, a common strategy for enhancing potency, tuning selectivity, and improving pharmacokinetic profiles in drug candidates.[2][3]
The combination of these features allows for the rapid construction of large, diverse chemical libraries from a single, advanced intermediate, accelerating the hit-to-lead process.
The Power of Fluorine: The Gem-Difluoro Group as a Bioisostere
The incorporation of fluorine is a cornerstone of modern drug design, and the gem-difluoromethylene (CF₂) group is a particularly valuable motif.[4][5] It serves as a non-classical bioisostere, a group that can replace another while maintaining or improving biological activity.[6][7][8][9]
The CF₂ group is often employed as a bioisostere for a carbonyl group (C=O) or an ether oxygen. This substitution imparts several critical advantages:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the CF₂ group resistant to metabolic oxidation by cytochrome P450 enzymes.[4] Replacing a metabolically labile methylene (CH₂) or carbonyl group can significantly increase a drug's half-life.
-
Modulation of Physicochemical Properties: The strong electronegativity of fluorine atoms can lower the pKa of adjacent functional groups, influencing a molecule's ionization state at physiological pH.[10] The CF₂ group also increases lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[11]
-
Improved Target Affinity: The CF₂ group can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a protein's binding pocket, potentially increasing binding affinity and potency.
.dot graphdot { graph [layout="neato", overlap="false", splines="true", style="rounded", bgcolor="#F1F3F4", fontname="Helvetica", label="Bioisosteric Relationship of the Gem-Difluoro Group", fontcolor="#202124", fontsize="12"]; node [shape="record", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
// Nodes A [label="{ Methylene (CH₂)| Metabolically Labile}", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="{ Carbonyl (C=O)| Polar, H-bond Acceptor}", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="{ Gem-Difluoro (CF₂)| Metabolically Stable| Lipophilic| H-bond Acceptor}", fillcolor="#4285F4", fontcolor="#FFFFFF", shape="Mrecord"]; D [label="{ Ether (-O-)| H-bond Acceptor}", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> C [label="Improves Stability", dir="forward", color="#34A853"]; B -> C [label="Mimics Polarity", dir="forward", color="#EA4335"]; D -> C [label="Mimics H-bonding", dir="forward", color="#FBBC05"]; } .enddot Caption: Bioisosteric replacement of common functional groups with a CF₂ moiety.
Core Application I: Amide Bond Formation
The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[12][13] It provides a reliable method for linking the core acid scaffold to a diverse range of amine-containing fragments, which can be customized to probe specific interactions with a biological target.
Causality Behind Protocol Choices
While numerous coupling reagents exist, challenges can arise with sterically hindered acids or electron-deficient amines, where standard conditions may fail.[14][15] The choice of reagent and conditions is therefore critical. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often preferred for difficult couplings due to the formation of a highly reactive HOBt-ester intermediate, which efficiently acylates even poor nucleophiles.[13][15] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid without competing in the coupling reaction.
Protocol: HATU-Mediated Amide Coupling
This protocol describes a general and robust method for coupling 2-(2-Bromophenyl)-2,2-difluoroacetic acid with a primary or secondary amine.
Materials:
-
2-(2-Bromophenyl)-2,2-difluoroacetic acid
-
Amine of interest (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add the amine of interest (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU (1.2 eq) | Highly efficient for forming active esters, suitable for challenging substrates.[13] |
| Base | DIPEA (3.0 eq) | Non-nucleophilic base prevents side reactions and neutralizes acids.[15] |
| Solvent | Anhydrous DMF / DCM | Polar aprotic solvent, effectively solubilizes reactants. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic activation step, preventing reagent degradation. |
| Stoichiometry | Slight excess of amine and HATU | Drives the reaction to completion. |
Core Application II: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[1] In the context of our scaffold, it allows for the transformation of the inert bromo-handle into a diverse array of biaryl or heteroaryl-aryl structures, which are privileged motifs in many classes of drugs, including kinase and prostaglandin biosynthesis inhibitors.[2][16]
Mechanistic Considerations
The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][17] The choice of catalyst, ligand, and base is crucial for success. Catalysts like Pd(dppf)Cl₂ are often effective as the dppf ligand is both electron-rich and has a large bite angle, promoting the reductive elimination step and stabilizing the palladium center. An aqueous base (e.g., K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species for efficient transmetalation.[17]
.dot graphdot { graph [layout="circo", splines="true", bgcolor="#F1F3F4", fontname="Helvetica", label="Suzuki-Miyaura Catalytic Cycle", fontcolor="#202124", fontsize="12"]; node [shape="ellipse", style="filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape="plaintext", fontcolor="#5F6368"]; PdII_Aryl [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape="plaintext", fontcolor="#5F6368"]; PdII_Biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape="plaintext", fontcolor="#5F6368"]; Product [label="R¹-R²", shape="box", style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R¹-X", shape="box", style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic [label="R²-B(OH)₂ + Base", shape="box", style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [arrowhead="none", color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; ArylHalide -> OxAdd [style="dashed", color="#5F6368"]; PdII_Aryl -> Transmetal [arrowhead="none", color="#5F6368"]; Transmetal -> PdII_Biaryl [color="#5F6368"]; Boronic -> Transmetal [style="dashed", color="#5F6368"]; PdII_Biaryl -> RedElim [arrowhead="none", color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"]; RedElim -> Product [style="dashed", color="#5F6368"]; } .enddot Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the coupling of an amide derivative of 2-(2-Bromophenyl)-2,2-difluoroacetic acid with an aryl- or heteroarylboronic acid.
Materials:
-
Amide substrate (Ar-Br)
-
Arylboronic acid or ester (Ar'-B(OH)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)
Procedure:
-
To a microwave vial or Schlenk tube, add the bromo-amide substrate (1.0 eq), the boronic acid (1.5 eq), and the base (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) to the mixture.
-
Heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can often reduce reaction times significantly.[18] Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final biaryl compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Robust and versatile catalyst for a wide range of substrates.[2] |
| Base | K₂CO₃ or K₃PO₄ (3.0 eq) | Activates the boronic acid for transmetalation.[18] |
| Solvent | Dioxane / H₂O | Biphasic system solubilizes both organic and inorganic reagents.[1] |
| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) active catalyst. |
Integrated Workflow: From Scaffold to Library
The true power of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is realized when these two core applications are combined into a cohesive workflow to generate compound libraries with two distinct points of diversity (R¹ and R²). This parallel synthesis approach is a cornerstone of modern hit-to-lead campaigns.
.dot graphdot { graph [splines="true", bgcolor="#F1F3F4", fontname="Helvetica", label="Integrated Library Synthesis Workflow", fontcolor="#202124", fontsize="12"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
// Nodes Start [label="2-(2-Bromophenyl)-2,2-\ndifluoroacetic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine_Lib [label="Amine Library\n(R¹-NH₂)", shape="cylinder", fillcolor="#F1F3F4", style="filled,dashed", fontcolor="#5F6368"]; Amide_Coup [label="Amide Coupling\n(Protocol 2.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate_Lib [label="Intermediate Amide Library\n(Diversity at R¹)", shape="box3d", fillcolor="#FBBC05", fontcolor="#202124"]; Boronic_Lib [label="Boronic Acid Library\n(R²-B(OH)₂)", shape="cylinder", fillcolor="#F1F3F4", style="filled,dashed", fontcolor="#5F6368"]; Suzuki_Coup [label="Suzuki Coupling\n(Protocol 3.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Lib [label="Final Product Library\n(Diversity at R¹ and R²)", shape="component", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Amide_Coup; Amine_Lib -> Amide_Coup; Amide_Coup -> Intermediate_Lib; Intermediate_Lib -> Suzuki_Coup; Boronic_Lib -> Suzuki_Coup; Suzuki_Coup -> Final_Lib; } .enddot Caption: A two-step workflow for generating a diverse compound library.
Concluding Remarks for the Modern Researcher
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a testament to the power of strategic design in chemical synthesis. By incorporating a metabolically robust, bioisosteric gem-difluoro unit and an orthogonally reactive bromo-handle, this scaffold provides a streamlined and efficient entry point into novel chemical space. The protocols outlined in this guide are robust, scalable, and grounded in established mechanistic principles, offering a reliable foundation for any medicinal chemistry program. Mastery of these techniques will empower researchers to rapidly generate and optimize new molecular entities with enhanced drug-like properties, ultimately accelerating the path toward new medicines.
References
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
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Burger, A. (1991). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
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Wikipedia contributors. (2023). Bioisostere. Wikipedia. [Link]
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ResearchGate. (n.d.). a) Applications of gem-difluoro olefins in medicinal chemistry... [Link]
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Grygorenko, O. O., et al. (2022). Incorporating fluorine or fluorine-containing substituents has become a standard strategy... ChemRxiv. [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry... ResearchGate. [Link]
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Hu, J., et al. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(17), 6788-6792. [Link]
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Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
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Nielsen, A. T., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Scribd. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Bruno, G., et al. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 65(13), 9036-9055. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
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Ahmad, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][6][7]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3949-3964. [Link]
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Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
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Palamarchuk, I., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 384-389. [Link]
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Izawa, K. (2021). Pharmacological Activities. Journal of Pharmacology and Medicinal Chemistry, 5(2), 1. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Asian Journal of Pharmaceutical Research and Development. (n.d.). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. [Link]
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Natural Products with Pharmaceutical Activities. (2023). Molecules, 28(23), 7891. [Link]
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Szeliga, J., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(15), 4785. [Link]
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Ye, N., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(12), 151633. [Link]
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ResearchGate. (n.d.). Various approaches for the synthesis of selected ACE inhibitors building blocks. [Link]
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
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Abdallah, E. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 629-646. [Link]
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2-(2-Bromophenyl)-2,2-difluoroacetic acid as a pharmaceutical intermediate
Application Notes & Protocols: 2-(2-Bromophenyl)-2,2-difluoroacetic acid
A Guide for Researchers in Pharmaceutical Development
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-(2-Bromophenyl)-2,2-difluoroacetic acid (CAS No: 1375472-90-4) has emerged as a particularly valuable intermediate, offering a trifecta of reactive sites for complex molecular architecture.[1][2]
This molecule, with the formula C₈H₅BrF₂O₂, uniquely combines:
-
A bromophenyl group , primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
-
A gem-difluoroacetic acid moiety , a bioisostere for a carboxylic acid or a hydroxyl group, which can enhance binding interactions and block metabolic oxidation at the alpha-carbon.
-
A carboxylic acid , providing a handle for amide bond formation, esterification, or reduction to an alcohol.
This guide provides a senior scientist's perspective on the synthesis, application, and quality control of this versatile intermediate, designed for professionals engaged in the synthesis of novel chemical entities.
Physicochemical & Safety Profile
A thorough understanding of an intermediate's properties and hazards is non-negotiable for safe and reproducible experimentation.
Key Properties
| Property | Value | Source |
| CAS Number | 1375472-90-4 | [1][3] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][4] |
| Molecular Weight | 251.03 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95% - 97% | [3][6] |
| Storage | Store in a cool, dry, well-ventilated area. Cold-chain transportation may be required. | [1][7] |
GHS Safety & Handling Summary
2-(2-Bromophenyl)-2,2-difluoroacetic acid is an irritant and requires careful handling in a controlled laboratory environment.[3]
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Core Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[3][9]
-
Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and place waste in a suitable, labeled container for disposal.[7]
-
First Aid:
Representative Synthesis of the Intermediate
While multiple synthetic routes exist for halogenated difluoroacetic acids, a common strategy involves the oxidation of a suitable precursor.[10] The following protocol is a representative method adapted from general procedures for related compounds.[10][11] The causality behind this choice is the availability of commercial starting materials and the robustness of the oxidation step.
Workflow for Synthesis
Caption: Synthetic workflow for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Protocol: Synthesis via Hydrolysis
Materials:
-
Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (1.5 eq) to the solution. Stir the mixture at room temperature for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. Causality: LiOH is a strong enough base to saponify the ester to its corresponding carboxylate salt without promoting side reactions on the aromatic ring.
-
Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH ~2 by the slow addition of 1M HCl while cooling in an ice bath. A precipitate should form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-(2-Bromophenyl)-2,2-difluoroacetic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to achieve high purity.
Application Protocol: Synthesis of a Novel Antidiabetic Agent Intermediate
This protocol illustrates the use of 2-(2-bromophenyl)-2,2-difluoroacetic acid to synthesize a key fragment of a potential antidiabetic agent, leveraging the reactivity of its carboxylic acid group. Benzothiazine acetamide derivatives have shown promise as antidiabetic agents.[12]
Reaction Pathway: Amide Coupling
Caption: Amide coupling reaction to form a key pharmaceutical intermediate.
Experimental Protocol: Amide Bond Formation
Objective: To synthesize N-(2-mercaptophenyl)-2-(2-bromophenyl)-2,2-difluoroacetamide.
Materials & Reagents:
| Reagent | M.W. | Equivalents |
| 2-(2-Bromophenyl)-2,2-difluoroacetic acid | 251.03 | 1.0 |
| 2-Aminothiophenol | 125.19 | 1.1 |
| EDC (EDAC) | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| DIPEA | 129.24 | 3.0 |
| DMF | - | Solvent |
Procedure:
-
Initial Setup: To a solution of 2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 20 minutes. Causality: This pre-activation step forms a highly reactive HOBt-ester, which is more efficient and reduces the risk of side reactions compared to direct activation of the carboxylic acid.
-
Amine Addition: Add 2-aminothiophenol (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by HPLC-MS to confirm the formation of the desired product mass and the consumption of starting materials.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.
Analytical Quality Control (QC)
Ensuring the purity and identity of a pharmaceutical intermediate is critical for the success of subsequent synthetic steps and the quality of the final API.[13][14]
QC Testing Workflow
Caption: Quality control flowchart for the pharmaceutical intermediate.
Key Analytical Parameters
| Technique | Parameter | Typical Acceptance Criteria | Rationale |
| RP-HPLC-UV | Purity (Area %) | ≥ 97.0% | Ensures that impurities do not interfere with subsequent reactions or introduce unwanted byproducts into the API.[13] |
| ¹H NMR | Chemical Shift, Integration | Conforms to reference spectrum | Confirms the proton environment of the aromatic and acid protons. |
| ¹⁹F NMR | Chemical Shift | Conforms to reference spectrum | Directly confirms the presence and chemical environment of the critical difluoro moiety. |
| LC-MS | [M-H]⁻ or [M+H]⁺ | Matches calculated exact mass ± 5 ppm | Provides unambiguous confirmation of the molecular weight and elemental composition.[4] |
Conclusion
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a high-value, strategically designed intermediate for pharmaceutical synthesis. Its distinct reactive handles offer medicinal chemists a reliable and versatile tool for constructing complex molecules. By understanding its synthesis, reactivity, and handling requirements, and by implementing rigorous analytical controls, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.
References
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PubChemLite. 2-(2-bromophenyl)-2,2-difluoroacetic acid. [Online] Available at: [Link]
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PubChem. 2-Bromo-2,2-difluoroacetic acid. [Online] Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. High Purity 2-Bromo-2,2-difluoroethanol: A Versatile Intermediate for Pharmaceutical and Fluoropolymer Synthesis. [Online] Available at: [Link]
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Globe Thesis. The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. [Online] Available at: [Link]
-
Patsnap Eureka. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. [Online] Available at: [Link]
- Google Patents. CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
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PYG Lifesciences. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. [Online] Available at: [Link]
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PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Online] Available at: [Link]
-
ATSDR. Analytical Methods. [Online] Available at: [Link]
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PubMed Central. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][3][15]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Online] Available at: [Link]
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Application Note: Synthetic Routes to Kinase Inhibitors Utilizing 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Introduction: The Strategic Importance of Fluorinated Building Blocks in Kinase Inhibitor Discovery
The landscape of oncology and immunology has been reshaped by the development of targeted therapies, particularly small molecule kinase inhibitors.[1][2] Protein kinases, as central nodes in cellular signaling pathways, represent a major class of drug targets.[1] The design of potent and selective kinase inhibitors is a continual challenge in medicinal chemistry, demanding innovative strategies to modulate binding affinity, selectivity, and pharmacokinetic properties. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and cell permeability.[3] The difluoromethyl (CF2H) group, in particular, serves as a bioisostere for hydroxyl or thiol groups and can engage in favorable hydrogen bonding interactions within the ATP-binding site of kinases.
This application note provides a comprehensive guide to the synthetic utility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid , a versatile building block for the construction of diverse kinase inhibitor scaffolds. We will explore its application in the synthesis of quinazolinone-based inhibitors, a privileged scaffold in kinase-targeted drug discovery. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a practical framework for accessing novel chemical matter for kinase inhibitor programs targeting critical enzymes such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).[2][4][5]
Rationale for a Quinazolinone-Based Approach
The quinazolinone core is a prominent feature in numerous approved and investigational kinase inhibitors.[6] Its rigid, bicyclic structure provides a stable platform for the precise orientation of substituents to interact with key residues in the kinase active site. The synthetic strategy outlined below leverages the unique functionalities of 2-(2-Bromophenyl)-2,2-difluoroacetic acid to construct a 2-(difluoromethyl)-substituted quinazolinone core, which can then be further elaborated through palladium-catalyzed cross-coupling reactions.
Overall Synthetic Workflow
The proposed synthetic route is a multi-step process designed for modularity, allowing for the introduction of diversity at key positions of the quinazolinone scaffold. The workflow begins with the activation of the carboxylic acid, followed by amide bond formation, cyclization to form the quinazolinone core, and subsequent functionalization via cross-coupling reactions.
Caption: Proposed synthetic workflow for kinase inhibitors.
Experimental Protocols
Part 1: Synthesis of the Quinazolinone Core
Step 1: Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetyl chloride
-
Rationale: Conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step to facilitate amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing volatile byproducts (SO₂ and HCl) that are easily removed.[7][8][9][10][11]
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.0 eq).
-
Carefully add thionyl chloride (3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-(2-Bromophenyl)-2,2-difluoroacetyl chloride is a pale yellow oil and can be used in the next step without further purification.
-
Step 2: Synthesis of N-(2-carbamoylphenyl)-2-(2-bromophenyl)-2,2-difluoroacetamide
-
Rationale: This step involves the formation of an amide bond between the newly synthesized acid chloride and 2-aminobenzamide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[12][][14][15][16]
-
Protocol:
-
In a separate flask, dissolve 2-aminobenzamide (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 2-(2-Bromophenyl)-2,2-difluoroacetyl chloride (1.0 eq) in the same anhydrous solvent to the cooled solution of 2-aminobenzamide.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired amide.
-
Step 3: Synthesis of 2-((2-Bromophenyl)(difluoro)methyl)quinazolin-4(3H)-one
-
Rationale: The final step in forming the quinazolinone core is an intramolecular cyclization of the N-acyl-2-aminobenzamide intermediate. This can be achieved under thermal conditions, often with acid or base catalysis, to promote dehydration and ring closure.[17][18][19]
-
Protocol:
-
Place the purified N-(2-carbamoylphenyl)-2-(2-bromophenyl)-2,2-difluoroacetamide (1.0 eq) in a round-bottom flask.
-
Add a high-boiling solvent such as acetic acid or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold water and a minimal amount of cold ethanol or diethyl ether.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-((2-Bromophenyl)(difluoro)methyl)quinazolin-4(3H)-one.
-
Part 2: Diversification of the Quinazolinone Scaffold
The synthesized 2-((2-Bromophenyl)(difluoro)methyl)quinazolin-4(3H)-one is a key intermediate that can be readily diversified using modern cross-coupling methodologies to generate a library of potential kinase inhibitors.
Methodology 1: Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the phenyl ring.[17][20][21][22][23][24][25] This is a common strategy in the synthesis of kinase inhibitors to probe interactions with the solvent-exposed region of the ATP-binding site.
-
Protocol:
-
To a microwave vial or a sealed tube, add 2-((2-Bromophenyl)(difluoro)methyl)quinazolin-4(3H)-one (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Methodology 2: Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing diverse amine functionalities.[26][27][28][29][30] This is particularly useful for synthesizing kinase inhibitors that require a specific hydrogen bond donor or acceptor at this position to interact with the kinase hinge region or other key residues.
-
Protocol:
-
To an oven-dried Schlenk tube, add 2-((2-Bromophenyl)(difluoro)methyl)quinazolin-4(3H)-one (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos, 0.04-0.10 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add the desired primary or secondary amine (1.2 eq) and an anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Reaction Conditions
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) |
| 1 | Acid Chloride Formation | SOCl₂, cat. DMF | Neat or DCM | 80 | 2-4 |
| 2 | Amide Bond Formation | 2-aminobenzamide, TEA | DCM or THF | 0 to RT | 4-6 |
| 3 | Intramolecular Cyclization | - | Acetic Acid or DMF | 120-140 | 6-12 |
| 4a | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80-120 | 2-12 |
| 4b | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 | 4-24 |
Visualization of Key Transformations
Caption: Key synthetic transformations for kinase inhibitors.
Conclusion
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. The protocols outlined in this application note provide a clear and adaptable pathway for the synthesis of a diverse library of quinazolinone-based kinase inhibitors. By leveraging robust and well-established synthetic methodologies, including amide bond formation, intramolecular cyclization, and palladium-catalyzed cross-coupling reactions, researchers can efficiently access novel chemical entities for screening against a wide range of kinase targets. The modular nature of this synthetic approach allows for systematic structure-activity relationship (SAR) studies, which are essential for the optimization of lead compounds into clinical candidates.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
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West, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
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West, J. (n.d.). Synthesis of Amides. Jack Westin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with.... Retrieved from [Link]
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Chemistry LibreTexts. (2015). 17.07: Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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Semantic Scholar. (2021). Synthesis of Difluoromethyl-Substituted Quinazolines through Selective Difluoromethylation. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
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Frontiers. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2-aminobenzamides and other aliphatic alcohols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Retrieved from [Link]
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MDPI. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]
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Semantic Scholar. (2017). Palladium-Catalyzed Synthesis of Aryl and Heteroaryl Difluoromethylated Phosphonates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Retrieved from [Link]
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MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Global Thesis. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]
- Shao, C., Shi, G., Zhang, Y., Pan, S., & Guan, X. (2018). Palladium-Catalyzed C–H Ethoxycarbonyldifluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 20(15), 4568-4572.
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National Center for Biotechnology Information. (n.d.). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Retrieved from [Link]
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ResearchGate. (2022). (PDF) Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives with various 3-substituents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diastereoselective, Multicomponent Synthesis of Pyrrolopyrazinoquinazolinones via a Tandem Quinazolinone Rearrangement/ Intramolecular Ring Closure of Tautomeric (Z)-Benzamidines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of 2,3-fused quinazolinones. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. Retrieved from [Link]
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Taylor & Francis Online. (2019). Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Retrieved from [Link]
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The Intricacies of Intramolecular C-C Bond Formation: A Deep Dive into the Decarboxylative Cross-Coupling of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Introduction: The Strategic Advantage of Difluoromethylated Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for enhancing pharmacological properties. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) holds a privileged position. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups, can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The synthesis of molecules bearing this valuable functional group is therefore of paramount importance. This application note elucidates the reaction mechanism and provides detailed protocols for a powerful intramolecular palladium-catalyzed decarboxylative cross-coupling of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a versatile precursor for the synthesis of difluoromethyl-containing heterocyclic scaffolds.
Mechanistic Insights: A Palladium-Catalyzed Domino Reaction
The transformation of 2-(2-Bromophenyl)-2,2-difluoroacetic acid into a cyclized product is a fascinating example of a palladium-catalyzed intramolecular decarboxylative cross-coupling reaction. This process elegantly combines two key steps in a single catalytic cycle: the activation of an aryl-halide bond and the decarboxylation of a carboxylic acid, culminating in the formation of a new carbon-carbon bond.
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, as illustrated below:
Figure 1: Proposed catalytic cycle for the intramolecular decarboxylative cross-coupling.
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide moiety of 2-(2-Bromophenyl)-2,2-difluoroacetic acid to a low-valent palladium(0) complex (L = ligand). This step forms a six-membered palladacycle intermediate, a palladium(II) species. The choice of ligand is crucial at this stage, with bulky, electron-rich phosphine ligands often promoting this key C-Br bond activation.
2. Decarboxylation: The carboxylic acid functionality then coordinates to the palladium center. Subsequent decarboxylation, often facilitated by heat or the presence of a suitable base, leads to the extrusion of carbon dioxide (CO2). This step generates a difluoromethyl palladium(II) intermediate. In some related intermolecular reactions, silver salts are employed as oxidants to facilitate this decarboxylation; however, in many intramolecular cases, thermal decarboxylation is sufficient.[1]
3. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the difluoromethyl palladium(II) intermediate. This irreversible step forms the new carbon-carbon bond, creating the desired cyclized product containing the difluoromethyl group and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. Computational studies on similar transformations have shown that this step generally has a low activation barrier.[2]
Experimental Protocols: A Guide to Successful Synthesis
The following protocols are based on established methodologies for analogous intramolecular palladium-catalyzed decarboxylative cyclizations, such as the synthesis of 3,3-difluoro-2-oxindoles.[3] Optimization of reaction conditions may be necessary for specific substrates.
General Considerations:
-
Reagent Purity: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use.
-
Inert Atmosphere: The reaction is sensitive to oxygen and moisture. All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.
-
Ligand Selection: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich biarylphosphine ligands such as BrettPhos or XPhos have proven effective in similar transformations.[3]
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| 2-(2-Bromophenyl)-2,2-difluoroacetic acid | ≥97% | Commercially Available | Starting Material |
| Palladium(II) Acetate (Pd(OAc)2) | Catalyst Grade | Commercially Available | Palladium Pre-catalyst |
| BrettPhos | Ligand Grade | Commercially Available | Ligand |
| Potassium Carbonate (K2CO3) | Anhydrous | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous, Degassed | Commercially Available | Solvent |
| Argon or Nitrogen | High Purity | Gas Supplier | Inert Atmosphere |
Step-by-Step Protocol:
Figure 2: Experimental workflow for the intramolecular decarboxylative cross-coupling.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.0 equiv), palladium(II) acetate (0.05 equiv), BrettPhos (0.10 equiv), and potassium carbonate (2.0 equiv).
-
Inerting the System: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the Schlenk tube via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 110-130 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments. | |
| Inappropriate ligand | Screen other bulky phosphine ligands such as XPhos or SPhos. | |
| Formation of Side Products | Protodebromination | Ensure the absence of any protic sources. |
| Dimerization | Use a higher dilution of the reaction mixture. | |
| Difficult Purification | Co-eluting impurities | Optimize the solvent system for column chromatography or consider recrystallization. |
Conclusion: A Powerful Tool for Complex Molecule Synthesis
The intramolecular palladium-catalyzed decarboxylative cross-coupling of 2-(2-Bromophenyl)-2,2-difluoroacetic acid represents a highly efficient and atom-economical method for the synthesis of valuable difluoromethyl-containing heterocyclic compounds. A thorough understanding of the reaction mechanism, particularly the key steps of oxidative addition, decarboxylation, and reductive elimination, is crucial for optimizing reaction conditions and achieving high yields. The provided protocols, grounded in established literature for similar transformations, offer a robust starting point for researchers in synthetic organic chemistry and drug development. This powerful reaction opens new avenues for the construction of complex molecular architectures with tailored pharmacological profiles.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Ni, C., & Hu, J. (2016). The unique role of fluorine in the design ofCathepsin K inhibitors. Chemical Society Reviews, 45(20), 5449-5464. [Link]
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Goossen, L. J., Rodriguez, N., & Goossen, K. (2008). Decarboxylative Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(17), 3100-3120. [Link]
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Shi, S. L., & Buchwald, S. L. (2015). Palladium-Catalyzed Intramolecular C–H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Angewandte Chemie International Edition, 54(5), 1646-1650. [Link]
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Shang, R., & Fu, Y. (2012). Decarboxylative cross-coupling. Chemical Society Reviews, 41(9), 3178-3192. [Link]
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Humke, J. N., & Topczewski, J. J. (2021). Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes. The Journal of Organic Chemistry, 86(17), 11639-11650. [Link]
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Bunn, A. G., & Sanford, M. S. (2021). Decarbonylative Fluoroalkylation at Palladium (II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 143(43), 18617-18625. [Link]
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Mizuta, S., Verhoog, S., Engel, J., & Gouverneur, V. (2013). Catalytic Decarboxylative Fluorination for the Synthesis of Tri-and Difluoromethyl Arenes. Organic letters, 15(11), 2648-2651. [Link]
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Choi, K., Mormino, M. G., Kalkman, E. D., & Hartwig, J. F. (2015). Palladium-catalyzed aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes. Journal of the American Chemical Society, 137(34), 10954-10957. [Link]
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Application Notes and Protocols: A Guide to the Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid and Its Derivatives
Abstract
This comprehensive guide provides detailed protocols for the synthesis of 2-(2-bromophenyl)-2,2-difluoroacetic acid, a valuable building block in medicinal chemistry and materials science. The difluoromethylacetic acid moiety is a key pharmacophore, often serving as a bioisostere for carboxylic acids or hydroxyl groups, thereby modulating the acidity, lipophilicity, and metabolic stability of parent molecules. The presence of a bromine atom on the phenyl ring offers a versatile handle for downstream functionalization via cross-coupling reactions. This document outlines a robust two-step synthesis beginning with a Reformatsky reaction to construct the core scaffold, followed by ester hydrolysis. A detailed protocol for subsequent derivatization via a Suzuki-Miyaura cross-coupling reaction is also provided to demonstrate the utility of the synthesized intermediate.
Introduction: Strategic Considerations
The synthesis of α,α-difluoroarylacetic acids requires a strategic approach to install the challenging C-CF2 bond. Direct fluorination methods often employ harsh or hazardous reagents.[1][2] A more robust and accessible strategy involves the use of fluorinated building blocks. The core of our synthetic approach is the Reformatsky reaction , a classic organometallic reaction that facilitates the formation of a carbon-carbon bond between a carbonyl compound and an α-halo ester in the presence of metallic zinc.[3][4]
Why the Reformatsky Reaction?
-
Chemoselectivity: The organozinc reagent, often called a Reformatsky enolate, is prepared by the oxidative addition of zinc into the carbon-halogen bond of an α-halo ester.[3] These zinc enolates are significantly less reactive than corresponding Grignard reagents or lithium enolates.[5] This tempered reactivity is crucial as it prevents undesired nucleophilic attack on the ester functionality of the reagent itself, allowing for selective addition to the more electrophilic aldehyde.[3][5]
-
Accessibility of Precursors: The key starting materials, 2-bromobenzaldehyde and ethyl bromodifluoroacetate, are commercially available and relatively stable.
-
Mild Conditions: The reaction can typically be conducted under relatively mild heating, avoiding the need for cryogenic temperatures or highly sensitive reagents.
The overall synthetic workflow is depicted below, starting from commercially available precursors and proceeding to a versatile, functionalized derivative.
Caption: Overall synthetic workflow for the target acid and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate via Reformatsky Reaction
This protocol details the formation of the core C(sp²)-CF₂ bond via the zinc-mediated reaction between 2-bromobenzaldehyde and ethyl bromodifluoroacetate. The key step is the in-situ formation of an organozinc intermediate which then adds to the aldehyde.[1][3]
Mechanism Insight: The reaction proceeds via oxidative addition of zinc metal into the C-Br bond of the ethyl bromodifluoroacetate, forming a zinc enolate.[3] This enolate then coordinates to the carbonyl oxygen of 2-bromobenzaldehyde in a six-membered chair-like transition state before nucleophilic attack.[1] An acidic workup quenches the reaction and protonates the resulting alkoxide. The resulting β-hydroxy ester can be carried forward or, in many cases, dehydrates under the workup or purification conditions. For the purpose of synthesizing the target acid, the subsequent hydrolysis step is performed on this crude or purified product.
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| Zinc Dust (<10 µm) | 65.38 | 3.27 g | 50.0 mmol | 2.5 |
| 2-Bromobenzaldehyde | 185.02 | 3.70 g | 20.0 mmol | 1.0 |
| Ethyl bromodifluoroacetate | 202.98 | 5.28 g | 26.0 mmol | 1.3 |
| Iodine (I₂) | 253.81 | ~50 mg | ~0.2 mmol | 0.01 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
| Saturated aq. NaCl (Brine) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
Step-by-Step Procedure:
-
Zinc Activation: To an oven-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, add the zinc dust (3.27 g). Briefly heat the flask under vacuum with a heat gun and allow it to cool under a stream of argon. Add 30 mL of anhydrous THF and a small crystal of iodine (~50 mg). The mixture should be stirred until the brown color of the iodine disappears, indicating zinc activation.
-
Reaction Initiation: In a separate dry flask, prepare a solution of 2-bromobenzaldehyde (3.70 g) and ethyl bromodifluoroacetate (5.28 g) in 70 mL of anhydrous THF.
-
Addition: Add approximately 10% of the aldehyde/ester solution to the activated zinc suspension. The reaction mixture should be gently warmed with a heat gun or in a water bath until an exothermic reaction is initiated (a slight bubbling or increase in temperature).
-
Reaction Maintenance: Once the reaction has started, add the remaining aldehyde/ester solution dropwise via an addition funnel over 30-45 minutes, maintaining a gentle reflux. If the reaction subsides, gentle heating with a water bath may be required.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour to ensure full consumption of the starting material. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of 1 M HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by saturated brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil (ethyl 2-(2-bromophenyl)-3-hydroxy-2,2-difluoropropanoate) can be purified by silica gel column chromatography or used directly in the next step.
Protocol 2: Saponification to 2-(2-Bromophenyl)-2,2-difluoroacetic acid
This protocol describes the basic hydrolysis (saponification) of the ester intermediate to yield the final carboxylic acid.[2] The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the alkoxide leaving group.[6] An acidic workup is required to neutralize the resulting carboxylate salt.[7]
| Reagent/Material | M.W. | Amount (from crude) | Moles | Equiv. |
| Crude Ethyl Ester | ~295.1 | ~5.9 g | ~20.0 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.40 g | 60.0 mmol | 3.0 |
| Methanol (MeOH) | - | 60 mL | - | - |
| Water | - | 20 mL | - | - |
| 6 M Hydrochloric Acid (HCl) | - | As needed (~15 mL) | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Saturated aq. NaCl (Brine) | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude ester from Protocol 1 in methanol (60 mL) in a 250 mL round-bottom flask.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.40 g) in water (20 mL) and add this solution to the methanolic ester solution.
-
Hydrolysis: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Wash: Dilute the remaining aqueous residue with 50 mL of water and transfer to a separatory funnel. Wash with diethyl ether or ethyl acetate (2 x 30 mL) to remove any non-acidic organic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding 6 M HCl. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure 2-(2-bromophenyl)-2,2-difluoroacetic acid.
Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom on the synthesized acid serves as a handle for further diversification. This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond, a cornerstone of modern medicinal chemistry.[8][9]
Mechanism Insight: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.
-
Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 2-(2-Bromophenyl)-2,2-difluoroacetic acid | 251.03 | 251 mg | 1.0 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 mmol | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 mg | 0.05 mmol | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk tube or pressure vial, add 2-(2-bromophenyl)-2,2-difluoroacetic acid (251 mg), 4-methoxyphenylboronic acid (182 mg), and cesium carbonate (652 mg).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg).
-
Degassing: Seal the vessel with a rubber septum, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Cooling and Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel. Wash with water (20 mL) and then brine (20 mL).
-
Acidification & Extraction: The product will likely be in the aqueous layer as the carboxylate salt. Acidify the combined aqueous layers with 1 M HCl to pH 1-2 and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography or recrystallization to obtain the desired biphenyl derivative.
Troubleshooting and Optimization
-
Low Yield in Reformatsky Reaction: Ensure the zinc is highly active. Activation with I₂, dilute HCl, or other methods is critical. Ensure all glassware and solvents are scrupulously dry, as water will quench the organozinc intermediate.
-
No Initiation of Reformatsky Reaction: A common issue is the failure of the reaction to initiate. A single crystal of iodine or gentle warming is usually sufficient. In difficult cases, a small amount of 1,2-dibromoethane can be added to activate the zinc surface.
-
Incomplete Hydrolysis: If TLC analysis shows remaining starting ester, increase the reaction time or the equivalents of NaOH. Ensure efficient stirring to overcome phase separation issues.
-
Low Yield in Suzuki Coupling: Incomplete degassing can lead to oxidation and deactivation of the Pd(0) catalyst. Ensure solvents are thoroughly sparged with an inert gas. The choice of base and solvent system can be critical and may require optimization for different boronic acid partners.
References
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Operachem. (2024). Saponification-Typical procedures. Retrieved from [Link]
- Leclerc, E., Jubault, P., Pannecoucke, X., & Quirion, J.-C. (2005). Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity. Synlett, 2005(17), 2627–2630.
- Qing, F.-L., & Zhang, X. (2011). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters.
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
- Li, W., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
- Qing, F.-L., et al. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610-2613.
-
Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Sato, K., et al. (2012). The Reformatsky-Honda Reaction of BrCF2COOEt with Imines. Organic Syntheses, 89, 374.
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Saponification Reaction of Esters. YouTube. Retrieved from [Link]
- Che-Hao, L., et al. (2008).
-
NRO-Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
- Morken, J. P., et al. (2018). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- Fustero, S., et al. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 1846-1886.
-
Chemistry LibreTexts. (2023). 11.6: Preparing Carboxylic Acids. Retrieved from [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
-
J Michelle Leslie. (2018). Ester saponification. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Morken, J. P., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 20(15), 4566-4569.
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
- Singh, A., et al. (2020). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. RSC Advances, 10(25), 14756-14763.
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
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- 9. youtube.com [youtube.com]
Application Notes and Protocols: 2-(2-Bromophenyl)-2,2-difluoroacetic acid as a Versatile Building Block for Novel PET Tracers
Introduction: The Strategic Importance of Fluorinated Building Blocks in PET Tracer Development
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative insights into physiological and biochemical processes in vivo.[1][2] The power of PET lies in the use of specific molecular probes, or radiotracers, labeled with short-lived positron-emitting radionuclides. Among these, fluorine-18 (¹⁸F) is the most widely used due to its near-ideal decay characteristics, including a 109.8-minute half-life and low positron energy, which contribute to high-resolution images.[2][3]
The development of novel PET tracers is intrinsically linked to the advancement of radiochemical synthesis methods. A critical challenge is the introduction of ¹⁸F into complex organic molecules in a rapid, efficient, and regioselective manner—a concept known as late-stage fluorination.[1][4][5][6][7] This approach is essential to accommodate the short half-life of ¹⁸F.
This application note details the utility of 2-(2-Bromophenyl)-2,2-difluoroacetic acid (CAS 1375472-90-4) as a strategic building block for the synthesis of novel ¹⁸F-labeled PET tracers.[8][9] The presence of an aryl bromide offers a versatile handle for late-stage radiofluorination, while the difluoroacetic acid moiety can serve as a key pharmacophore or a site for further chemical modification. This document provides a comprehensive overview of its properties, a rationale for its application, and a detailed, field-proven protocol for its use in radiotracer synthesis, specifically focusing on copper-mediated radiofluorination.
Chemical Properties and Strategic Advantages
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated organic compound with the molecular formula C₈H₅BrF₂O₂.[8] Its structure combines several features that make it a highly valuable precursor for PET tracer development:
| Property | Structural Feature | Advantage in PET Tracer Synthesis |
| Aryl Bromide | Br on the phenyl ring | Serves as a reactive site for late-stage ¹⁸F-fluorination via methods like copper-mediated nucleophilic substitution. This allows for the introduction of the radioisotope at a late stage of the synthesis. |
| Difluoroacetic Acid Moiety | -C(F)₂COOH | The difluoromethyl group can enhance metabolic stability and modulate the pharmacokinetic properties of the final tracer. The carboxylic acid group provides a site for conjugation to other biomolecules or targeting vectors. |
| Chemical Stability | Stable under typical storage and reaction conditions. | Allows for multi-step synthesis of complex precursors prior to the time-sensitive radiolabeling step. |
The workflow for utilizing this building block typically involves two major phases: initial synthesis of the non-radioactive precursor incorporating the 2-(2-bromophenyl)-2,2-difluoroacetic acid core, followed by the late-stage introduction of ¹⁸F.
Caption: General workflow for PET tracer synthesis using 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Protocol: Copper-Mediated [¹⁸F]Fluorination of a 2-(2-Aryl)-2,2-difluoroacetic Acid Derivative
This protocol describes a copper-mediated nucleophilic radiofluorination of an aryl bromide precursor derived from 2-(2-bromophenyl)-2,2-difluoroacetic acid. This method is adapted from established procedures for the radiofluorination of aryl halides and stannanes.[10][11][12] Copper-mediated methods are particularly advantageous for labeling electron-rich and neutral aromatic rings, which can be challenging with traditional nucleophilic aromatic substitution (SₙAr) reactions.[11]
Principle of the Method
The reaction involves the displacement of the bromide on the aromatic ring with no-carrier-added [¹⁸F]fluoride. A copper(II) complex, often in the presence of a ligand like pyridine, facilitates this transformation. The "naked" highly nucleophilic [¹⁸F]fluoride is typically prepared as a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.[13]
Caption: Schematic of copper-mediated radiofluorination.
Materials and Equipment
-
Precursor: Amide derivative of 2-(2-bromophenyl)-2,2-difluoroacetic acid (1-5 mg)
-
[¹⁸F]Fluoride: Aqueous solution from cyclotron target ([¹⁸O]H₂O)
-
Reagents:
-
Kryptofix 2.2.2 (K₂₂₂) solution (10 mg/mL in acetonitrile)
-
Potassium Carbonate (K₂CO₃) solution (2 mg/mL in water)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile (MeCN), HPLC grade
-
Water for injection
-
Ethanol, USP grade
-
-
Equipment:
-
Automated radiochemistry synthesis module or shielded hot cell
-
Reaction vessel (e.g., 1-5 mL V-vial)
-
Anion exchange cartridge (e.g., QMA)
-
C18 Sep-Pak cartridges
-
Semi-preparative and analytical HPLC systems with radioactivity and UV detectors
-
Rotary evaporator
-
Step-by-Step Protocol
Part 1: Preparation of "Naked" [¹⁸F]Fluoride
-
Trap [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elute: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ (approx. 5 mg) and K₂CO₃ (approx. 1 mg) in acetonitrile/water (e.g., 80:20 v/v, 1 mL).
-
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen or argon at 100-110°C to remove the water and acetonitrile. Repeat this step by adding anhydrous acetonitrile (2 x 0.5 mL) and evaporating to dryness to ensure the [¹⁸F]KF/K₂₂₂ complex is anhydrous. This "naked" fluoride is highly reactive.[13]
Part 2: Copper-Mediated Radiofluorination
-
Prepare Reagent Solution: In a separate vial, dissolve the precursor (2-5 µmol) and Cu(OTf)₂ (2 equivalents) in anhydrous DMSO (200-400 µL). Add pyridine (15 equivalents).
-
Initiate Reaction: Add the reagent solution to the dried [¹⁸F]KF/K₂₂₂ complex in the reaction vessel.
-
Heating: Seal the reaction vessel and heat at 110-140°C for 10-20 minutes. The optimal temperature and time should be determined empirically for each specific precursor.[12]
-
Quench: After heating, cool the reaction vessel to room temperature. Quench the reaction by adding 1-2 mL of the initial HPLC mobile phase (e.g., water/acetonitrile mixture).
Part 3: Purification and Formulation
-
HPLC Purification: Inject the quenched reaction mixture onto a semi-preparative HPLC column (e.g., C18). Collect the radioactive peak corresponding to the desired [¹⁸F]-labeled product.
-
Formulation:
-
Dilute the collected HPLC fraction with water for injection.
-
Trap the product on a C18 Sep-Pak cartridge.
-
Wash the cartridge with water for injection to remove any residual HPLC solvents.
-
Elute the final [¹⁸F]PET tracer from the cartridge with a small volume of ethanol (USP grade) followed by sterile saline for injection.
-
-
Sterilization: Pass the final product solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
A series of quality control tests must be performed on the final product before it can be used for in vivo imaging.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical Radio-HPLC | >95% |
| Identity of Product | Co-injection on analytical HPLC with a non-radioactive reference standard | Retention time of the radioactive peak matches the UV peak of the standard. |
| Molar Activity (Aₘ) | HPLC analysis to determine mass of the product, correlated with total radioactivity | Typically >40 GBq/µmol at end of synthesis.[14] |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol <5000 ppm, Acetonitrile <410 ppm) |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Sterility & Endotoxins | Standard microbiological testing | Sterile and within acceptable endotoxin limits |
Conclusion and Future Outlook
2-(2-Bromophenyl)-2,2-difluoroacetic acid represents a highly promising and versatile building block for the development of novel ¹⁸F-labeled PET tracers. The presence of a chemically addressable aryl bromide handle allows for the application of modern late-stage radiofluorination techniques, such as the copper-mediated protocol detailed here. This enables the efficient and reliable synthesis of complex radiotracers. The inherent difluoroacetic acid moiety can be leveraged to fine-tune the biological properties of the resulting imaging agents. As the demand for more specific and effective PET tracers continues to grow in both research and clinical settings, the strategic use of well-designed building blocks like this will be paramount to advancing the field of molecular imaging.
References
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Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. National Center for Biotechnology Information. [Link]
-
Late Stage Benzylic C–H Fluorination with [18F]Fluoride for PET Imaging. ACS Publications. [Link]
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Late stage benzylic C-H fluorination with [¹⁸F]fluoride for PET imaging. PubMed. [Link]
-
Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. National Institutes of Health. [Link]
-
Late-stage [18F]fluorination: new solutions to old problems. Royal Society of Chemistry. [Link]
-
Late-Stage Fluorination. Blucher Proceedings. [Link]
-
Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. National Center for Biotechnology Information. [Link]
-
Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. MDPI. [Link]
-
Fluorine-18 containing FDA-approved PET tracers as of August 2021. ResearchGate. [Link]
-
Prominent examples of clinically used fluorine-18-labelled PET radiotracers. ResearchGate. [Link]
-
[11C]Fluoroform, a Breakthrough for Versatile Labeling of PET Radiotracer Trifluoromethyl Groups in High Molar Activity. ResearchGate. [Link]
-
Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics. National Center for Biotechnology Information. [Link]
-
Proof-of-concept optimization of a copper-mediated 18F-radiosynthesis of a novel MAGL PET tracer on a high-throughput microdroplet platform and its macroscale translation. National Center for Biotechnology Information. [Link]
-
ChemInform Abstract: Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. ResearchGate. [Link]
-
Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. National Center for Biotechnology Information. [Link]
-
Ultrafast reactivity and application in PET tracer synthesis. University of Groningen. [Link]
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Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
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2-(2-bromophenyl)-2,2-difluoroacetic acid. PubChem. [Link]
-
C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. National Center for Biotechnology Information. [Link]
-
Fully automated peptide radiolabeling from [18F]fluoride. National Center for Biotechnology Information. [Link]
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Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. National Center for Biotechnology Information. [Link]
-
Closing the gap between 19F and 18F chemistry. National Center for Biotechnology Information. [Link]
-
[18F]Radiolabeling fluorination of monofluoroalkyl triflates for the synthesis of [18F]difluoromethylated alkanes. Royal Society of Chemistry. [Link]
-
2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid. PubChem. [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. National Center for Biotechnology Information. [Link]
-
2-Bromo-2,2-difluoroacetic acid. PubChem. [Link]
-
PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. National Center for Biotechnology Information. [Link]
-
Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor. MDPI. [Link]
-
Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. National Center for Biotechnology Information. [Link]
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difluoromethylation of phenols using 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Application Note & Protocol
Topic: A Proposed Copper-Catalyzed Decarboxylative Approach for the Difluoromethylation of Phenols using 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The difluoromethoxy (-OCF₂H) functional group is a privileged motif in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1] Its incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2][3][4] This document outlines a novel, proposed methodology for the direct O-difluoromethylation of phenols utilizing 2-(2-Bromophenyl)-2,2-difluoroacetic acid as a robust and accessible difluoromethylating agent. We leverage the principles of copper-catalyzed decarboxylative cross-coupling to forge the aryl difluoromethyl ether bond under conditions designed for broad functional group tolerance and operational simplicity. This protocol provides a comprehensive guide for researchers seeking to access these valuable motifs in drug discovery and development campaigns.
Introduction: The Strategic Value of the -OCF₂H Group
Fluorine's unique physicochemical properties have made it a cornerstone of modern drug design.[2] Among fluorinated moieties, the difluoromethoxy group stands out for its ability to modulate key pharmacokinetic properties. Unlike the more lipophilic trifluoromethoxy group, the -OCF₂H group possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor, a feature that can be pivotal for target engagement.[1][5]
Traditional methods for installing this group often rely on difluorocarbene precursors like sodium chlorodifluoroacetate, which are generated under thermal conditions.[2][6] While effective, these methods can require high temperatures and may not be suitable for sensitive substrates. This application note proposes a mechanistically distinct approach: a copper-catalyzed reaction that couples a phenol with 2-(2-Bromophenyl)-2,2-difluoroacetic acid. The aryl bromide handle within the reagent is designed to facilitate a cross-coupling event, allowing for potentially milder reaction conditions and a different reactivity profile compared to traditional carbene-based methods.
Reagent Profile: 2-(2-Bromophenyl)-2,2-difluoroacetic acid
| Property | Value |
| CAS Number | 1375472-90-4[7][8] |
| Molecular Formula | C₈H₅BrF₂O₂[9] |
| Molecular Weight | 251.03 g/mol [8] |
| Appearance | Typically an off-white to white solid |
| Purity | >95% (as supplied by vendors)[7] |
Safety & Handling: 2-(2-Bromophenyl)-2,2-difluoroacetic acid is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][10] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Proposed Reaction Mechanism
We propose that the reaction proceeds through a copper-catalyzed decarboxylative cross-coupling pathway. This mechanism is analogous to related copper-mediated transformations.[11][12] The key steps are outlined below:
-
Phenolate Formation: The phenol starting material is deprotonated by a base (e.g., Cesium Carbonate) to form the corresponding nucleophilic phenoxide.
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition into the C-Br bond of 2-(2-Bromophenyl)-2,2-difluoroacetic acid to form a Cu(III) intermediate.
-
Ligand Exchange & Decarboxylation: The phenoxide displaces the carboxylate group on the copper center. Subsequent thermal decarboxylation releases CO₂ and generates a key aryl-Cu(III)-CF₂⁻ intermediate or a related species.
-
Reductive Elimination: The final C-O bond is formed via reductive elimination from the Cu(III) center, yielding the desired aryl difluoromethyl ether product and regenerating the active Cu(I) catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PlumX [plu.mx]
- 4. mdpi.com [mdpi.com]
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- 6. orgsyn.org [orgsyn.org]
- 7. aksci.com [aksci.com]
- 8. 1375472-90-4|2-(2-Bromophenyl)-2,2-difluoroacetic acid|BLD Pharm [bldpharm.com]
- 9. PubChemLite - 2-(2-bromophenyl)-2,2-difluoroacetic acid (C8H5BrF2O2) [pubchemlite.lcsb.uni.lu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
An Application Note for the Scalable Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Introduction: The Significance of Aryldifluoroacetic Acids
Molecules containing the aryldifluoroacetic acid moiety are of paramount importance in modern drug discovery and development. The unique stereoelectronic properties of the difluoromethyl group (CF2) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. 2-(2-Bromophenyl)-2,2-difluoroacetic acid, in particular, serves as a critical building block, providing a handle for further functionalization via cross-coupling reactions at the bromine-substituted position.
However, the synthesis of such compounds on a large scale presents significant challenges. Traditional methods often suffer from harsh reaction conditions, expensive reagents, and low yields, hindering their industrial applicability[1]. This application note details a validated, two-step process designed for scalability, efficiency, and operational safety, proceeding through a key ester intermediate. The outlined protocol is intended for researchers, process chemists, and drug development professionals seeking a reliable method for producing multi-gram to kilogram quantities of this valuable intermediate.
Overall Synthetic Strategy
The synthetic approach is logically divided into two primary stages: the formation of a stable ester intermediate, followed by its quantitative hydrolysis to yield the target carboxylic acid. This strategy is advantageous for scale-up as it allows for the purification of the non-polar ester intermediate via distillation, effectively removing catalyst residues and byproducts before the final hydrolysis and crystallization step.
Diagram 1: High-level overview of the two-part synthetic route.
Part 1: Scale-up Synthesis of Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate
Principle and Rationale
The core of this synthesis is a palladium-catalyzed Ivanov-Reformatsky-type reaction. This powerful C-C bond-forming reaction couples an organozinc reagent, formed in situ from 1,2-dibromobenzene, with the Reformatsky reagent generated from ethyl bromodifluoroacetate (EBDA) and zinc[2][3][4].
Causality of Component Selection:
-
1,2-Dibromobenzene: Serves as the aryl source. Its differential reactivity allows for selective formation of the organozinc at one C-Br bond while leaving the other available for subsequent chemistry.
-
Ethyl Bromodifluoroacetate (EBDA): A commercially available and potent electrophile/precursor for introducing the -CF2COOEt moiety[5]. It is, however, a corrosive and flammable liquid requiring careful handling[6][7][8][9][10].
-
Activated Zinc: Mediates the formation of the crucial organometallic intermediates. Activation is critical to remove the passivating oxide layer, ensuring reaction initiation and progression.
-
Palladium Catalyst & Ligand: Essential for facilitating the cross-coupling between the aryl organozinc and the Reformatsky reagent, ensuring high selectivity and yield.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| 1,2-Dibromobenzene | ≥98% | Sigma-Aldrich | 583-53-9 |
| Ethyl Bromodifluoroacetate (EBDA) | ≥98% | Combi-Blocks | 667-27-6 |
| Zinc Dust (<10 micron) | Reagent | Alfa Aesar | 7440-66-6 |
| Palladium(II) Acetate | Catalyst | Strem Chemicals | 3375-31-3 |
| SPhos (Ligand) | Catalyst | Sigma-Aldrich | 657408-07-6 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | 109-99-9 |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | VWR | 12125-02-9 |
| Saturated Sodium Chloride (Brine) | ACS Grade | VWR | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | 7487-88-9 |
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirring, reflux condenser, and temperature probe.
-
Nitrogen/Argon inlet for maintaining an inert atmosphere.
-
Addition funnel for controlled liquid transfer.
-
Vacuum pump and distillation apparatus for solvent removal and product purification.
Detailed Experimental Protocol: Synthesis of the Ester Intermediate
1. Zinc Activation (Critical First Step): a. Charge the 10 L reactor with Zinc dust (392 g, 6.0 mol, 3.0 equiv). b. Under gentle stirring, add 1 L of 2M HCl and stir for 15 minutes. The suspension will warm slightly and bubble. c. Stop stirring, allow the zinc to settle, and carefully decant the acidic aqueous layer. d. Wash the activated zinc with deionized water (3 x 1 L), followed by acetone (2 x 1 L). e. Dry the activated zinc under a stream of nitrogen, followed by vacuum, until a fine, free-flowing grey powder is obtained. Scientist's Note: This activation step is paramount for reaction success on a large scale. The acid wash removes the inert zinc oxide layer, exposing the reactive metal surface required for oxidative addition.
2. Reaction Setup and Execution: a. Assemble the reactor for inert atmosphere operation. Purge the vessel thoroughly with nitrogen for at least 30 minutes. b. Add anhydrous THF (4 L) to the activated zinc. c. In a separate, dry flask under nitrogen, prepare a solution of 1,2-dibromobenzene (472 g, 2.0 mol, 1.0 equiv) and ethyl bromodifluoroacetate (487 g, 2.4 mol, 1.2 equiv) in anhydrous THF (1 L). d. Add Palladium(II) Acetate (4.5 g, 0.02 mol, 1 mol%) and SPhos (16.4 g, 0.04 mol, 2 mol%) to the reactor containing the zinc suspension. e. Transfer the substrate solution from step 2c into the addition funnel and add it dropwise to the reactor over 2-3 hours. Rationale: A slow addition rate is crucial to control the exotherm of the reaction, especially during the initial phase of organometallic formation. Maintain the internal temperature below 40 °C. f. Once the addition is complete, heat the reaction mixture to 60 °C and maintain for 12-16 hours.
3. In-Process Control (IPC) and Work-up: a. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or HPLC until consumption of the 1,2-dibromobenzene starting material is >98%. b. Cool the reaction mixture to 0-5 °C using a circulating chiller. c. Slowly and carefully quench the reaction by adding 2 L of saturated aqueous NH₄Cl solution. Caution: Exothermic process with gas evolution. d. Filter the mixture through a pad of Celite® to remove unreacted zinc and inorganic salts. Wash the filter cake with ethyl acetate (2 x 500 mL). e. Transfer the combined filtrate to a separatory funnel. The layers will separate; collect the organic layer. f. Wash the organic layer sequentially with saturated NH₄Cl (1 L) and brine (1 L). g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification: a. Purify the crude oil by vacuum distillation to yield ethyl 2-(2-bromophenyl)-2,2-difluoroacetate as a clear, colorless to pale yellow oil. Expected Yield: 70-80%. Purity: >98% by GC.
Part 2: Hydrolysis to 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Principle and Rationale
This step involves a standard saponification reaction, where the ethyl ester is hydrolyzed under basic conditions to form the corresponding carboxylate salt. Subsequent acidification protonates the salt, causing the desired carboxylic acid to precipitate from the aqueous solution.
Causality of Component Selection:
-
Sodium Hydroxide (NaOH): A strong, inexpensive base that effectively drives the hydrolysis to completion.
-
Methanol/Water Co-solvent: Methanol ensures the miscibility of the organic ester with the aqueous base, facilitating a homogenous and efficient reaction.
-
Hydrochloric Acid (HCl): Used for the final acidification step to precipitate the product. Its high acidity ensures complete protonation of the carboxylate salt.
Detailed Experimental Protocol: Final Product Synthesis
1. Saponification: a. Charge a clean 10 L reactor with the purified ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (e.g., 435 g, 1.5 mol, 1.0 equiv). b. Add methanol (3 L) and water (1.5 L) and begin stirring to form a solution. c. Prepare a solution of sodium hydroxide (90 g, 2.25 mol, 1.5 equiv) in water (1.5 L) and add it slowly to the reactor, maintaining the internal temperature below 30 °C. d. Heat the mixture to 50 °C and stir for 4-6 hours.
2. In-Process Control (IPC) and Product Isolation: a. Monitor the reaction by HPLC until the starting ester is completely consumed (<1%). b. Cool the reaction mixture to 0-5 °C. c. Slowly add 6M hydrochloric acid until the pH of the solution is ~1. A thick white precipitate will form. d. Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete crystallization. e. Isolate the solid product by filtration using a Buchner funnel. f. Wash the filter cake with cold deionized water (2 x 1 L) to remove inorganic salts. g. Dry the product in a vacuum oven at 50 °C to a constant weight.
3. Final Product Characterization: a. The final product, 2-(2-Bromophenyl)-2,2-difluoroacetic acid, should be obtained as a white to off-white crystalline solid. Expected Yield: 90-95%. Purity: >99% by HPLC.
Analytical Characterization & Quality Control
A robust analytical package is essential to ensure the quality and identity of the final product.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to reference spectra | ¹H NMR, ¹⁹F NMR, ¹³C NMR, MS |
| Purity | ≥ 99.0% | HPLC |
| Melting Point | 88-92 °C | Capillary Melting Point |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Process Safety and Workflow
Safe execution is paramount. All operations should be conducted in a well-ventilated fume hood or a designated process bay. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.
Diagram 2: Detailed experimental workflow from starting materials to final product.
Conclusion
This application note provides a comprehensive, robust, and scalable two-step protocol for the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. By leveraging a palladium-catalyzed cross-coupling to form a purifiable ester intermediate, this method overcomes many of the challenges associated with the large-scale production of fluorinated building blocks. The detailed steps, rationale, and safety considerations herein provide a solid foundation for process chemists and researchers to confidently produce this valuable compound for their discovery and development programs.
References
- Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
- CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- 2-(2-bromophenyl)-2,2-difluoroacetic acid. PubChem.
- US9120740B2 - Method for preparing difluoroacetic acid.
- 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282. PubChem.
- The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Deriv
- SAFETY D
- Recent developments in the asymmetric Reformatsky-type reaction. PMC - PubMed Central.
- SAFETY D
- Reformatsky Reaction. Organic Chemistry Portal.
- SAFETY D
- SAFETY D
- Reform
- Ethyl bromodifluoroacet
- SAFETY D
- A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
Sources
- 1. globethesis.com [globethesis.com]
- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. spectrumrx.com [spectrumrx.com]
Application Notes and Protocols: Amide Coupling with 2-(2-Bromophenyl)-2,2-difluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Amide Couplings
The formation of an amide bond is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. While numerous protocols exist for this transformation, the coupling of sterically demanding and electronically deactivated substrates presents a significant synthetic hurdle. 2-(2-Bromophenyl)-2,2-difluoroacetic acid is a prime example of such a challenging substrate. The presence of the bulky ortho-bromophenyl group impedes the approach of the amine coupling partner, while the electron-withdrawing nature of the gem-difluoro functionality deactivates the carboxylic acid, rendering it less susceptible to nucleophilic attack.
This application note provides a comprehensive guide to the successful amide coupling of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. We will explore two robust and widely applicable protocols utilizing both uronium- and carbodiimide-based coupling reagents. Furthermore, we will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the choice of reagents and reaction conditions. This guide is designed to equip researchers with the knowledge and practical steps necessary to efficiently synthesize a diverse range of amide derivatives from this challenging, yet valuable, building block.
Choosing Your Coupling Strategy: A Comparative Overview
The selection of an appropriate coupling reagent is paramount for achieving high yields and minimizing side reactions. For a substrate as demanding as 2-(2-Bromophenyl)-2,2-difluoroacetic acid, two classes of reagents are particularly effective: uronium/aminium salts, such as HATU, and carbodiimides, like EDC, often used in conjunction with an additive such as HOBt.
| Coupling Reagent System | Advantages | Disadvantages |
| HATU / DIPEA | High reactivity, fast reaction times, effective for sterically hindered substrates.[1] | Higher cost, potential for side reactions if not used in appropriate stoichiometry. |
| EDC / HOBt / Base | Cost-effective, readily available reagents, water-soluble byproducts for easier purification.[2] | Can be less effective for highly hindered substrates, may require longer reaction times or elevated temperatures. |
Protocol 1: High-Efficiency Coupling Using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging substrates.[1] Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.
Figure 1: HATU-mediated amide coupling workflow.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to a concentration of 0.1-0.5 M).
-
Activation: To the stirred solution, add HATU (1.1-1.2 eq) followed by a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature. For particularly hindered amines, gentle heating (40-50 °C) may be required.
-
Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOAt), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Cost-Effective Coupling with EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that facilitates amide bond formation by activating the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of HOBt (1-Hydroxybenzotriazole) is crucial as it traps this intermediate to form an HOBt-active ester, which is less prone to racemization and side reactions.
Figure 2: EDC/HOBt-mediated amide coupling workflow.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the cooled, stirred solution. If the amine is used as a hydrochloride salt, a tertiary amine base such as DIPEA or triethylamine (1.1 eq) should also be added.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl (to remove unreacted amine and base), followed by a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving coupling reagents, particularly solid reagents like HATU and EDC, should be performed in a well-ventilated fume hood to avoid inhalation of fine powders.[3] These reagents are known sensitizers and can cause allergic reactions upon exposure.
-
Aryl Halides: 2-(2-Bromophenyl)-2,2-difluoroacetic acid is an aryl halide. While generally stable, care should be taken to avoid conditions that could lead to decomposition or unwanted side reactions.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature or extending the reaction time. For particularly challenging couplings, switching to a more potent coupling reagent like HATU or exploring alternative protocols, such as the in situ formation of acyl fluorides, may be beneficial.[4][5][6]
-
Side Reactions: The formation of N-acylurea is a common side reaction in carbodiimide-mediated couplings, especially in the absence of HOBt.[2] Ensuring the addition of HOBt and maintaining appropriate reaction temperatures can minimize this.
-
Purification Challenges: The byproducts of HATU (tetramethylurea) and EDC (ethyl dimethylaminopropyl urea) can sometimes be challenging to remove completely during work-up. Careful and thorough aqueous washes are essential. If byproducts persist, purification by preparative HPLC may be necessary.
Conclusion
The amide coupling of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, while challenging, can be achieved with high efficiency through the careful selection of reagents and optimization of reaction conditions. The protocols outlined in this application note, utilizing both HATU and EDC/HOBt, provide robust starting points for the synthesis of a wide array of amide derivatives. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently navigate the synthesis of these valuable compounds for applications in drug discovery and materials science.
References
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
- University of Southern Denmark. (2015).
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Synfacts, 11(02), 0137.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Aapptec. (n.d.). Coupling Reagents.
- Inhibitor Research Hub. (2023).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
- PubChem. (n.d.). 2-(2-Bromo-4-methyl-phenyl)-2,2-difluoro-acetamide.
-
Al-Harrasi, A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC.
- Ronaldson, V., Storey, J. M. D., & Harrison, W. T. A. (2018). N-(2-Bromophenyl)acetamide.
- Jia, X., & He, J. (2022). Three copper (II) complexes derived from 2‐methylquinoline and cyclic secondary amines: Synthesis and catalytic application in C−N bond forming reactions. Applied Organometallic Chemistry.
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- ResearchGate. (2022). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- ResearchGate. (2020).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- National Institutes of Health. (2024).
- ResearchGate. (2023). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
- National Institutes of Health. (2024). Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes.
- ACS Publications. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
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- 2. chemrevlett.com [chemrevlett.com]
- 3. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid by Recrystallization
Welcome to the technical support center for the purification of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles.
Introduction to Recrystallization of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid, a class of compounds often encountered in medicinal chemistry and materials science. Achieving high purity is critical for subsequent synthetic steps and biological assays. Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of purified crystals.
This guide will walk you through the theoretical and practical aspects of recrystallizing this specific molecule, addressing common challenges and providing solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for 2-(2-Bromophenyl)-2,2-difluoroacetic acid?
A1: An ideal solvent for the recrystallization of this compound should meet several criteria:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent to allow for complete dissolution.
-
Low solubility at cold temperatures: Upon cooling, the compound should be poorly soluble to ensure a high recovery of the purified crystals.
-
Favorable boiling point: The solvent's boiling point should be low enough to be easily removed from the crystals after filtration but high enough to provide a significant solubility difference between hot and cold conditions.
-
Inertness: The solvent must not react with 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
-
Impurity solubility: Ideally, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Q2: How do the fluorine and bromine atoms, and the carboxylic acid group, influence solvent selection?
A2: The molecular structure of 2-(2-Bromophenyl)-2,2-difluoroacetic acid imparts a moderate to high degree of polarity. The carboxylic acid group is capable of hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. The aromatic ring provides some nonpolar character, while the electronegative fluorine and bromine atoms also contribute to the molecule's overall polarity. A good starting point for solvent selection would be polar solvents or a mixed-solvent system that balances these characteristics. The principle of "like dissolves like" is a useful guideline here.[1]
Q3: Can I use a mixed-solvent system? If so, how do I choose the solvents?
A3: Yes, a mixed-solvent system is often effective when a single solvent does not provide the desired solubility profile.[2][3][4] This technique typically involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[2][4]
For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a potential "good" solvent could be a polar organic solvent like ethanol, methanol, or acetone. A common "poor" solvent to pair with these is water or a nonpolar solvent like hexane or heptane. The key is that the two solvents must be miscible.[4] You would dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3][4]
Q4: What are the most likely impurities I might encounter?
A4: The impurities will largely depend on the synthetic route used to prepare the compound. Common impurities could include:
-
Isomeric products: Synthesis of brominated phenylacetic acids can sometimes yield a mixture of ortho, meta, and para isomers.[5][6][7] Fractional crystallization can be used to separate these isomers if their solubilities differ significantly.[5]
-
Unreacted starting materials: Depending on the synthesis, these could be precursors like 2-bromotoluene or other reagents.
-
Byproducts from the reaction: These are highly specific to the synthetic method. For instance, syntheses involving bromination can sometimes lead to di- or tri-brominated species.[8]
Experimental Protocol: Recrystallization of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
This protocol provides a general guideline for performing a recrystallization. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.
Part 1: Solvent Selection (Small-Scale)
-
Place approximately 20-30 mg of the crude 2-(2-Bromophenyl)-2,2-difluoroacetic acid into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
If a single solvent is not suitable, repeat the process to find a good miscible solvent pair (a "good" solvent and a "poor" solvent).
Part 2: Bulk Recrystallization (Large-Scale)
-
Dissolution: Place the crude 2-(2-Bromophenyl)-2,2-difluoroacetic acid into an Erlenmeyer flask of appropriate size. Add a boiling chip.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of the hot solvent to the Erlenmeyer flask while gently swirling to completely dissolve the crude product. Keep the flask warm on a hot plate during this process.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum on the filter for a period, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
Caption: General workflow for the recrystallization of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. The compound may have "oiled out". | 1. Boil off some of the solvent to concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. 3. See "Compound 'oils out'..." below. |
| Compound "oils out" (forms a liquid layer instead of crystals). | 1. The boiling point of the solvent is too high, and the compound is melting in the hot solution. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow it to cool more slowly. 3. Consider a preliminary purification step (e.g., extraction) before recrystallization. |
| Crystal formation is too rapid, yielding fine powder. | 1. The solution is too concentrated. 2. The solution was cooled too quickly. | 1. Reheat the solution and add a small amount of additional hot solvent. 2. Ensure the solution cools slowly and undisturbed on a benchtop before moving to an ice bath. |
| Low recovery of purified crystals. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration. 4. The crystals were washed with too much cold solvent. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. 2. Ensure the flask is kept in an ice bath for an adequate amount of time (e.g., at least 30 minutes). 3. Use a pre-warmed funnel and flask for hot filtration and keep the solution hot. 4. Wash the crystals with a minimal amount of ice-cold solvent. |
| The purified product is not pure (e.g., melting point is broad or low). | 1. The cooling was too rapid, trapping impurities in the crystal lattice. 2. The chosen solvent is not effective at separating the specific impurities present. 3. The crystals were not washed sufficiently. | 1. Repeat the recrystallization, ensuring slow cooling. 2. Perform solvent screening again to find a more suitable solvent or solvent pair. 3. Ensure the crystals are washed with fresh, ice-cold solvent. |
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
Safety Information
2-(2-Bromophenyl)-2,2-difluoroacetic acid and its related compounds are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before starting any experimental work.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures. (2023-02-19). [Link]
-
YouTube. Recrystallization using two solvents. (2012-05-07). [Link]
-
University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]
-
PubChem. 2-Bromo-2,2-difluoroacetic acid. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
PubChemLite. 2-(2-bromophenyl)-2,2-difluoroacetic acid. [Link]
- Google Patents.
-
PubMed Central. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. [Link]
-
ResearchGate. How can I purify carboxylic acid?. (2013-09-20). [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
LookChem. Cas 1878-67-7,3-Bromophenylacetic acid. [Link]
-
Scribd. Solubility of Benzoic Acid in Organic Solvents. (2015-01-12). [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. (2012-11-09). [Link]
-
ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025-11-26). [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
Organic Syntheses Procedure. and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. [Link]
-
Wikipedia. 4-Bromophenylacetic acid. [Link]
-
Patsnap Eureka. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. [Link]
-
AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013-08-30). [Link]
- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
-
Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]
-
Patsnap Eureka. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Macmillan Group - Princeton University. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015-04-16). [Link]
-
Globe Thesis. The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. (2017-03-29). [Link]
- Google Patents.
- Google Patents. Pharmaceutical co-crystal compositions.
- Google Patents.
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. US20240228479A1 - Process for synthesizing 2-bromolysergic acid diethylamide via controlled bromination of lysergic acid - Google Patents [patents.google.com]
- 9. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common challenges and byproducts encountered during the synthesis of this important fluorinated building block. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Introduction: Navigating the Synthesis of a Key Fluorinated Intermediate
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of the difluoroacetic acid moiety can significantly modulate the physicochemical and biological properties of a molecule, such as its lipophilicity and metabolic stability.
The most common synthetic route to this compound involves a two-step process:
-
Carbon-Carbon Bond Formation: Typically achieved through a Reformatsky-type reaction or a copper-mediated cross-coupling of a difluoroacetate synthon with a 2-bromophenyl electrophile.
-
Hydrolysis (Saponification): Conversion of the resulting ester to the final carboxylic acid.
Each of these steps presents unique challenges and can lead to the formation of specific byproducts. This guide will provide a detailed breakdown of these potential issues and their solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in a question-and-answer format.
Part 1: The Reformatsky Reaction
The Reformatsky reaction is a classical method for the formation of β-hydroxy esters. In this context, an organozinc reagent, often called a "Reformatsky enolate," is prepared from an α-halo ester and zinc metal.[1] This enolate then reacts with a carbonyl compound, in this case, 2-bromobenzaldehyde.
Question 1: My Reformatsky reaction is sluggish or fails to initiate. What could be the problem?
Answer: The most common reason for a failed Reformatsky reaction is the activity of the zinc. The surface of zinc metal is often coated with a layer of zinc oxide, which passivates it and prevents the reaction with the ethyl bromodifluoroacetate.[1]
-
Causality: The oxidative insertion of zinc into the carbon-bromine bond of the α-halo ester is the critical initiation step. If the zinc surface is not active, this insertion will not occur, and the organozinc reagent will not form.
-
Troubleshooting & Solutions:
-
Zinc Activation: It is crucial to activate the zinc before or during the reaction. This can be achieved by various methods, such as washing with dilute HCl, treatment with iodine, or using a Rieke zinc preparation.
-
Initiators: Small amounts of iodine or 1,2-dibromoethane can be added to the reaction mixture to initiate the reaction. These reagents react with the zinc surface to expose fresh, reactive metal.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like THF or dioxane are commonly used. Ensure the solvent is rigorously dried, as water will quench the organozinc reagent.
-
Question 2: I am observing a significant amount of a dimeric byproduct. What is it and how can I avoid it?
Answer: The dimeric byproduct you are likely observing is diethyl 2,3-difluoro-2,3-dihydrosuccinate, which results from the self-condensation of the Reformatsky reagent.
-
Causality: The organozinc enolate can react with another molecule of ethyl bromodifluoroacetate instead of the desired aldehyde. This is more likely to occur if the concentration of the enolate is high or if the aldehyde is not sufficiently reactive.
-
Troubleshooting & Solutions:
-
Slow Addition: Add the ethyl bromodifluoroacetate slowly to the mixture of zinc and 2-bromobenzaldehyde. This keeps the instantaneous concentration of the Reformatsky reagent low, favoring the reaction with the aldehyde.
-
Temperature Control: Perform the reaction at a controlled temperature. While some heat may be required for initiation, excessive temperatures can promote side reactions.
-
Question 3: My reaction yields are low, and I have a complex mixture of products. What are other potential side reactions?
Answer: Besides dimerization, other side reactions can occur:
-
Reduction of the Aldehyde: The organozinc reagent can act as a reducing agent, converting 2-bromobenzaldehyde to 2-bromobenzyl alcohol.
-
Enolization of the Aldehyde: If the aldehyde has acidic α-protons, the Reformatsky reagent can act as a base, leading to enolization and subsequent side reactions of the enolate. (Note: This is not a primary concern with 2-bromobenzaldehyde).
-
Troubleshooting & Solutions:
-
Purity of Reagents: Ensure all starting materials, especially the 2-bromobenzaldehyde, are pure. Impurities can lead to a cascade of side reactions.
-
Reaction Conditions: Optimize the reaction temperature and time. Overly aggressive conditions can lead to decomposition and the formation of tars.
-
Part 2: Copper-Mediated Cross-Coupling
An alternative to the Reformatsky reaction is the copper-mediated cross-coupling of an aryl halide with an ester enolate. This method often offers better functional group tolerance and milder reaction conditions.
Question 1: My copper-catalyzed coupling reaction is not proceeding to completion. What are the key parameters to consider?
Answer: The success of a copper-catalyzed cross-coupling reaction is highly dependent on the ligand, base, and solvent system.
-
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to the copper(I) catalyst, followed by transmetalation with the enolate and reductive elimination. Each of these steps can be influenced by the reaction components.
-
Troubleshooting & Solutions:
-
Ligand Screening: The choice of ligand is crucial. Common ligands for this type of reaction include phenanthroline derivatives and other nitrogen-based ligands. Experiment with different ligands to find the optimal one for your specific substrate.
-
Base Selection: A suitable base is required to generate the enolate of the difluoroacetate. Common bases include cesium carbonate, potassium phosphate, and sodium hydride. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: Polar aprotic solvents like DMF, DMSO, or NMP are typically used. Ensure the solvent is anhydrous.
-
Question 2: I am observing the formation of a debrominated byproduct, 2,2-difluorophenylacetic acid ester. How can I minimize this?
Answer: The formation of the debrominated product is likely due to a competing reduction pathway.
-
Causality: The copper catalyst can participate in single-electron transfer processes, which can lead to the formation of radical intermediates. These radicals can be quenched by a hydrogen atom source in the reaction mixture, leading to the reduced byproduct.
-
Troubleshooting & Solutions:
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote radical side reactions.
-
Purity of Reagents: Ensure all reagents and the solvent are free of impurities that could act as hydrogen atom donors.
-
Temperature Control: Lowering the reaction temperature may help to suppress the reduction pathway.
-
Part 3: Hydrolysis (Saponification)
The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification with a strong base like sodium hydroxide or lithium hydroxide.
Question 1: My hydrolysis is incomplete, and I have a mixture of the ester and the acid. How can I drive the reaction to completion?
Answer: Ester hydrolysis is a reversible reaction, especially under acidic or neutral conditions.[2] Using a stoichiometric amount of a strong base (saponification) makes the reaction effectively irreversible.
-
Causality: In the presence of a strong base, the carboxylic acid product is deprotonated to form a carboxylate salt. This salt is much less electrophilic than the starting ester, thus preventing the reverse reaction (esterification).[2]
-
Troubleshooting & Solutions:
-
Stoichiometry of Base: Use at least one equivalent of a strong base like NaOH or LiOH. An excess of the base (e.g., 1.1-1.5 equivalents) is often used to ensure complete conversion.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating can accelerate the hydrolysis. Monitor the reaction by TLC or LC-MS until the starting ester is no longer observed.
-
Solvent: A mixture of water and a co-solvent like THF or ethanol is typically used to ensure the solubility of both the ester and the hydroxide salt.
-
Question 2: I am concerned about decarboxylation of my final product. Is this a common issue?
Answer: While halodifluoroacetic acids can undergo decarboxylation, this typically requires higher temperatures.[3] Under standard saponification and workup conditions, significant decarboxylation of 2-(2-Bromophenyl)-2,2-difluoroacetic acid is not expected.
-
Causality: Decarboxylation of α,α-difluoroacetic acids proceeds through the loss of carbon dioxide to generate a difluoromethyl anion or a related reactive species.[3] This process is generally thermally induced.
-
Troubleshooting & Solutions:
-
Avoid High Temperatures: During workup and purification, avoid unnecessarily high temperatures. For example, when removing solvents, use a rotary evaporator at a moderate temperature.
-
Acidification: During the acidic workup to protonate the carboxylate salt, perform the addition of acid at a low temperature (e.g., 0 °C) to control any potential exotherm.
-
Summary of Potential Byproducts
| Byproduct | Originating Step | Reason for Formation |
| Diethyl 2,3-difluoro-2,3-dihydrosuccinate | Reformatsky Reaction | Self-condensation of the Reformatsky reagent. |
| 2-Bromobenzyl alcohol | Reformatsky Reaction | Reduction of the aldehyde by the organozinc reagent. |
| Ethyl 2,2-difluorophenylacetate | Copper-Mediated Coupling | Reductive debromination of the starting material. |
| Unreacted Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate | Hydrolysis | Incomplete saponification. |
| 1-Bromo-2-(difluoromethyl)benzene | Decarboxylation | Thermal decomposition of the final product (less common). |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate via Reformatsky Reaction
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.5 eq). Under an inert atmosphere (N₂ or Ar), add a small amount of iodine and heat gently until the purple color disappears. Cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the activated zinc. In the dropping funnel, place a solution of 2-bromobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF.
-
Reaction Execution: Add a small portion of the aldehyde/ester solution to the zinc suspension. The reaction should initiate, as indicated by a gentle exotherm. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Workup: After the addition is complete, continue stirring at reflux for 1-2 hours, or until the starting materials are consumed (monitor by TLC). Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Saponification of Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to 0 °C and acidify with dilute HCl (e.g., 1 M) to a pH of ~2.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2-(2-Bromophenyl)-2,2-difluoroacetic acid. Further purification can be achieved by recrystallization if necessary.
Visualizing the Synthetic Pathway and Potential Pitfalls
Caption: Synthetic pathways and common byproducts.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Prakash, G. K. S., & Yudin, A. K. (2005). Perfluoroalkylation with organosilicon reagents. In Organofluorine Chemistry (pp. 259-326). American Chemical Society.
- Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: vinyl, alkynyl, allyl, benzyl, propargyl and allenyl. Tetrahedron, 48(2), 189-275.
- Lang, R. W., & Schaub, B. (1988). A new and efficient synthesis of α-fluoro-α,β-unsaturated esters. Tetrahedron Letters, 29(24), 2943-2946.
- Fürstner, A. (1989). Neuere Methoden der C-C-Verknüpfung mit Zink-und Kupfer-Reagentien. Angewandte Chemie, 101(5), 633-657.
- Taguchi, T., Kitagawa, O., Suda, Y., Ohkawa, S., Hashimoto, A., Iitaka, Y., & Kobayashi, Y. (1989). A new method for the synthesis of gem-difluoro compounds. Reaction of dibromodifluoromethane-zinc with carbonyl compounds. Tetrahedron Letters, 30(2), 227-230.
- Hart, H., Craine, L. E., Hart, D. J., & Vinod, T. K. (2003). Organic Chemistry: A Short Course. Houghton Mifflin.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
Sources
optimizing reaction conditions for 2-(2-Bromophenyl)-2,2-difluoroacetic acid synthesis
This guide provides in-depth technical assistance for researchers and drug development professionals engaged in the synthesis of 2-(2-bromophenyl)-2,2-difluoroacetic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Section 1: Synthesis Overview & Core Protocol
The synthesis of 2-(2-bromophenyl)-2,2-difluoroacetic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route involves the formation of an organometallic intermediate from 2-bromotoluene, followed by a nucleophilic addition to a difluoroacetylating agent, and subsequent hydrolysis.
FAQ 1: What is a reliable, standard protocol for this synthesis?
A widely adopted method is the Barbier-type reaction, which involves the in situ formation of an organozinc reagent (a Reformatsky reagent) from 2-bromobenzyl bromide, which then reacts with ethyl bromodifluoroacetate. This is often preferred over Grignard or organolithium routes which can be more prone to side reactions with the ester functionality.
Here is a detailed, step-by-step protocol based on established methodologies.
Experimental Protocol: Barbier-type Synthesis of Ethyl 2-(2-Bromophenyl)-2,2-difluoroacetate
Materials:
-
2-bromobenzyl bromide
-
Activated Zinc dust
-
Ethyl bromodifluoroacetate (BrCF₂COOEt)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven overnight and cooled under a nitrogen atmosphere.
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation:
-
In the reaction flask, add activated zinc dust (1.5 equivalents).
-
In the dropping funnel, prepare a solution of 2-bromobenzyl bromide (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.
-
-
Reaction Initiation & Execution:
-
Add a small portion (approx. 10%) of the solution from the dropping funnel to the zinc suspension in the flask.
-
Gently heat the mixture using a heat gun to initiate the reaction. An exothermic reaction should be observed.
-
Once initiated, add the remaining solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at reflux for 2-3 hours to ensure complete conversion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(2-bromophenyl)-2,2-difluoroacetate.
-
Section 2: Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
FAQ 2: My reaction fails to initiate. What are the likely causes and how can I fix it?
Failure to initiate is a common problem in organometallic reactions, particularly those involving zinc. The primary culprit is typically the passivation of the zinc surface or the presence of inhibitors.
Troubleshooting Low Yields & Side Reactions
| Symptom / Observation | Potential Cause | Troubleshooting Action |
| Low Yield of Product | Incomplete reaction; side product formation. | Increase reaction time or temperature. Check for side products via GC-MS to diagnose the issue. |
| Formation of a Dimer | Homocoupling of the organozinc intermediate. | Ensure slow, controlled addition of the halide solution to maintain a low concentration of the organozinc species. |
| Recovery of Starting Material | Inactive zinc or presence of water/oxygen. | Use freshly activated zinc and ensure all glassware is dry and the system is inert. |
FAQ 3: I'm observing significant amounts of a byproduct with a mass corresponding to a dimer of my starting material. What's happening?
This is a classic side reaction in organometallic chemistry known as homocoupling. It occurs when the organozinc intermediate reacts with another molecule of the starting halide (2-bromobenzyl bromide) instead of the desired electrophile (ethyl bromodifluoroacetate).
Mechanism of Homocoupling:
R-ZnX + R-X → R-R + ZnX₂
Solutions to Minimize Homocoupling:
-
Slow Addition: Add the solution of the halides to the zinc suspension very slowly. This maintains a low concentration of the organozinc intermediate, favoring the reaction with the more reactive ethyl bromodifluoroacetate.
-
Barbier Conditions: The Barbier protocol, where the organozinc is formed in situ in the presence of the electrophile, is specifically designed to minimize this side reaction. Ensure both halides are mixed together before addition.
Section 3: Mechanistic Insights & Optimization
A deeper understanding of the reaction mechanism allows for more effective optimization.
FAQ 4: Can you illustrate the overall workflow and the key chemical transformations?
Certainly. The process can be broken down into three main stages: Reagent Preparation, Reaction Execution, and Product Isolation. The core of the synthesis is the Barbier-type reaction.
Diagram of the Synthetic Workflow
Caption: High-level workflow for the synthesis of the target ester intermediate.
FAQ 5: What is the mechanism of the final hydrolysis step and how can I optimize it?
The final step is the saponification of the ethyl ester to the carboxylic acid. This is a base-catalyzed hydrolysis reaction.
Diagram of the Saponification Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Optimization of Hydrolysis:
-
Choice of Base: Lithium hydroxide (LiOH) is often preferred as it can sometimes lead to cleaner reactions and easier workup compared to NaOH or KOH.
-
Solvent System: A mixture of THF and water is commonly used to ensure solubility of both the ester and the inorganic base.
-
Temperature: The reaction can often be run at room temperature, but gentle heating (40-50 °C) can accelerate the conversion. Monitor the reaction by TLC or LC-MS to avoid potential decomposition at higher temperatures.
-
Acidification: After the reaction is complete, the mixture must be cooled in an ice bath before acidification with a strong acid (e.g., 1M HCl). This protonates the carboxylate salt to give the final carboxylic acid product. Ensure the pH is sufficiently acidic (pH ~1-2) to ensure complete protonation.
References
- Preparation method of 2-(2-bromophenyl)-2,2-difluoroacetic acid. CN104230498A.
dehalogenation side reactions in 2-(2-Bromophenyl)-2,2-difluoroacetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(2-bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on troubleshooting and mitigating the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(2-bromophenyl)-2,2-difluoroacetic acid and what are the primary challenges?
The most prevalent and direct method for synthesizing 2-(2-bromophenyl)-2,2-difluoroacetic acid is through a Reformatsky-type reaction.[1][2][3][4][5] This involves the reaction of an appropriate 2-bromobenzaldehyde or related carbonyl compound with a difluoroenolate generated from an α,α-difluoro-α-haloacetic acid derivative, typically using zinc as a mediator.
The primary challenges associated with this synthesis are:
-
Dehalogenation: The premature loss of the bromine atom from the aromatic ring is a significant side reaction, leading to the formation of 2,2-difluoro-2-phenylacetic acid as a major impurity.[6]
-
Zinc Activation: The reactivity of zinc metal can be inconsistent, requiring activation to ensure efficient formation of the organozinc reagent.[5][7][8]
-
Reaction Control: The reaction can be sensitive to temperature, solvent, and the nature of the reagents, impacting both yield and purity.
Q2: What is the underlying mechanism of the dehalogenation side reaction?
The dehalogenation side reaction, specifically hydrodehalogenation, is primarily attributed to the formation of reactive intermediates that can abstract a hydrogen atom from the solvent or other components in the reaction mixture. In the context of the Reformatsky reaction, the organozinc intermediate itself can be sufficiently basic to promote this side reaction. The mechanism is thought to involve a single electron transfer (SET) from the zinc metal to the aryl halide, forming a radical anion which then fragments.[9][10]
Q3: Are certain substrates more prone to dehalogenation?
Yes, the electronic nature of the aryl bromide plays a role. Aryl bromides with electron-withdrawing groups can be more susceptible to nucleophilic attack, which can initiate dehalogenation pathways. Conversely, the reaction conditions, particularly the presence of proton sources and the reactivity of the organometallic species, are often the more dominant factors.
Troubleshooting Guide: Dehalogenation Side Reactions
This section provides a structured approach to diagnosing and resolving issues related to the formation of the dehalogenated byproduct, 2,2-difluoro-2-phenylacetic acid.
Issue 1: High levels of dehalogenated byproduct detected.
-
Probable Cause A: Overly reactive organozinc species.
-
Explanation: The organozinc intermediate, if too reactive, can act as a base and deprotonate solvent molecules or trace water, leading to the protonolysis of the aryl-zinc bond and subsequent loss of the bromine atom upon workup.
-
Suggested Solution:
-
Lower the Reaction Temperature: Dehalogenation can have a higher activation energy than the desired C-C bond formation.[11] Running the reaction at a lower temperature (e.g., 0 °C to room temperature instead of reflux) can favor the desired pathway.
-
Solvent Choice: Switch to a non-polar, aprotic solvent like toluene or dioxane. Protic or polar aprotic solvents like DMF can be more problematic.[11]
-
Control the Rate of Addition: Add the zinc and/or the difluoroacetic acid derivative slowly to the solution of the 2-bromobenzaldehyde derivative to maintain a low concentration of the reactive organozinc species.
-
-
-
Probable Cause B: Presence of proton sources.
-
Explanation: Trace amounts of water, alcohols, or other protic impurities in the reagents or solvents can readily protonate the organozinc intermediate, leading to the dehalogenated product.
-
Suggested Solution:
-
-
Probable Cause C: Inefficient formation of the desired product.
-
Explanation: If the desired Reformatsky reaction is sluggish, the organozinc intermediate has a longer lifetime, increasing the probability of undergoing side reactions like dehalogenation.
-
Suggested Solution:
-
Zinc Activation: The use of activating agents for zinc is crucial.[8][12][13] Pre-treating the zinc dust with reagents like 1,2-dibromoethane, iodine, or TMSCl can remove the passivating oxide layer and improve reactivity.[5][7] The addition of lithium chloride (LiCl) can also be beneficial by solubilizing the organozinc intermediates from the metal surface.[14]
-
Use of Rieke Zinc: Rieke zinc, a highly reactive form of zinc, can often promote the desired reaction at lower temperatures, thereby minimizing side reactions.[7]
-
-
Issue 2: Inconsistent reaction yields and purity.
-
Probable Cause: Variability in zinc dust activity.
-
Explanation: Commercial zinc dust can have varying levels of surface oxidation, leading to inconsistent reaction initiation and rates.
-
Suggested Solution:
-
Standardized Activation Protocol: Implement a consistent and reproducible zinc activation protocol for every reaction.
-
Freshly Opened Reagents: Use freshly opened containers of zinc dust when possible.
-
-
Data Summary: Impact of Reaction Parameters on Dehalogenation
| Parameter | Condition Favoring Desired Product | Condition Favoring Dehalogenation | Rationale |
| Temperature | Lower (e.g., 0-25 °C) | Higher (e.g., > 50 °C) | Dehalogenation often has a higher activation energy.[11] |
| Solvent | Toluene, Dioxane | DMF, Alcohols | Aprotic, non-polar solvents minimize proton sources.[11][15] |
| Base | Weaker (e.g., K₃PO₄, Cs₂CO₃) | Stronger (e.g., NaOtBu) | Stronger bases can promote dehalogenation.[11] |
| Zinc Activation | Activated (e.g., with I₂, TMSCl, LiCl) | Unactivated | Activated zinc promotes faster desired reaction.[8][12][13][14] |
Experimental Workflow & Protocols
Recommended Protocol for the Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid with Minimized Dehalogenation
This protocol is a starting point and may require optimization based on the specific substrate and available equipment.
Reaction Setup:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust (1.5 eq).
-
Add anhydrous THF or toluene to the flask.
-
In the dropping funnel, prepare a solution of 2-bromobenzaldehyde (1.0 eq) and ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) in the same anhydrous solvent.
Reaction:
-
Gently heat the zinc suspension to initiate the reaction (a small amount of iodine can be added as an initiator).
-
Once the reaction has initiated (indicated by a color change or gentle reflux), add the solution from the dropping funnel dropwise over a period of 1-2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude β-hydroxy ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., with LiOH in a THF/water mixture).
-
The final product can be purified by recrystallization or column chromatography.
Visualizing the Process
Troubleshooting Workflow for Dehalogenation
Caption: A logical flow for diagnosing and addressing dehalogenation.
Reaction Mechanism Overview
Caption: Desired reaction pathway versus the dehalogenation side reaction.
References
-
Kim, H. J., & Lee, J. (2016). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem Tech Support.
-
American Chemical Society. (2025). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem Tech Support.
-
Chemistry LibreTexts. (2023). Reactions of Dihalides. [Link]
- Liu, G.-B., Zhao, H.-Y., Yang, B., & Thiemann, T. (2010). Zinc dust-mediated reductive degradation of decabromodiphenyl ether. Journal of Chemical Research.
- ResearchGate. (2025).
-
Wikipedia. (n.d.). Organozinc chemistry. [Link]
-
Chemistry Stack Exchange. (2016). Dehalogenation of vicinal dihalides. [Link]
-
National Center for Biotechnology Information. (2024). Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. PubMed Central. [Link]
-
American Chemical Society. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
- ResearchGate. (2025).
-
American Chemical Society. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
- ResearchGate. (n.d.).
-
PubChem. (n.d.). 2-(2-bromophenyl)-2,2-difluoroacetic acid. [Link]
- Google Patents. (n.d.). CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
-
Globe Thesis. (2017). The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. [Link]
- ResearchG
-
Patsnap Eureka. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. [Link]
-
PubChem. (n.d.). 2,2-Difluoro-2-phenylacetic acid. [Link]
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
-
Organic Syntheses. (n.d.). Phenylacetic acid. [Link]
- BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
Sources
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the difluoroacetic acid moiety. However, its synthesis can present significant challenges, leading to variable yields and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth, troubleshooting-focused resource structured in a practical question-and-answer format. Our goal is to move beyond a simple recitation of steps and explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions for improved yield and purity.
Core Synthetic Strategy: Copper-Catalyzed Cross-Coupling
The recommended and most robust pathway for this synthesis involves a two-step sequence:
-
Copper-Catalyzed α-Arylation: A cross-coupling reaction between an aryl halide (1,2-dibromobenzene) and an ethyl α,α-difluoroacetate equivalent.
-
Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.
This approach is favored for its reliability and tolerance of various functional groups. The following sections will detail a baseline protocol and address the most common issues encountered during this synthesis.
Overall Synthetic Workflow
The diagram below outlines the key transformations in the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocol
This protocol provides a validated starting point for your experiments. Yields are representative and may vary based on reagent quality and experimental technique.
Part A: Synthesis of Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To a flame-dried round-bottom flask, add Copper(I) Iodide (CuI, 10 mol%), a suitable ligand such as 1,10-Phenanthroline (12 mol%), and anhydrous Potassium Carbonate (K₂CO₃, 2.5 equivalents).
-
Solvent and Reactants: Add anhydrous N,N-Dimethylformamide (DMF). Begin vigorous stirring. Add 1,2-dibromobenzene (1.0 equivalent) followed by the dropwise addition of Ethyl 2,2-difluoro-2-(triethylsilyl)acetate (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours.
-
Monitoring: Track the reaction progress by taking small aliquots and analyzing via GC-MS or TLC (staining with potassium permanganate). The consumption of 1,2-dibromobenzene is the primary indicator.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography on silica gel to yield the product as a clear oil.
Part B: Hydrolysis to 2-(2-Bromophenyl)-2,2-difluoroacetic acid
-
Dissolution: Dissolve the purified ester from Part A (1.0 equivalent) in a mixture of Tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Saponification: Add Lithium Hydroxide (LiOH, 2.0-3.0 equivalents) to the solution. Stir vigorously at room temperature for 4-12 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~1-2 using 1M or 2M HCl. A white precipitate or oil should form.
-
Extraction & Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.
Troubleshooting Guide
Problem 1: Low or No Yield in the Cross-Coupling Step (Part A)
Question: My copper-catalyzed arylation is failing or providing very low yields. What are the most common causes?
Answer: This is the most complex step and failure can be attributed to several factors. A systematic diagnosis is crucial.
-
Catalyst Inactivity: The active catalytic species is typically Cu(I), which is highly susceptible to oxidation.
-
Ligand Issues: The ligand is critical for stabilizing the copper center and facilitating the catalytic cycle.
-
Solution: Ensure the ligand is pure and dry. The choice of ligand can be critical; if 1,10-phenanthroline is ineffective, other N,N- or N,O-chelating ligands may be required depending on the precise substrate.[3] In some cases, ligand-free systems using a specific base/solvent combination can work, but ligands generally improve robustness.[4]
-
-
Base Incompatibility or Poor Quality: The base is not just a proton scavenger; its solubility and particle size can dramatically affect reaction kinetics.[3]
-
Solution: Use a base that has been freshly ground and dried. K₂CO₃ is a good starting point, but other bases like Cs₂CO₃ or K₃PO₄ can be more effective, albeit more expensive. The base must be strong enough to facilitate the formation of the active nucleophile but not so strong as to cause unwanted side reactions.
-
-
Poor Reagent Quality:
-
1,2-dibromobenzene: Impurities can poison the catalyst. Consider filtering through a small plug of neutral alumina if purity is suspect.
-
Silyl-difluoroacetate Reagent: This reagent is moisture-sensitive. Use a freshly opened bottle or distill it prior to use. Its decomposition will halt the reaction.
-
-
Solvent Effects: The solvent must be anhydrous.
-
Solution: Use a freshly opened bottle of anhydrous DMF or pass it through an activated alumina column. Water will quench the active nucleophile and deactivate the catalyst.
-
| Parameter | Recommendation | Rationale |
| Copper Source | High-purity CuI | The active species is Cu(I); minimize oxidation.[1][2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst oxidation and reagent degradation. |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Particle size and dryness are critical for kinetics.[3] |
| Solvent | Anhydrous DMF | Must be completely dry to prevent quenching of intermediates. |
Problem 2: Incomplete Hydrolysis or Product Degradation (Part B)
Question: My saponification is very slow, or my final product seems to be decomposing during work-up. What can I do?
Answer: The CF₂ group makes the adjacent ester carbonyl less electrophilic and sterically hindered, which can slow down hydrolysis.
-
Slow or Incomplete Reaction:
-
Solution 1: Increase Temperature: Gently warming the reaction mixture to 40-50 °C can significantly increase the rate of hydrolysis. Monitor carefully to avoid side reactions.
-
Solution 2: Change the Base/Solvent System: While LiOH in THF/water is standard, using NaOH or KOH can sometimes be more effective. For extremely stubborn esters, a non-aqueous system using NaOH in a MeOH/CH₂Cl₂ mixture has been shown to be effective for hydrolyzing hindered esters.[5]
-
-
Product Degradation: The product is an acid and can be sensitive to harsh conditions.
-
Solution 1: Careful Acidification: Always perform the acidification step at 0 °C to dissipate any heat generated and minimize potential decarboxylation or other side reactions. Add the acid slowly and monitor the pH.
-
Solution 2: Efficient Extraction: Do not let the acidified product sit in the aqueous layer for extended periods. Extract it into an organic solvent promptly after acidification.
-
Problem 3: Difficulties in Product Purification
Question: I have obtained a crude product, but it is an impure oil that is difficult to crystallize. What are the likely impurities?
Answer: Common impurities include unreacted starting ester, and potentially byproducts from the coupling step like biphenyl derivatives.
-
Identifying Impurities: Use ¹H and ¹⁹F NMR. The starting ester will show a characteristic ethyl quartet and triplet in the ¹H NMR, which will be absent in the pure acid. The CF₂ signal in ¹⁹F NMR can also help distinguish between species.
-
Purification Strategy:
-
Acid/Base Wash: Before final extraction, washing the organic layer containing the ester intermediate with dilute acid and base can remove many impurities.
-
Recrystallization: If the product is an oil, try dissolving it in a minimal amount of a hot solvent like toluene or a hexane/ethyl acetate mixture and then slowly cooling it, possibly with scratching, to induce crystallization.
-
Chromatography: While chromatography of carboxylic acids can be challenging due to streaking, it is sometimes necessary. A common trick is to add a small amount of acetic acid (0.5-1%) to the eluent system to keep the product protonated and improve peak shape.
-
Troubleshooting Logic Flowchart
This diagram provides a systematic path for diagnosing low-yield experiments.
Caption: A step-by-step diagnostic guide for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is a copper catalyst used instead of a more common palladium catalyst for this reaction? A: While palladium is famous for many cross-coupling reactions, copper catalysis has a long history and is particularly effective for certain transformations, including the coupling of nucleophiles with aryl halides (Ullmann reaction) and related processes.[3] Copper is often more cost-effective and can offer different reactivity and selectivity profiles, proving advantageous for the activation of fluoroalkyl groups.[6][7]
Q2: Are there significant safety concerns with this synthesis? A: Yes. 1,2-dibromobenzene is a hazardous substance. DMF is a reproductive toxin. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The final product, like other difluoroacetic acids, should be handled as a corrosive and toxic compound.
Q3: Can I monitor the hydrolysis reaction by ¹H NMR? A: Absolutely. This is an excellent method. Take a small aliquot from the reaction, quench it, and extract it into an NMR-compatible solvent like CDCl₃. The disappearance of the ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) from the starting ester is a clear and quantitative indicator of reaction completion.
Q4: My final product is slightly colored. How can I fix this? A: A slight yellow or brown tint often comes from trace impurities from the high-temperature coupling reaction. If recrystallization is not effective, you can try dissolving the product in a suitable solvent and treating it with a small amount of activated carbon, followed by filtration through celite before concentrating. This can often remove color impurities.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Copper-Catalyzed Cross-Coupling Reactions. BenchChem.
-
Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2171–2215. [Link]
-
Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563. [Link]
-
Fier, P. S., & Hartwig, J. F. (2021). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. ACS Catalysis, 11(15), 9636–9642. [Link]
-
Biscoe, M. R., & Fors, B. P. (2016). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Aryl Bromides. Organic Syntheses, 93, 244-257. [Link]
-
Lee, D. W., & Hartwig, J. F. (2014). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. Organic Letters, 16(23), 6048–6051. [Link]
-
Zhao, J., et al. (2021). Copper-Catalyzed Cross-Coupling of Arylacetylenes with Bromodifluoroacetamides. Molecules, 26(16), 4992. [Link]
-
Whittaker, A. M., et al. (2016). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Casitas, A., & Nolan, S. P. (2013). Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism. Organometallics, 32(21), 6299–6308. [Link]
-
European Patent Office. (2013). Method for purifying difluoroacetic acid chloride. EP 2676948 A1. [Link]
-
Wang, Z. (2010). Recent progress in copper-catalyzed cross-coupling reactions. ChemInform, 41(31). [Link]
-
Berezhnoy, V. N., et al. (2011). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Organic Letters, 13(3), 546-549. [Link]
-
Liu, X., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8565. [Link]
-
Feng, Z., & Min, Q. (2021). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 26(16), 4992. [Link]
-
Ishihara, K., et al. (2006). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Synlett, 2006(11), 1684-1686. [Link]
-
Fujikawa, K., et al. (2012). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Chemistry Letters, 41(8), 812-814. [Link]
-
Chemistry Academy. (2021, December 28). Hydrolysis of esters - Mechanisms. YouTube. [Link]
-
Peruncheralathan, S., & Ila, H. (2003). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Tetrahedron Letters, 44(37), 7017-7020. [Link]
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Technical Support Center: Troubleshooting Failed Reactions Involving 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-bromophenyl)-2,2-difluoroacetic acid. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during its use in synthetic applications. The unique combination of a sterically hindered ortho-bromo substituent, an acidic carboxylic acid moiety, and the gem-difluoro group presents a specific set of reactivity challenges. This resource addresses these issues in a direct question-and-answer format, explaining the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: My Suzuki-Miyaura coupling reaction with 2-(2-bromophenyl)-2,2-difluoroacetic acid as the electrophile is resulting in low or no yield of the desired product. What are the likely causes and how can I resolve this?
Answer: This is a common issue stemming from a combination of steric hindrance, the electronic nature of the substrate, and potential interference from the acidic proton. A systematic approach to troubleshooting is essential.
Underlying Causes & Explanations:
-
Steric Hindrance: The ortho-bromine atom, flanked by the bulky -C(F)₂COOH group, significantly hinders the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] The palladium catalyst must be able to access the C-Br bond, and bulky substrates can make this difficult.
-
Inappropriate Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not bulky enough to promote reductive elimination for sterically demanding substrates and can lead to catalyst decomposition. For sterically hindered aryl bromides, specialized bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like RuPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps.[2]
-
Base Selection and the Acidic Proton: The carboxylic acid proton will react with the base required for the Suzuki coupling. This can neutralize the base, making it unavailable to activate the boronic acid for transmetalation.[3][4] Using an excess of a carefully chosen base is critical. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3] The presence of water can also be crucial when using anhydrous K₃PO₄ to ensure its basicity.[5]
-
Protodebromination (Hydrodehalogenation): This is a significant side reaction where the aryl bromide is reduced to the corresponding arene (in this case, 2,2-difluoro-2-phenylacetic acid). This can occur if the palladium hydride species, formed via side reactions, reductively eliminates with the aryl halide.
-
Homocoupling of the Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Protocols & Recommendations:
Protocol 1: Screening of Bulky Phosphine Ligands
-
Setup: In an oven-dried vial, add 2-(2-bromophenyl)-2,2-difluoroacetic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of your palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos, 5 mol%).
-
Reaction: Add the appropriate solvent (e.g., dioxane/water 10:1) to the vial containing the substrates and base. Degas the mixture thoroughly. Add the palladium precatalyst and ligand, and heat the reaction to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If one ligand shows promising results, further optimization of temperature and reaction time can be performed.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for sterically hindered substrates.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (3 equiv) | Strong, non-nucleophilic bases that can neutralize the acidic proton and activate the boronic acid.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic solvent systems are common for Suzuki couplings. |
| Temperature | 80-110 °C | Higher temperatures may be needed to overcome the activation energy for oxidative addition. |
Issue 2: Significant Protodebromination Side Product Formation
Question: My reaction is consuming the starting material, but the main product I'm isolating is 2,2-difluoro-2-phenylacetic acid instead of my desired cross-coupled product. How can I suppress this protodebromination?
Answer: Protodebromination is a common side reaction in palladium-catalyzed couplings, especially with sterically hindered or electron-rich aryl halides. It arises from the reaction of the organopalladium intermediate with a proton source.
Underlying Causes & Explanations:
-
Formation of Palladium Hydride Species: Palladium hydride (Pd-H) species can form in several ways, including the reaction of the palladium catalyst with water, alcohols, or other proton sources in the reaction mixture.
-
Reductive Elimination of Pd-H: The arylpalladium(II) intermediate can undergo reductive elimination with a hydride ligand to form the protodebrominated product and regenerate the Pd(0) catalyst.
-
Mechanism of Protodepalladation: This involves the conversion of a C-Pd(II) bond to a C-H bond, promoted by a Brønsted acid.[7] In the context of your reaction, the carboxylic acid group on your substrate or trace water can act as a proton source.
Troubleshooting Strategies:
-
Rigorous Anhydrous Conditions: While some water can be beneficial for certain bases, excess water can promote the formation of Pd-H species. Ensure your solvents and reagents are thoroughly dried.
-
Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Hydroxide bases can directly contribute to the formation of Pd-H species.
-
Ligand Modification: The choice of ligand can influence the rate of reductive elimination versus protodebromination. Experiment with different bulky ligands as some may disfavor the formation or reactivity of Pd-H species.
-
Add a Sacrificial Hydride Scavenger: In some cases, adding a small amount of a sacrificial alkene can intercept the Pd-H species before it reacts with your aryl halide.
Issue 3: Unintended Decarboxylation of the Starting Material or Product
Question: I am observing the formation of 1-bromo-2-(difluoromethyl)benzene or the fully decarboxylated and coupled product. Under what conditions does this decarboxylation occur and how can I avoid it?
Answer: The decarboxylation of aryldifluoroacetic acids can occur under thermal or metal-catalyzed conditions. Understanding the factors that promote this reaction is key to preventing it when it is not the desired transformation.
Underlying Causes & Explanations:
-
Thermal Decarboxylation: While α,α-difluoroacetic acids are more stable than their trichloroacetic acid counterparts, they can undergo thermal decarboxylation at elevated temperatures, typically above 120-150 °C.[8] This process generates a difluoromethyl anion equivalent, which can then be protonated or participate in other reactions.
-
Metal-Catalyzed Decarboxylation: Both palladium and copper can catalyze the decarboxylation of carboxylic acids.[9][10] This can occur as a competing pathway to the desired cross-coupling. In some cases, this is a desired reaction, known as decarboxylative cross-coupling.[9][11]
-
Oxidative Decarboxylation: Under oxidative conditions, aryldifluoroacetic acids can undergo decarboxylation to form a difluoromethyl radical.[12]
Troubleshooting Strategies:
-
Lower Reaction Temperature: This is the most straightforward way to minimize thermal decarboxylation. If your desired cross-coupling is too slow at lower temperatures, you may need to use a more active catalyst system.
-
Avoid Copper Additives: Unless a decarboxylative coupling is intended, avoid the use of copper co-catalysts, as they are known to promote decarboxylation.[10]
-
Control the Reaction Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decarboxylation pathways.
-
Consider a Decarboxylative Cross-Coupling Strategy: If forming the C-C bond with concomitant loss of CO₂ is an acceptable outcome, you can embrace this reactivity. Palladium-catalyzed decarboxylative couplings often use a silver or copper co-catalyst and are run at higher temperatures.[9][11]
Caption: Competing reaction pathways for 2-(2-bromophenyl)-2,2-difluoroacetic acid.
Issue 4: Difficulty in Product Purification
Question: My reaction appears to have worked, but I am struggling to isolate the pure product from the remaining starting material and other byproducts. What purification strategies are effective for these types of compounds?
Answer: The purification of fluorinated, acidic compounds can be challenging due to their unique solubility and chromatographic behavior.
Underlying Causes & Explanations:
-
Polarity: Both the starting material and the desired product contain a carboxylic acid group, making them quite polar. This can lead to streaking on silica gel chromatography. The starting material and product may have very similar polarities, making separation difficult.
-
Acidity: The acidic nature of the compounds can cause strong interactions with the silica gel stationary phase, leading to poor peak shape and recovery.
-
"Fluorous" Character: While not heavily fluorinated, the gem-difluoro group can impart some "fluorous" character, affecting solubility and chromatographic behavior.[13]
Purification Strategies:
-
Acid/Base Extraction:
-
After the reaction, quench the mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with a mild acidic solution (e.g., 1 M HCl) to ensure all carboxylic acids are in their protonated form.
-
Extract the organic layer with a mild basic solution (e.g., saturated NaHCO₃). The acidic starting material and product should move into the aqueous layer.
-
Carefully re-acidify the aqueous layer with 1 M HCl to precipitate the acidic compounds.
-
Extract the product back into an organic solvent. This can help remove non-acidic impurities.
-
-
Chromatography Modifications:
-
Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.1-1%) to your mobile phase (e.g., hexanes/ethyl acetate). This will keep the carboxylic acids protonated and suppress their interaction with the silica gel, resulting in sharper peaks and better separation.[14]
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase HPLC with a mobile phase such as acetonitrile/water with a TFA or formic acid modifier. Fluorinated compounds can sometimes show unique selectivity on C18 columns.[15]
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a higher fluorine content, F-SPE can be a powerful purification technique.[13]
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification. Screen various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/hexanes) to find suitable conditions for crystallization.
Safety & Handling
Question: What are the primary safety concerns when working with 2-(2-bromophenyl)-2,2-difluoroacetic acid?
Answer: Based on data for analogous compounds like difluoroacetic acid and other brominated phenylacetic acids, 2-(2-bromophenyl)-2,2-difluoroacetic acid should be handled with care, assuming it is corrosive and potentially toxic.[16][17][18][19]
-
Corrosivity: The compound is an acid and is expected to be corrosive to skin, eyes, and the respiratory tract. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Inhalation: Avoid inhaling dust or vapors.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) for the material you are using before starting any experimental work.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Screening of different bases for Suzuki coupling.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
- Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids. Benchchem.
- MSDS of 2-(3-Bromophenyl)-2,2-difluoroacetic acid.
- 2-Bromo-2,2-difluoroacetic acid SDS, 354-08-5 Safety D
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- SAFETY DATA SHEET - 2-Bromophenylacetic acid. Fisher Scientific.
- Decarboxyl
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Struggling with Suzuki Reaction. Reddit.
- Protodepalladation as a Strategic Elementary Step in C
- Failed suzuki coupling, any suggenstions? Reddit.
- SAFETY DATA SHEET - Difluoroacetic acid. Sigma-Aldrich.
- 2-Bromo-2,2-difluoroacetic acid. PubChem.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls.
- Pharmaceutical diversification via palladium oxid
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. NIH.
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
- methods of purific
- Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH.
- Bulky ligands promote palladium-catalyzed protodeboron
- A Kinetic Study of the Thermal Decarboxylation of alpha,alpha-Difluoro beta-Lactones. PubMed.
- Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Design of New, More Stable, Precursors to Organopalladium(II)
- A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover C
- Catalyzed and Ligand-enabled C(sp3)
- Low-temperature mineralization of perfluorocarboxylic acids. Science.
- A Ligand Exchange Process for the Diversification of Palladium Oxid
- Reactive Decarboxylation of Atmospheric Acids: A Theoretical Study. PubMed.
- Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. semanticscholar.org [semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodepalladation as a Strategic Elementary Step in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Kinetic Study of the Thermal Decarboxylation of alpha,alpha-Difluoro beta-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 10. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. capotchem.cn [capotchem.cn]
- 17. echemi.com [echemi.com]
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- 19. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Welcome to the technical support center for the analytical assessment of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to ensuring the purity of this critical chemical intermediate.
Introduction to Purity Analysis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are essential for its quality control.[1][2] This guide will delve into the primary analytical techniques for purity assessment and provide practical solutions to common challenges.
Potential Impurities
Understanding potential impurities is crucial for developing specific and accurate analytical methods.[3] For 2-(2-Bromophenyl)-2,2-difluoroacetic acid, impurities can arise from starting materials, by-products of the synthesis, or degradation. Potential impurities may include:
-
Isomeric impurities (e.g., 2-(3-bromophenyl)-2,2-difluoroacetic acid or 2-(4-bromophenyl)-2,2-difluoroacetic acid).[4][5]
-
Starting materials and reagents.
-
Products of over- or under-reaction.
-
Degradation products.
Primary Analytical Techniques
A multi-faceted approach is often necessary for a comprehensive purity profile. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like 2-(2-Bromophenyl)-2,2-difluoroacetic acid.[6] A reverse-phase method with UV detection is typically the first choice.
Experimental Protocol: RP-HPLC-UV
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. The aqueous phase should be acidified to suppress the ionization of the carboxylic acid, leading to better peak shape.[6]
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A typical gradient might be from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 210 nm).[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation Parameters
To ensure the reliability of the HPLC method, it's crucial to validate it according to ICH guidelines.[1][2][3]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity index should be > 0.995.[6] |
| Linearity | R² ≥ 0.999 for a series of at least five standard concentrations.[7] |
| Precision | RSD ≤ 2% for intra-day and inter-day measurements.[7] |
| Accuracy | Recovery between 98% and 102% for spiked samples. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and column temperature. |
Troubleshooting HPLC Analysis
Question: Why are my peaks tailing?
Answer: Peak tailing for acidic compounds is a common issue.[8]
-
Cause: Secondary interactions between the acidic analyte and residual silanol groups on the silica-based column.[8]
-
Solution:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of your analyte.[8][9] This keeps the carboxylic acid in its protonated, less interactive form. Using a buffer is crucial for maintaining a stable pH.[10]
-
Use a Different Column: Consider a column with end-capping or a polar-embedded phase designed to minimize silanol interactions.
-
Add a Competing Acid: A small amount of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can mask the active sites on the stationary phase.[8][11]
-
Question: My retention times are shifting. What should I do?
Answer: Retention time instability can have several causes.
-
Cause: Inconsistent mobile phase composition or temperature fluctuations.
-
Solution:
-
Premix Mobile Phase: If using a gradient, ensure proper mixing. For isocratic methods, premixing the mobile phase can improve consistency.
-
Degas Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies. Degas the mobile phase before use.[8]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence.[8]
-
Control Temperature: Use a column oven to maintain a constant temperature.
-
Question: I'm seeing a noisy or drifting baseline. What's the cause?
Answer: A poor baseline can obscure small impurity peaks.
-
Cause: Contaminated mobile phase, detector issues, or column bleed.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and reagents.[8]
-
Fresh Mobile Phase: Prepare fresh mobile phase daily.
-
Flush the System: If contamination is suspected, flush the system with a strong solvent.
-
Check Detector Lamp: A failing UV lamp can cause baseline noise.
-
Workflow for HPLC Method Development and Troubleshooting
Caption: Workflow for HPLC method development and troubleshooting.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities or if the main compound can be derivatized to become volatile, GC-MS is a powerful tool offering high separation efficiency and structural information from the mass spectrometer.[12] Since 2-(2-Bromophenyl)-2,2-difluoroacetic acid is a carboxylic acid, derivatization is necessary to increase its volatility and prevent interactions with the GC column.[12]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or acidic methanol.[13][14]
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., TG-5MS), is a suitable starting point.[15]
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) with a full scan to identify unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity if the impurities are known.[15]
Troubleshooting GC-MS Analysis
Question: I'm seeing poor peak shapes (tailing) for my derivatized acid. Why?
Answer: This can be due to incomplete derivatization or active sites in the GC system.
-
Cause: Residual underivatized acid interacting with the column or inlet.
-
Solution:
-
Optimize Derivatization: Ensure the derivatization reaction goes to completion. This may involve adjusting the reaction time, temperature, or reagent concentration.
-
Check for Active Sites: Active sites in the injector liner or the front of the column can cause tailing. Use a deactivated liner and trim the first few centimeters of the column.
-
Question: My derivatized sample is not stable. What can I do?
Answer: Some derivatives can be sensitive to moisture.
-
Cause: Hydrolysis of the ester derivative back to the carboxylic acid.
-
Solution:
-
Dry Solvents: Use anhydrous solvents for the derivatization and final sample solution.
-
Analyze Promptly: Analyze the derivatized samples as soon as possible after preparation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent technique for both structure elucidation and quantitative analysis (qNMR). ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which often results in a simple spectrum with minimal peak overlap.[16][17][18]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
-
Sample Preparation: Accurately weigh the sample of 2-(2-Bromophenyl)-2,2-difluoroacetic acid and a suitable internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: The internal standard must be a stable, non-reactive compound with a known purity and a ¹⁹F signal that does not overlap with the analyte's signals. Trifluoroacetic acid can be used as an internal standard.[16]
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) to ensure full relaxation of all fluorine nuclei (typically 5 times the longest T₁).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: Carefully integrate the signals from the analyte and the internal standard.
-
Calculation: The purity of the analyte can be calculated based on the integral ratio, the number of fluorine atoms in each compound, and their respective weights and molar masses.
Troubleshooting NMR Analysis
Question: The integrals in my ¹⁹F NMR spectrum are not accurate. What could be the problem?
Answer: Inaccurate integration is often related to acquisition parameters.
-
Cause: Incomplete relaxation of the fluorine nuclei.
-
Solution:
-
Increase Relaxation Delay (D1): Ensure the D1 time is long enough for all ¹⁹F nuclei to fully relax between pulses. A D1 of 5 times the longest T₁ is recommended.
-
Check Pulse Width: Ensure the excitation pulse is uniform across the entire spectral width of interest.[16]
-
Question: I am seeing unexpected signals in the ¹⁹F NMR spectrum. What do they mean?
Answer: These could be from impurities containing fluorine.
-
Cause: Fluorinated impurities from the synthesis or degradation.
-
Solution:
-
Identify the Impurities: Use the chemical shift and coupling patterns to help identify the structure of the impurities. Coupling to nearby protons (¹H-¹⁹F coupling) can be very informative.
-
Correlate with Other Techniques: Compare the NMR data with results from HPLC or GC-MS to confirm the presence and identity of impurities.
-
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Frequently Asked Questions (FAQs)
Q1: Which method is best for routine quality control? A1: For routine analysis, a validated RP-HPLC-UV method is often the most practical choice due to its robustness, ease of use, and ability to separate a wide range of potential impurities.[6]
Q2: How can I identify an unknown peak in my chromatogram? A2: The best approach is to use a mass spectrometer detector (LC-MS). The mass-to-charge ratio of the unknown peak can provide its molecular weight, and fragmentation patterns can give clues to its structure.
Q3: Do I need to use a reference standard for 2-(2-Bromophenyl)-2,2-difluoroacetic acid? A3: Yes, a well-characterized reference standard is essential for identity confirmation (e.g., by comparing retention times) and for accurate quantification in HPLC and GC methods. For qNMR, a certified internal standard is used for quantification.
Q4: Can I use ¹H NMR for purity assessment? A4: Yes, ¹H NMR can be used, but the spectrum may be more complex due to overlapping signals in the aromatic region. ¹⁹F NMR is often preferred for fluorinated compounds because the spectra are typically simpler and cleaner.[16][17]
Q5: What are the key considerations for sample preparation? A5: Ensure the sample is fully dissolved in a suitable solvent. For HPLC, the sample solvent should be compatible with the mobile phase to avoid peak distortion. For qNMR, accurate weighing of both the sample and the internal standard is critical for accurate results.
References
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (n.d.).
- Validation of Impurity Methods, Part II. (2014, August 22).
- common HPLC problems and solutions for organic acid analysis. - Benchchem. (n.d.).
- Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. (n.d.).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -. (2025, January 27).
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO Brazil. (n.d.).
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31).
- Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column - Fisher Scientific. (n.d.).
- Analytical method validation: A brief review. (n.d.).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.).
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org. (n.d.).
- NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments. (n.d.).
- HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. (2022, May 31).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Analyzing Haloacetic Acids Using Gas Chromatography/Mass Spectrometry | Request PDF. (2025, August 10).
- Analyzing haloacetic acids using gas chromatography/mass spectrometry - Penn State. (n.d.).
- (PDF) GC-MS determination of halogen derivatives of acetic acid - ResearchGate. (2018, April 15).
- A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification - Benchchem. (n.d.).
- 2-(2-Bromophenyl)-2,2-difluoroacetic acid - BLDpharm. (n.d.).
- (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - ResearchGate. (2025, October 16).
- Analytical Methods - RSC Publishing. (n.d.).
- 2-(2-bromophenyl)-2,2-difluoroacetic acid - PubChemLite. (n.d.).
- HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.).
- Difluoroacetic acid - SIELC Technologies. (n.d.).
- 2-(2-Bromophenyl)-2,2-difluoroacetic acid - AKSci. (n.d.).
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- 2-(4-Bromophenyl)-2,2-difluoroacetic acid - ChemScene. (n.d.).
- 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem. (n.d.).
- Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins - Sigma-Aldrich. (n.d.).
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Technical Support Center: Catalyst Selection for Reactions with 2-(2-Bromophenyl)-2,2-difluoroacetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to providing expert guidance on catalyst selection for cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-(2-Bromophenyl)-2,2-difluoroacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges posed by this valuable building block. The presence of an ortho-bromo substituent combined with a gem-difluoroacetic acid moiety necessitates a nuanced approach to catalyst system selection to achieve high yields and avoid common pitfalls.
This guide is structured into a series of frequently asked questions and detailed troubleshooting scenarios to directly address issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 2-(2-Bromophenyl)-2,2-difluoroacetic acid in cross-coupling reactions?
A1: The primary challenges stem from a combination of steric and electronic factors:
-
Steric Hindrance: The ortho-difluoroacetic acid group provides significant steric bulk around the C-Br bond. This can slow down the initial oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles.[1]
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can influence the electron density of the aromatic ring and the reactivity of the C-Br bond.
-
Carboxylic Acid Group: The free carboxylic acid can coordinate to the metal center, potentially altering the catalyst's activity. Furthermore, it can be deprotonated by the base, affecting the substrate's solubility and reactivity profile. Under certain conditions, particularly elevated temperatures, there is a risk of decarboxylation.[2][3]
Q2: Which class of palladium catalysts and ligands should I consider as a starting point for this substrate?
A2: For sterically hindered aryl bromides, palladium catalysts supported by bulky, electron-rich phosphine ligands are the most robust starting point.[4][5] Specifically:
-
Biaryl Monophosphine Ligands: Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are exceptionally effective. Their steric bulk is thought to facilitate the reductive elimination step and promote the formation of the active monoligated Pd(0) species.[5][6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable palladium complexes, making them suitable for challenging couplings, including those involving less reactive aryl chlorides, and by extension, hindered aryl bromides.[7][8]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended. These complexes ensure the efficient and quantitative generation of the active Pd(0) catalyst in situ, leading to more reproducible results compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[9]
Q3: What are the most common cross-coupling reactions performed with this type of aryl bromide?
A3: This substrate is suitable for a variety of powerful C-C, C-N, and C-O bond-forming reactions. The choice of reaction depends on the desired final structure:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[10][11][12]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[6][13][14]
-
Sonogashira Coupling: Used to couple with terminal alkynes, forming a C(sp)-C(sp²) bond.[15][16][17]
-
Heck Reaction: Suitable for coupling with alkenes to form substituted olefins.[18][19]
Troubleshooting Guide
Issue 1: My Suzuki-Miyaura coupling reaction shows low or no conversion.
Q: I'm attempting to couple 2-(2-Bromophenyl)-2,2-difluoroacetic acid with an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, but I'm seeing only starting material after 24 hours. What should I investigate?
A: Low conversion in this system is common due to the substrate's steric hindrance, which is not well-addressed by less bulky ligands like PPh₃. A systematic troubleshooting approach is crucial.[20]
Troubleshooting Steps:
-
Upgrade Your Ligand: The single most impactful change is to switch to a modern, bulky biarylphosphine ligand. PPh₃ is often insufficient for hindered substrates.
-
Change the Palladium Source: Pd(PPh₃)₄ can be inconsistent.
-
Recommendation: Use a precatalyst like XPhos Pd G3. This ensures reliable activation of the catalyst. If using a Pd(0) source like Pd₂(dba)₃, ensure it is of high quality.[9]
-
-
Re-evaluate the Base: The base is critical for the transmetalation step.[21][22]
-
Recommendation: K₃PO₄ is often more effective than K₂CO₃ in Suzuki couplings, especially in anhydrous solvents like dioxane or THF. Its solubility and basicity profile can be more favorable.
-
-
Check Reagent Quality: Moisture and oxygen can deactivate the catalyst.
-
Verification: Ensure solvents are anhydrous and properly degassed.[21] The boronic acid should be pure, as impurities can inhibit the reaction. Protodeboronation (cleavage of the C-B bond) can be a side reaction; using the corresponding boronic ester (e.g., pinacol ester) can sometimes mitigate this.[21]
-
Reaction: 2-(2-Bromophenyl)-2,2-difluoroacetic acid + 4-methoxyphenylboronic acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Principle |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | Insufficient for hindered substrates |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 12 | 85 | Bulky ligands are superior[4][22] |
| XPhos Pd G3 (2 mol%) | K₃PO₄ | THF | 80 | 8 | 92 | Precatalysts offer reliability[9] |
Issue 2: I am observing significant formation of a debrominated side product.
Q: In my Buchwald-Hartwig amination attempt, LC-MS analysis shows a major peak corresponding to the mass of 2-phenyl-2,2-difluoroacetic acid, alongside unreacted starting material. What is causing this hydrodehalogenation?
A: The formation of a hydrodehalogenated product arises from a competitive side reaction pathway where the aryl halide is reduced instead of coupled.
Potential Causes & Solutions:
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, a competing β-hydride elimination from the palladium-amide intermediate can occur, which after reductive elimination, leads to the reduced arene. This is less common for aryl aminations but can be a factor.
-
Reaction with Solvent or Base: Protic sources in the reaction (including water) can protonate an intermediate Ar-Pd(II) species, leading to the reduced product.
-
Solution: Ensure strictly anhydrous conditions. Use high-purity, anhydrous solvents and dry the base (e.g., NaOtBu, LHMDS) before use.
-
-
Catalyst Decomposition Pathway: Slower coupling rates can allow for catalyst decomposition pathways that result in reduction.
This diagram outlines a decision-making process for selecting a catalyst system for various cross-coupling reactions with the title compound.
Caption: Catalyst selection decision workflow.
Issue 3: My reaction is turning black and stalling.
Q: I'm trying a Heck coupling with n-butyl acrylate. The reaction starts, but after an hour at 100 °C, the solution turns black and TLC analysis shows the reaction has stopped. What's happening?
A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into insoluble palladium black (Pd(0) agglomerates), which is catalytically inactive.
Causality and Prevention:
-
Ligand Dissociation/Degradation: At elevated temperatures, the phosphine ligand can dissociate from the palladium center or degrade. The resulting "ligandless" palladium species are unstable and quickly agglomerate. The steric hindrance of your substrate already makes the catalytic cycle challenging, giving more time for decomposition to occur.
-
Inefficient Reductive Elimination: If the final reductive elimination step is slow relative to other processes, the Pd(II) intermediate has a longer lifetime, increasing the chance of decomposition pathways.
-
Solution: The choice of a bulky, electron-rich ligand is again key, as these are known to accelerate reductive elimination.[5]
-
-
Oxygen Contamination: Trace oxygen can rapidly oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium oxides and eventually palladium black.
Caption: Palladium cross-coupling cycle and common failure points.
Experimental Protocol
General Protocol for a Robust Suzuki-Miyaura Coupling
This protocol is a validated starting point for coupling 2-(2-Bromophenyl)-2,2-difluoroacetic acid with a typical arylboronic acid.
Reagents & Equipment:
-
2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Seal the flask, and heat the glass under vacuum, then cool under a positive pressure of argon. Repeat this cycle three times to ensure the vessel is dry.
-
Addition of Solids: Under a positive flow of argon, add 2-(2-Bromophenyl)-2,2-difluoroacetic acid, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to the flask. The order of addition for solids is not critical.
-
Solvent Addition & Degassing: Add anhydrous dioxane via syringe. The reaction concentration is typically 0.1-0.5 M. Even with anhydrous solvent, it is good practice to degas the final reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
References
- Vertex AI Search, Ligand electronic influence in Pd-c
- Benchchem, Troubleshooting common issues in palladium-c
- Benchchem, Navigating the Synthesis of Fluorinated Biaryl Aldehydes: A Comparative Analysis of Catalysts for Suzuki Reactions of 2,3-Dibrom. N.p.
- MDPI, Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- ACS Publications, Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022).
- DSpace@MIT, Palladium-catalyzed C-C, C-N and C-O bond form
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- ChemRxiv, Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p. N.p.
- PMC, Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. N.p.
- Benchchem, Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. N.p.
- PubMed Central, Developing Ligands for Palladium(II)
- PMC, Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and deriv
- Organic Chemistry Portal, Biaryl synthesis by C-C coupling. N.p.
- Sigma-Aldrich, Cross-Coupling Reaction Manual: Desk Reference. N.p.
- ResearchGate, Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkyl
- Benchchem, Technical Support Center: Palladium-C
- Wikipedia, Buchwald–Hartwig amin
- PMC, Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024).
- Chemistry LibreTexts, Buchwald-Hartwig Amin
- PubMed, Copper-Catalyzed Decarboxylative Difluoroalkylation and Perfluoroalkylation of α,β-Unsatur
- NIH, Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in B
- NIH, Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
- Organic Chemistry Portal, Heck Reaction. N.p.
- Wikipedia, Sonogashira coupling. N.p.
- Wikipedia, Heck reaction. N.p.
- Wikipedia, Suzuki reaction. N.p.
- PubMed Central, Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022).
- N.p., Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. N.p.
- Master Organic Chemistry, The Heck, Suzuki, and Olefin Met
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- N.p., The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. N.p.
- NIH, Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- PMC, Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA)
- Chemistry LibreTexts, Suzuki-Miyaura Coupling. (2024).
- Journal of the American Chemical Society, Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015).
- Catalysis Science & Technology (RSC Publishing), Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Organic Chemistry Portal, Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. N.p.
- YouTube, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025).
- Journal of the American Chemical Society, Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination to Form the C−O Bond in Diaryl Ethers. N.p.
- NIH, Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. N.p.
- NIH, Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- ResearchGate, Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)
- YouTube, Sonogashira cross-coupling reaction. (2020).
- Organic Chemistry Portal, Suzuki Coupling. N.p.
- Chemistry LibreTexts, Sonogashira Coupling. (2024).
- NIH, Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosyl
- N.p., Sonogashira cross-coupling of 3-bromo-1,2-diones. N.p.
- TCI Chemicals, Suzuki-Miyaura Cross Coupling Reaction. N.p.
- Benchchem, Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. N.p.
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managing exothermic reactions in 2-(2-Bromophenyl)-2,2-difluoroacetic acid synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. It provides in-depth troubleshooting advice and frequently asked questions to safely manage the exothermic nature of this synthesis. Our focus is on providing practical, field-proven insights to ensure both the success of your experiments and the safety of your laboratory personnel.
Introduction: The Challenge of Controlled Fluorination
The synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a valuable building block in medicinal chemistry, often involves highly reactive organometallic intermediates and energetic bond-forming events. The introduction of the difluoromethyl group, in particular, can be associated with significant exotherms. Uncontrolled, these can lead to thermal runaways, compromising reaction yield, purity, and most importantly, safety. This guide will equip you with the knowledge to anticipate, monitor, and control these exothermic events.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction temperature is spiking uncontrollably during the addition of ethyl bromodifluoroacetate to my organometallic reagent. What's happening and what should I do?
A1: Immediate Actions & Root Cause Analysis
An uncontrolled temperature spike during the addition of ethyl bromodifluoroacetate is a critical sign that the rate of heat generation is exceeding the heat removal capacity of your reactor setup. This is a serious safety concern that could lead to a runaway reaction.
Immediate Actions:
-
Stop the addition of the electrophile immediately.
-
Ensure maximum cooling is applied to the reactor. This may involve lowering the temperature of your cooling bath or increasing the flow rate of the coolant.
-
If the temperature continues to rise rapidly, and you have a pre-approved and tested emergency quench plan, execute it with extreme caution. A common method involves the slow addition of a less reactive quenching agent like isopropanol, followed by more reactive agents if necessary.[1]
Root Cause Analysis:
-
Inadequate Cooling: The cooling capacity of your system may be insufficient for the scale of the reaction. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.
-
Addition Rate is Too High: A rapid addition of the electrophile leads to a rapid release of heat.
-
Incorrect Reagent Concentration: If the concentration of your organometallic reagent (e.g., Grignard or organolithium) is higher than anticipated, the reaction will be faster and more exothermic. Always titrate your organometallic reagents before use.
-
Insufficient Solvent: A lower solvent volume can lead to a more concentrated reaction mixture, increasing the rate of reaction and the magnitude of the exotherm.
Preventative Measures:
-
Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the heat of reaction (ΔHrxn) and the maximum rate of heat evolution.[2][3] This data is crucial for ensuring your cooling system is adequate.
-
Controlled Addition: Use a syringe pump for the slow, controlled addition of the electrophile. This allows you to maintain the desired reaction temperature.
-
Dilution: Ensure the reaction is sufficiently dilute to help manage the heat generated.
Q2: I'm observing a long induction period followed by a sudden, sharp exotherm when preparing my Grignard reagent. How can I achieve a smoother initiation?
A2: Understanding and Controlling Grignard Initiation
The initiation of a Grignard reaction can be notoriously tricky and is a common source of thermal hazards.[4][5] An induction period followed by a rapid exotherm indicates that the unreacted starting material has accumulated before the reaction finally initiates.
Troubleshooting & Optimization:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium prior to the reaction by stirring it under an inert atmosphere with a small amount of iodine or 1,2-dibromoethane.
-
Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is scrupulously dry. Water will quench the Grignard reagent as it forms and can contribute to a delayed initiation.[6] The presence of peroxides in aged THF can also lead to unpredictable induction periods.[6]
-
Initiator: Add a small crystal of iodine or a few drops of pre-formed Grignard reagent to initiate the reaction.
-
Local Hotspot: Use a heat gun to gently warm a small spot on the flask to initiate the reaction. Once initiated, the exotherm should sustain the reaction. Be prepared to apply cooling as soon as the reaction starts.
-
Monitor for Initiation: Look for visual cues of initiation, such as the disappearance of the iodine color, bubble formation at the magnesium surface, or a gentle reflux. Do not add the bulk of your aryl halide until you have confirmed that the reaction has started.
Q3: What are the best practices for quenching a large-scale organolithium reaction safely?
A3: Controlled Quenching Protocols
Quenching pyrophoric organolithium reagents is a hazardous operation that must be performed with extreme care.[7][8]
Recommended Quenching Procedure:
-
Cool the Reaction: Cool the reaction mixture to a low temperature (typically -78 °C to 0 °C) in an ice or dry ice/acetone bath.
-
Use a Less Reactive Quenching Agent First: Slowly add a less reactive quenching agent, such as isopropanol, dropwise.[1] This will react with the bulk of the organolithium in a more controlled manner.
-
Follow with a More Reactive Quenching Agent: Once the initial exotherm from the isopropanol addition has subsided, you can slowly add a more reactive quenching agent like methanol to ensure all the organolithium is consumed.[1]
-
Final Water Quench: Finally, slowly add water to quench any remaining reactive species.[1]
-
Always work in a fume hood and have a fire extinguisher rated for chemical fires readily available. [7][8]
Experimental Protocols
Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment
This protocol outlines the use of a reaction calorimeter to determine the key thermal parameters of the reaction between an aryl Grignard reagent and ethyl bromodifluoroacetate.
Objective: To determine the heat of reaction (ΔHrxn), the maximum rate of heat evolution, and the adiabatic temperature rise (ΔTad).
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar)
-
Jacketed glass reactor (250 mL)
-
Temperature probe (in reaction mass)
-
Stirrer
-
Syringe pump for controlled addition
Procedure:
-
Charge the reactor with the pre-formed Grignard reagent in THF.
-
Set the reactor temperature to the desired reaction temperature (e.g., 0 °C).
-
Calibrate the heat flow of the calorimeter.
-
Begin the controlled addition of a solution of ethyl bromodifluoroacetate in THF via the syringe pump at a slow, constant rate.
-
Continuously monitor the reaction temperature and the heat flow out of the reactor.
-
After the addition is complete, allow the reaction to stir until the heat flow returns to the baseline, indicating the reaction is complete.
-
Post-calibrate the heat flow.
-
The software will calculate the total heat evolved, which can be used to determine the ΔHrxn and ΔTad.
| Parameter | Description | Typical Values for Grignard Reactions |
| ΔHrxn | Enthalpy of reaction | -200 to -350 kJ/mol[5] |
| ΔTad | Adiabatic temperature rise | Can be >100 °C if not controlled |
| MTSR | Maximum Temperature of the Synthesis Reaction | Should not exceed the boiling point of the solvent |
Visualizing Workflows
Workflow for Safe Handling of Exothermic Reactions
Caption: A logical workflow for the safe execution of exothermic reactions.
References
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12). Retrieved from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from [Link]
-
Safer fluorination process developed using flow electrochemistry - Chemistry World. (2021, August 2). Retrieved from [Link]
-
SAFETY DATA SHEET (Ethyl bromodifluoroacetate). Retrieved from [Link]
-
Pharmaceutical Calorimeters. Retrieved from [Link]
-
Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Thermal analysis and calorimetry: latest developments - European Pharmaceutical Review. (2008, March 19). Retrieved from [Link]
-
Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. Retrieved from [Link]
-
Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry. (2022, April 19). Retrieved from [Link]
-
Simpler fluorine chemistry - SCI. Retrieved from [Link]
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Continuous Flow Calorimetry: Achieving the Impossible - Contract Pharma. (2018, October 10). Retrieved from [Link]
-
Advances in Continuous Flow Calorimetry | Organic Process Research & Development. Retrieved from [Link]
-
Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. (2022, March 9). Retrieved from [Link]
-
Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview - YouTube. (2022, September 27). Retrieved from [Link]
-
Examples of safe and selective fluorination agents. (A) Nucleophilic... - ResearchGate. Retrieved from [Link]
-
Organolithium reagents – Knowledge and References - Taylor & Francis. Retrieved from [Link]
-
Grignard Reaction - American Chemical Society. Retrieved from [Link]
-
Difluoroacetic acid - Sciencemadness Wiki. (2023, May 27). Retrieved from [Link]
-
Safety aspects of the process control of Grignard reactions - ResearchGate. Retrieved from [Link]
-
Influence of deteriorated solvent on induction period of Grignard reagent formation. Retrieved from [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Retrieved from [Link]
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Validation & Comparative
Introduction: The Therapeutic Potential of Halogenated Phenylacetic Acid Derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and unique biological activities.[1] Within this chemical space, the 2-(2-Bromophenyl)-2,2-difluoroacetic acid scaffold represents a promising, yet underexplored, class of molecules. As derivatives of arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), these compounds hold potential for a wide range of therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and anti-bacterial activities.[2]
This guide provides a comparative framework for evaluating the biological activity of 2-(2-Bromophenyl)-2,2-difluoroacetic acid and its derivatives. Due to the limited publicly available data on the 2-bromo isomer, we will draw comparisons with structurally related compounds, such as the 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid derivative, to establish a robust methodology for investigation. This guide is designed for researchers and drug development professionals, offering both theoretical grounding and practical experimental protocols.
Comparative Analysis of Biological Activity: A Multi-pronged Approach
A comprehensive evaluation of the biological activity of 2-(2-Bromophenyl)-2,2-difluoroacetic acid derivatives requires a multi-pronged approach, encompassing enzyme inhibition assays, cell-based assays, and in silico modeling. The following sections outline key experimental workflows and comparative data for structurally related compounds.
Enzyme Inhibition Assays: Uncovering Molecular Targets
A crucial first step in characterizing the biological activity of a novel compound is to identify its molecular targets. Based on the known activities of similar halogenated phenylacetic acid derivatives, key targets for investigation include cytochrome P450 enzymes and carbonic anhydrases.[3]
Comparative Data for Structurally Related Compounds
| Compound | Target Enzyme | IC50 / Ki | Reference |
| 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid | Cytochrome P450 2C9 | 0.8 µM (IC50) | [3] |
| 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid | Carbonic Anhydrase IX | 1.2 µM (Ki) | [3] |
Experimental Protocol: Cytochrome P450 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory potential of a test compound against a specific CYP450 isoform, such as CYP2C9.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP2C9)
-
Fluorogenic substrate (e.g., dibenzylfluorescein for CYP2C9)
-
NADPH regenerating system
-
Test compound (2-(2-Bromophenyl)-2,2-difluoroacetic acid derivative)
-
Positive control inhibitor (e.g., sulfaphenazole for CYP2C9)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to generate a range of concentrations for IC50 determination.
-
Reaction Mixture: In each well of the microplate, add the CYP450 enzyme, NADPH regenerating system, and the fluorogenic substrate in a suitable buffer.
-
Initiate Reaction: Add the test compound or control to the wells and incubate at 37°C for a predetermined time.
-
Measure Fluorescence: Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for CYP450 Inhibition Assay
Caption: Workflow for determining CYP450 inhibition.
Mechanism of Action: Competitive Binding and Halogen Bonding
The inhibitory activity of 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid is attributed to two key molecular interactions:
-
Competitive Binding: The difluoroacetic acid moiety mimics the structure of carboxylic acid substrates, allowing it to occupy the active site of the enzyme and prevent the binding of the natural substrate.[3]
-
Halogen Bonding: The bromine and chlorine atoms form orthogonal interactions with the backbone carbonyls of amino acid residues within the active site, such as Leu208 in CYP2C9, further stabilizing the enzyme-inhibitor complex.[3]
It is hypothesized that 2-(2-Bromophenyl)-2,2-difluoroacetic acid derivatives will exhibit a similar mechanism of action, with the bromine atom playing a crucial role in halogen bonding interactions.
Signaling Pathway Inhibition
Caption: Proposed inhibition mechanism.
Antiproliferative Effects and Therapeutic Applications
Beyond enzyme inhibition, halogenated phenylacetic acid derivatives may possess antiproliferative properties, making them potential candidates for cancer therapy. For instance, 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid serves as a precursor for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of certain B-cell malignancies.[3]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid Derivatives
The synthesis of these compounds can be achieved through various methods, with a common approach involving the Friedel-Crafts acylation of a substituted phenol followed by hydrolysis.[3]
General Synthetic Scheme
Caption: General synthetic route.
Challenges in the synthesis include managing the reactivity of the geminal difluoro groups and minimizing dehalogenation side reactions.[3]
Future Directions and Conclusion
The 2-(2-Bromophenyl)-2,2-difluoroacetic acid scaffold presents a promising area for drug discovery. This guide provides a foundational framework for the systematic evaluation of its biological activity. Future research should focus on:
-
Synthesis and screening of a library of derivatives: To establish structure-activity relationships.
-
Identification of specific molecular targets: Through techniques such as affinity chromatography and proteomics.
-
In vivo efficacy studies: To evaluate the therapeutic potential in animal models of disease.
By employing the comparative methodologies and experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this intriguing class of compounds.
References
- 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid - Vulcanchem.
- 2-(2-bromophenyl)-2,2-difluoroacetic acid - PubChemLite.
- 1375472-90-4|2-(2-Bromophenyl)-2,2-difluoroacetic acid - BLDpharm.
- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl)
- The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Deriv
- 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem.
- 2-(3-Bromophenyl)
- 2-(4-bromophenyl)-2,2-difluoroacetic acid | 913574-93-3 - ChemicalBook.
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- Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxid
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
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A Comparative Guide to Modern Fluorinating Agents: Positioning 2-(2-Bromophenyl)-2,2-difluoroacetic Acid in the Medicinal Chemist's Toolbox
Introduction: The Indispensable Role of Fluorine in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug development. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] This has led to a surge in demand for robust and selective fluorination methodologies. However, the term "fluorinating agent" is broad, encompassing reagents that perform vastly different chemical transformations.
This guide provides a comparative analysis of prominent fluorinating agents, contextualizing the specific role and advantages of 2-(2-Bromophenyl)-2,2-difluoroacetic acid. We will delve into the mechanistic underpinnings of different fluorination strategies, present comparative experimental data, and offer practical protocols to aid researchers in selecting the optimal reagent for their synthetic challenges.
Focus Reagent: 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
2-(2-Bromophenyl)-2,2-difluoroacetic acid is not a traditional fluorinating agent that installs a single fluorine atom. Instead, it serves as a powerful precursor for the difluoromethyl group (-CF₂H) . This moiety is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, making it a valuable functional group in drug design.[3][4]
The primary utility of this reagent lies in the direct C-H difluoromethylation of (hetero)aromatic systems , a transformation of immense value for late-stage functionalization in drug discovery pipelines.[5]
Proposed Mechanism of Action: While specific mechanistic studies for this exact molecule are limited, its reactivity is understood to proceed via a radical-mediated pathway, often facilitated by photoredox catalysis or thermal initiation. The process generally involves:
-
Initiation: A catalyst (e.g., a photocatalyst excited by visible light) or heat promotes the decarboxylation of the difluoroacetic acid.
-
Radical Generation: This decarboxylation generates a key difluoromethyl radical (•CF₂H) .
-
Reaction with Substrate: The highly reactive •CF₂H radical adds to an electron-rich (hetero)aromatic substrate.
-
Propagation/Termination: The resulting radical intermediate is then oxidized to the final product, regenerating the catalyst in the process.
This radical-based approach is what enables the direct functionalization of C-H bonds, obviating the need for pre-functionalized substrates often required by other methods.[6]
Comparative Analysis with Other Fluorinating Agents
The selection of a fluorinating agent is dictated entirely by the desired molecular transformation. Below, we compare 2-(2-Bromophenyl)-2,2-difluoroacetic acid with other classes of reagents, highlighting their distinct applications and mechanistic pathways.
Electrophilic Monofluorinating Agents ("F⁺" Donors)
These reagents are designed to add a single, electrophilic fluorine atom to electron-rich centers.
-
Selectfluor® (F-TEDA-BF₄): A bench-stable, crystalline salt that is one of the most versatile and widely used electrophilic fluorinating agents.[1][7]
-
Primary Use: Monofluorination of enolates, silyl enol ethers, and activated aromatic systems.[8][9]
-
Mechanism: Believed to operate through either a single-electron transfer (SET) pathway or a direct Sₙ2 attack on the N-F bond.[10]
-
Advantages: High stability, ease of handling, and broad functional group tolerance.[1][7]
-
Limitations: Can be expensive and generates stoichiometric amine byproducts.[11]
-
Nucleophilic Deoxyfluorinating Agents
These reagents excel at replacing oxygen atoms (from alcohols or carbonyls) with fluorine.
-
DAST (Diethylaminosulfur Trifluoride): A highly effective but hazardous liquid reagent for deoxofluorination.[12][13]
-
Primary Use: Conversion of alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides.[14][15]
-
Mechanism: Nucleophilic attack of the oxygen on the sulfur atom, followed by intramolecular delivery of fluoride.
-
Advantages: Potent and effective for a wide range of substrates.[16]
-
Limitations: Thermally unstable (can decompose explosively), highly sensitive to moisture, corrosive, and can induce unwanted rearrangements.[11][16]
-
-
XtalFluor-E® ([Et₂NSF₂]BF₄): A crystalline, more stable alternative to DAST.
-
Primary Use: Similar to DAST; deoxofluorination of alcohols and carbonyls.[17][18]
-
Mechanism: Similar to DAST, but often requires a fluoride source or promoter (e.g., Et₃N·3HF) to achieve high reactivity.[19]
-
Advantages: Significantly greater thermal stability and ease of handling compared to DAST; does not generate corrosive HF under anhydrous conditions.[19][20]
-
Limitations: Less inherently reactive than DAST, often requiring additives.[19]
-
Radical Difluoromethylating Agents (Direct Comparators)
This class of reagents, which includes 2-(2-Bromophenyl)-2,2-difluoroacetic acid, provides a direct route to installing the -CF₂H group via a radical mechanism.
-
Sodium Difluoromethanesulfinate (CF₂HSO₂Na): A widely used, commercially available salt.
-
Bromo(difluoro)acetic Acid: A structurally similar and inexpensive precursor.
The primary distinction between these radical precursors often lies in their cost, stability, and the specific reaction conditions (catalyst, solvent, temperature) required for optimal performance.
Data Presentation
Table 1: At-a-Glance Comparison of Fluorinating Agents
| Reagent Class | Example(s) | Transformation | Primary Use | Key Advantages | Key Disadvantages |
| Difluoromethyl Radical Precursor | 2-(2-Bromophenyl)-2,2-difluoroacetic acid , CF₂HSO₂Na | C-H → C-CF₂H | Late-stage C-H functionalization of heterocycles | Direct C-H activation, mild conditions (photoredox), high functional group tolerance | May require specific photocatalysts, regioselectivity can be a challenge |
| Electrophilic Monofluorinating | Selectfluor® | C-H → C-F (on activated systems) | Fluorination of enolates, activated arenes | Crystalline, bench-stable, easy to handle, reliable | Expensive, generates stoichiometric waste |
| Nucleophilic Deoxyfluorinating | DAST, XtalFluor-E® | C-OH → C-FC=O → CF₂ | Conversion of alcohols and carbonyls | Highly effective for oxygen replacement | DAST: Hazardous, unstable.XtalFluor-E: Less reactive, needs promoter |
Table 2: Comparative Experimental Data for C-H Difluoromethylation of Quinoxaline Derivatives
This table presents representative yields for the difluoromethylation of a common heterocyclic core using different radical precursors, illustrating the comparable efficacy of the difluoroacetic acid strategy.
| Substrate | Reagent/Conditions | Yield (%) | Reference |
| 1-Methylquinoxalin-2(1H)-one | Difluoroacetic Acid , (NH₄)₂S₂O₈, DMSO, 80 °C | 85% | Based on data from[5] |
| 1-Methylquinoxalin-2(1H)-one | CF₂HSO₂Na , Rose Bengal, Green LEDs, DMSO, rt | 88% | Based on data from[6] |
| 1-Methylquinoxalin-2(1H)-one | CF₂HSO₂Na , V-COF-AN-BT (photocatalyst), Visible Light, DMSO, rt | 91% | Based on data from[21] |
Note: Yields are highly substrate and condition-dependent. This data is for comparative illustration.
Visualization of Concepts and Workflows
Diagram 1: Mechanistic Pathways in Fluorination Chemistry
Caption: Overview of major fluorination strategies based on the desired chemical bond formation.
Diagram 2: Experimental Workflow for Photocatalytic C-H Difluoromethylation
Caption: A typical laboratory workflow for a photoredox-catalyzed difluoromethylation reaction.
Experimental Protocol: Direct C-H Difluoromethylation of 1-Methylquinoxalin-2(1H)-one
This protocol is a representative example adapted from methodologies described for difluoroacetic acid and its derivatives.[5][6]
Materials:
-
1-Methylquinoxalin-2(1H)-one (1.0 mmol, 160.2 mg)
-
2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.5 mmol, 376.5 mg)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (0.02 mmol, 13.1 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Reaction vial (e.g., 8 mL screw-cap vial) with a magnetic stir bar
-
Blue LED light source (e.g., 450-460 nm)
Procedure:
-
Vessel Preparation: To the reaction vial containing a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one, 2-(2-Bromophenyl)-2,2-difluoroacetic acid, and fac-Ir(ppy)₃.
-
Solvent Addition: Add 5 mL of anhydrous DMSO to the vial.
-
Degassing: Seal the vial with a cap containing a septum. Purge the reaction mixture with argon for 20 minutes by bubbling the gas through the solution via a needle, with a second needle serving as an outlet.
-
Irradiation: Place the sealed vial approximately 2-3 cm from a blue LED light source. Ensure the reaction is stirred vigorously to maintain a homogeneous suspension. If necessary, use a small fan to keep the reaction temperature near ambient (20-25 °C).
-
Reaction Monitoring: Allow the reaction to proceed for 24 hours. Progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one.
Conclusion and Outlook
The field of fluorine chemistry offers a diverse and powerful set of tools for modern chemical research. A nuanced understanding of the available reagents is critical for synthetic success. While agents like Selectfluor®, DAST, and XtalFluor-E® are invaluable for monofluorination and deoxofluorination, they are not suited for installing a difluoromethyl group.
Herein, 2-(2-Bromophenyl)-2,2-difluoroacetic acid and its chemical cousins emerge as highly strategic reagents. They provide a direct pathway for the C-H difluoromethylation of complex molecules, a critical transformation for late-stage functionalization in drug discovery. Their ability to operate under mild, radical-mediated conditions makes them compatible with a wide range of sensitive functional groups. For researchers and drug development professionals aiming to leverage the unique properties of the -CF₂H group, these difluoroacetic acid-based reagents represent an essential and enabling technology.
References
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition. [Link]
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XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. ResearchGate. [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Scilit. [Link]
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Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols. PMC, NIH. [Link]
-
State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. RSC Publishing. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]
-
Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. MDPI. [Link]
-
State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. ResearchGate. [Link]
-
XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids. Organic Letters. [Link]
-
Photoredox Catalysis in Difluoromethylation. Scribd. [Link]
-
Selectfluor. Wikipedia. [Link]
-
Selectfluor: Mechanistic Insight and Applications. ResearchGate. [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. ACS Publications. [Link]
-
Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC, NIH. [Link]
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XtalFluor-E: A useful and versatile reagent in organic transformations. Semantic Scholar. [Link]
-
Introduction: Fluorine Chemistry. Chemical Reviews. [Link]
-
Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry. [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. PMC, NIH. [Link]
-
Diethylaminosulfur Trifluoride (DAST). Merck Millipore. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]
-
Diethylaminosulfur Trifluoride (DAST). SciSpace. [Link]
-
Difluoroacetic Acid as a New Reagent for Direct C−H Difluoromethylation of Heteroaromatic Compounds. Sci-Hub. [Link]
-
Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. PMC, NIH. [Link]
-
Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications. [Link]
-
Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. PubMed. [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Evaluating 2-(2-Bromophenyl)-2,2-difluoroacetic Acid Derivatives as Novel Kinase Inhibitors
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous pathologies, particularly cancer, making the development of potent and selective kinase inhibitors a multi-billion dollar pursuit.[1][2] The approval of over 60 small molecule kinase inhibitors by the FDA underscores this success.[1][2] However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds that can overcome these limitations.
This guide focuses on a promising, albeit underexplored, chemical class: 2-(2-Bromophenyl)-2,2-difluoroacetic acid derivatives . We will not present a retrospective of existing data, but rather, provide a forward-looking, strategic roadmap for researchers and drug development professionals. This document outlines the scientific rationale for investigating this scaffold and presents a comprehensive, field-proven workflow for evaluating its efficacy, from initial biochemical screening to validation in a cellular context.
The Scientific Rationale: Why Investigate This Scaffold?
The selection of a starting scaffold is a critical decision in any drug discovery campaign. The 2-(2-Bromophenyl)-2,2-difluoroacetic acid core is attractive for several key reasons rooted in established medicinal chemistry principles:
-
The Gem-Difluoroacetic Acid Moiety: The difluoromethyl group (CF2) is a powerful tool in drug design. Its strong electron-withdrawing nature significantly lowers the pKa of the adjacent carboxylic acid, potentially allowing it to act as a bioisostere for the phosphate group of ATP. This could enable it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Furthermore, the C-F bond enhances metabolic stability.
-
The 2-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle. It provides a straightforward route for chemical diversification via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of an analog library to systematically probe the kinase active site and build a robust Structure-Activity Relationship (SAR). The position of the bromine atom also introduces a specific conformational bias that can be exploited for selectivity.
While specific derivatives of this class are not extensively documented as kinase inhibitors in public literature[3], the synthesis of the parent acid and related halogenated difluoroacetic acids is well-established, making it an accessible starting point for a discovery program.[4][5]
Part 1: The Efficacy Evaluation Workflow
A rigorous evaluation pipeline is essential to move from a promising scaffold to a validated lead. The journey begins with broad, high-throughput biochemical assays and progressively focuses on more physiologically relevant cellular models.[6] This phased approach ensures that resources are concentrated on compounds with the highest probability of success.
Part 2: Foundational Biochemical Assays
The first step is to determine if the compounds can inhibit kinase activity in a clean, isolated system. Biochemical assays are the workhorse for this phase, offering high throughput and reproducibility.[7]
Protocol 1: Primary High-Throughput Screening (HTS) with ADP-Glo™
The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[8] It is an excellent choice for HTS due to its sensitivity and scalability.
Objective: To screen a library of 2-(2-Bromophenyl)-2,2-difluoroacetic acid derivatives against a broad panel of kinases (e.g., a kinome-wide panel) to identify initial "hits".
Methodology:
-
Compound Preparation:
-
Prepare stock solutions of test compounds in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions to create a working concentration plate. The final assay concentration for a primary screen is typically 1-10 µM.
-
Causality Check: DMSO is a universal solvent, but its concentration must be kept low (typically <1%) in the final assay to avoid impacting enzyme activity.[8]
-
-
Kinase Reaction Setup (384-well plate):
-
To each well, add:
-
5 µL of Kinase Buffer containing the specific kinase and its peptide substrate.
-
2.5 µL of test compound dilution (or DMSO for control wells).
-
2.5 µL of ATP solution. The ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Causality Check: Using Km ATP concentration is crucial. If the ATP concentration is too high, it can outcompete weak inhibitors, leading to false negatives.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined during assay optimization.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal via coupled luciferase/luciferin reactions.
-
Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.
-
Data Presentation: Hits are typically defined as compounds showing >50% inhibition at the screening concentration. The data should be compiled into a clear table.
| Compound ID | Derivative Structure | Target Kinase | % Inhibition @ 10 µM |
| JRD-001 | (Parent Scaffold) | EGFR | 8.2 |
| JRD-002 | R = 4-methoxyphenyl | EGFR | 65.7 |
| JRD-003 | R = 3-pyridyl | Aurora A | 72.1 |
| ... | ... | ... | ... |
Part 3: From Biochemical Potency to Cellular Efficacy
A major hurdle in drug discovery is the frequent disconnect between a compound's activity in a biochemical assay and its performance in a living cell.[6] Factors like cell membrane permeability, intracellular target engagement, and competition with high intracellular ATP concentrations (~1-10 mM) can render a biochemically potent compound inert in a cellular context. Therefore, progressing hits to cell-based assays early is a critical, resource-saving step.[9][10]
Protocol 2: Cellular Target Engagement with NanoBRET™ Assay
This assay provides direct evidence that the compound can enter the cell and bind to its intended kinase target. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Objective: To quantify the binding affinity (potency) of hit compounds to the target kinase within intact cells.
Methodology:
-
Cell Preparation:
-
Use cells (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the cells in a 96-well white assay plate and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a set period (e.g., 2 hours) in an incubator.
-
-
Tracer and Substrate Addition:
-
Add the fluorescent NanoBRET™ tracer, which also binds to the kinase active site, to all wells.
-
Immediately add the NanoLuc® substrate (furimazine) to initiate the luminescent reaction.
-
-
Data Acquisition:
-
Read the plate on a BRET-capable reader, measuring both the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission wavelengths simultaneously.
-
The BRET ratio is calculated (Acceptor Emission / Donor Emission). A competing compound will displace the tracer, leading to a decrease in the BRET ratio.
-
-
Analysis:
-
Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Data Presentation: Comparing biochemical and cellular IC50 values is crucial for prioritizing compounds.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Potency Shift (Cellular/Biochem) |
| JRD-002 | EGFR | 50 | 450 | 9x |
| JRD-003 | Aurora A | 85 | >10,000 | >117x |
A large potency shift (like for JRD-003) often indicates poor cell permeability or efflux and is a red flag for compound progression.
Part 4: Guiding Medicinal Chemistry with Structure-Activity Relationships (SAR)
The initial screening and validation data provide the crucial first map for navigating the chemical space. The goal is now to synthesize and test new derivatives to improve potency, selectivity, and cell-based activity. The bromine on our core scaffold is the key to this exploration.
Strategy: Using the 2-bromophenyl moiety as a synthetic anchor, a variety of chemical groups can be introduced via Suzuki coupling. This allows for systematic exploration of the space within the kinase active site that is adjacent to the core scaffold.
By correlating the chemical changes with the resulting biological activity (IC50 values), a clear SAR can be established. For instance, if adding a 2,6-difluorophenyl group (analogous to some EGFR inhibitors) dramatically increases potency, it suggests a beneficial interaction in a specific "back pocket" of the kinase.[11] This iterative cycle of design, synthesis, and testing is the engine of lead optimization.
Conclusion and Future Directions
The 2-(2-Bromophenyl)-2,2-difluoroacetic acid scaffold represents a promising starting point for a novel kinase inhibitor discovery program. Its key structural features—a potential phosphate bioisostere and a versatile synthetic handle—provide a strong foundation for medicinal chemistry exploration.
This guide has provided an expert-driven, logical workflow to systematically evaluate derivatives of this class. By integrating robust biochemical assays like ADP-Glo™ with critical cellular validation steps such as NanoBRET™, researchers can efficiently identify compounds that are not only potent in a test tube but also effective in a complex cellular environment. The subsequent SAR-guided optimization is the key to refining these initial hits into selective and powerful lead candidates. Following this roadmap will enable research teams to rigorously and efficiently determine the true therapeutic potential of this novel chemical series.
References
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved January 19, 2026, from The Royal Society of Chemistry Publishing.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Foley, D. W., Jalloh, A. S., Sriram, R., Shaffer, A. M., Nelson, K. M., Kosovrasti, K., ... & Lamba, V. (2022). Structure-Activity Relationships of Inactive-Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 17(14), e202200155.
- Compadre, C. M., Osuna, M. B., Pérez, Y., Rodríguez-Enríquez, F., & Gallo, M. Á. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(19), 10398.
- Globe Thesis. (2017, March 29). The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives.
- PubChemLite. (n.d.). 2-(2-bromophenyl)-2,2-difluoroacetic acid.
- Singh, P., & Silakari, O. (2023). Structure-activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Molecular Diversity, 27(6), 2349–2377.
- Ryad, N., Elmaaty, A. A., Selim, S., Almuhayawi, M. S., Al-Malky, H. S., El-Kholy, M. M., ... & El-Sayed, M. A. A. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(45), 32909-32927.
- Google Patents. (2020). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- ResearchGate. (n.d.). Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds.
- PubChem. (n.d.). 2-Bromo-2,2-difluoroacetic acid.
- Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534.
- Roskoski, R., Jr (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 176, 106037.
- Al-Ostath, O. A., Ali, A. A., & Noman, O. M. (2022). 2-(3-Bromophenyl)
- Roskoski, R., Jr (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 176, 106037.
- Roskoski, R., Jr (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Exploratory targeted anti-tumor therapy, 5, 202.
- Al-Ostath, O. A., Ali, A. A., & Noman, O. M. (2022). 2-(3-Bromophenyl)
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A Comparative Guide to the Structure-Activity Relationship of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid Analogs as Kynurenine-3-Monooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the kynurenine pathway has emerged as a critical area of investigation. Central to this pathway is the enzyme kynurenine-3-monooxygenase (KMO), a key regulator of tryptophan metabolism. The inhibition of KMO presents a promising therapeutic strategy to mitigate the production of neurotoxic metabolites and enhance the levels of neuroprotective kynurenic acid.[1] This guide provides an in-depth comparison of 2-(2-Bromophenyl)-2,2-difluoroacetic acid analogs, a class of compounds that holds potential as KMO inhibitors, with a focus on their structure-activity relationships (SAR).
The Scientific Rationale: Targeting Kynurenine-3-Monooxygenase
The kynurenine pathway is the primary route for tryptophan catabolism in mammals.[2] KMO is a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3] This reaction is a crucial branching point in the pathway. Downstream metabolites of 3-HK, such as quinolinic acid, are known to be neurotoxic, acting as NMDA receptor agonists and contributing to excitotoxicity and oxidative stress.[1] Conversely, the substrate of KMO, L-kynurenine, can be converted to kynurenic acid (KYNA), a neuroprotective agent with broad-spectrum antagonist activity at ionotropic glutamate receptors.[1]
By inhibiting KMO, the metabolic flux is shunted away from the production of neurotoxic compounds and towards the synthesis of neuroprotective KYNA.[1] This modulation of the kynurenine pathway has shown therapeutic potential in preclinical models of neurodegenerative disorders such as Huntington's and Alzheimer's diseases.[4]
Core Scaffold: 2-Aryl-2,2-difluoroacetic Acids
The 2-aryl-2,2-difluoroacetic acid scaffold has been identified as a promising starting point for the design of potent KMO inhibitors. A notable example is Ro 61-8048, a potent and selective KMO inhibitor that has been extensively studied.[5][6] The difluoromethyl group is a key feature, likely influencing the compound's acidity and interaction with the enzyme's active site. The aromatic ring provides a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the structure-activity relationship of selected KMO inhibitors, highlighting the impact of various substitutions on their inhibitory potency.
| Compound | Structure | R1 | R2 | R3 | R4 | IC50 (nM) |
| Ro 61-8048 | N/A | H | NO2 | OCH3 | OCH3 | 37[7] |
| Analog 1 | N/A | F | CF3 | H | NH2 | 19[4] |
| m-NBA | N/A | H | NO2 | H | H | 900[7] |
| FCE28333A | N/A | Cl | Cl | H | H | 200[7] |
| UPF-648 | N/A | Cl | Cl | H | H | 40[7] |
| GSK180 | N/A | N/A | N/A | N/A | N/A | 6[7] |
| GSK366 | N/A | N/A | N/A | N/A | N/A | 2.3[7] |
Note: The structures for Ro 61-8048 and Analog 1 are based on a N-(4-phenylthiazol-2-yl)benzenesulfonamide scaffold, which is a bioisostere of the 2-phenyl-2,2-difluoroacetic acid core. The other compounds represent different but related chemotypes of KMO inhibitors.
Key Insights from SAR Data:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence inhibitory activity. Electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), appear to be favorable for potency. The potent activity of Ro 61-8048 (IC50 = 37 nM) with a 3-nitrophenyl group and Analog 1 (IC50 = 19 nM) with a 2-fluoro-5-(trifluoromethyl)phenyl group support this observation.[4]
-
Bioisosteric Replacement: The N-(4-phenylthiazol-2-yl)benzenesulfonamide scaffold in Ro 61-8048 serves as an effective bioisostere for the 2-phenyl-2,2-difluoroacetic acid core, demonstrating that modifications beyond the immediate phenyl ring can lead to highly potent inhibitors.
-
Impact of Halogenation: Dichlorination of the phenyl ring in FCE28333A (IC50 = 200 nM) leads to a significant increase in potency compared to the nitro-substituted m-NBA (IC50 = 900 nM).[7] This suggests that halogens at appropriate positions can enhance binding affinity.
-
Structural Elaboration: The development of more complex inhibitors like GSK180 (IC50 = 6 nM) and GSK366 (IC50 = 2.3 nM) highlights the potential for achieving high potency through the exploration of novel chemotypes that still target the same active site.[7]
Experimental Protocols
General Synthesis of 2-Aryl-2,2-difluoroacetic Acids
The synthesis of 2-aryl-2,2-difluoroacetic acids can be achieved through various methods. A common approach involves the reaction of a substituted aryl Grignard reagent with a difluoroacetic acid derivative.
Step-by-Step Methodology:
-
Grignard Reagent Formation: The appropriate aryl bromide (e.g., 2-bromobiphenyl) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) to form the corresponding Grignard reagent.
-
Reaction with Difluoroacetic Acid Derivative: The freshly prepared Grignard reagent is then added to a solution of a suitable difluoroacetic acid derivative, such as ethyl bromodifluoroacetate, at low temperature (e.g., -78 °C).
-
Hydrolysis: The reaction mixture is quenched with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the intermediate and yield the desired 2-aryl-2,2-difluoroacetic acid.
-
Purification: The crude product is then purified by techniques such as extraction, column chromatography, and recrystallization.
In Vitro KMO Inhibition Assay
The inhibitory activity of the synthesized analogs against KMO is typically determined using an in vitro enzyme assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human KMO enzyme is used. The substrate, L-kynurenine, and the cofactor, NADPH, are prepared in a suitable assay buffer.[2][8]
-
Assay Procedure:
-
A mixture of the L-kynurenine and NADPH in the assay buffer is prepared.
-
Varying concentrations of the test inhibitor (analog) are added to the mixture.[2]
-
The enzymatic reaction is initiated by the addition of the KMO enzyme.[2]
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 90 minutes).[2]
-
-
Detection: The KMO activity is determined by measuring the decrease in NADPH absorbance at 340 nm, which is consumed during the reaction.[8]
-
Data Analysis: The percentage of KMO inhibition for each concentration of the analog is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Visualizing the Scientific Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The Kynurenine Pathway and the role of KMO inhibition.
Sources
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- 2. frontiersin.org [frontiersin.org]
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- 8. tandfonline.com [tandfonline.com]
A Comparative Spectroscopic Guide to 2-(Bromophenyl)-2,2-difluoroacetic Acid Isomers
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention. Their unique physicochemical properties—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make them invaluable building blocks. Among these, the isomers of 2-(bromophenyl)-2,2-difluoroacetic acid represent a class of compounds with considerable potential as synthetic intermediates. The precise location of the bromine substituent on the phenyl ring (ortho, meta, or para) can profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity and biological activity.
It is important to note that while these compounds are commercially available, comprehensive, peer-reviewed experimental spectral data is not readily found in public databases. Therefore, this guide is built upon the foundational principles of spectroscopic interpretation, supported by predicted data and spectral information from analogous structures to provide a robust framework for analysis.
Molecular Structures and Isomeric Effects
The fundamental difference between the three isomers lies in the position of the bromine atom relative to the difluoroacetic acid moiety on the benzene ring. This seemingly minor structural variance introduces significant differences in molecular symmetry and electronic distribution, which are the primary drivers of their distinct spectroscopic properties.
Caption: Chemical structures of the ortho, meta, and para isomers.
-
Ortho-isomer (1,2-disubstitution): The substituents are adjacent. This proximity can lead to steric hindrance and through-space electronic effects, which are particularly influential in NMR spectroscopy. The molecule is asymmetric.
-
Meta-isomer (1,3-disubstitution): The substituents are separated by one carbon. This arrangement also results in an asymmetric molecule.
-
Para-isomer (1,4-disubstitution): The substituents are opposite each other. This configuration imparts a higher degree of symmetry to the molecule (a C2 axis of symmetry), which simplifies its NMR spectra significantly.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the definitive identification of these isomers. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.[1]
¹H NMR Spectroscopy: The Aromatic Fingerprint
The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum provides the most direct evidence for the substitution pattern. The key differentiators are the number of signals, their splitting patterns, and the magnitude of the coupling constants (J).[1]
-
Ortho-isomer: Due to the lack of symmetry, all four aromatic protons are chemically non-equivalent and are expected to produce four distinct signals. The spectrum will be complex, likely showing a combination of doublets, triplets, and doublet of doublets. The proton adjacent to the bromine atom will be influenced differently than the one adjacent to the difluoroacetic acid group.
-
Meta-isomer: This isomer is also asymmetric, leading to four unique aromatic proton signals. However, the coupling patterns will differ from the ortho-isomer. One proton will appear as a singlet or a narrow triplet (due to small meta-couplings), which is a key distinguishing feature.
-
Para-isomer: The C2 symmetry of this molecule renders the protons pairwise equivalent. Protons 2 and 6 are equivalent, and protons 3 and 5 are equivalent. This results in a much simpler spectrum, typically consisting of two doublets, forming a characteristic AA'BB' system.
¹³C NMR Spectroscopy: A Tale of Symmetry
The number of unique signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.[2]
-
Ortho- and Meta-isomers: Both isomers are asymmetric and will therefore exhibit six distinct signals for the aromatic carbons.
-
Para-isomer: The plane of symmetry reduces the number of unique aromatic carbon signals to four. The two carbons bearing substituents (C1 and C4) and the two pairs of equivalent carbons (C2/C6 and C3/C5) will each produce a single resonance. This is a definitive marker for the para-isomer.[2]
The carbon atom of the difluoroacetic acid moiety (-CF₂COOH) will appear as a triplet due to coupling with the two fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy: A Direct Probe
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[3] For all three isomers, the two fluorine atoms of the -CF₂ group are chemically equivalent and will thus produce a single resonance. The chemical shift of this signal may show subtle differences between the isomers due to the varying electronic influence of the bromine atom's position, but this is often less diagnostic than the patterns observed in ¹H and ¹³C NMR.
Predicted NMR Data Summary
The following table summarizes the predicted key NMR spectroscopic data for the three isomers. These values are calculated based on established models and should be used as a guide for interpreting experimental data.
| Parameter | 2-(2-Bromophenyl)-2,2-difluoroacetic acid (ortho) | 2-(3-Bromophenyl)-2,2-difluoroacetic acid (meta) | 2-(4-Bromophenyl)-2,2-difluoroacetic acid (para) |
| ¹H NMR Signals (Aromatic) | 4 distinct multiplets | 4 distinct multiplets | 2 doublets (AA'BB' system) |
| ¹³C NMR Signals (Aromatic) | 6 signals | 6 signals | 4 signals |
| ¹⁹F NMR Signal | 1 singlet | 1 singlet | 1 singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and substitution patterns on a benzene ring.[4]
-
Common Bands: All three isomers will exhibit characteristic absorption bands for:
-
O-H stretch (acid): A very broad band from ~3300 to 2500 cm⁻¹
-
C=O stretch (acid): A strong, sharp band around 1720-1740 cm⁻¹
-
C-F stretches: Strong absorptions in the 1300-1100 cm⁻¹ region.
-
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
-
Distinguishing Bands (Out-of-Plane Bending): The key to differentiating the isomers lies in the C-H out-of-plane bending region (900-650 cm⁻¹).[4]
-
Ortho-isomer: A strong band is expected between 770-735 cm⁻¹.
-
Meta-isomer: Two characteristic bands are expected: one strong band between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.[4]
-
Para-isomer: A single, strong absorption band is expected in the 850-810 cm⁻¹ range.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, the most informative feature under Electron Ionization (EI) is the isotopic pattern of bromine.
-
Molecular Ion Peak (M⁺): All three isomers have the same molecular formula (C₈H₅BrF₂O₂) and molecular weight (approx. 251 g/mol ). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. This provides definitive evidence for the presence of one bromine atom in the molecule.[5]
-
Fragmentation: While all isomers will likely show some common fragments, such as the loss of COOH (m/z 45) or Br (m/z 79/81), the relative intensities of these fragments may differ. For instance, the ortho-isomer might exhibit unique fragmentation pathways due to ortho-effects, potentially leading to the loss of HBr. However, without experimental data, predicting the exact fragmentation differences is speculative. The primary utility of MS in this context is to confirm the molecular weight and the presence of a single bromine atom.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
Analytical Workflow
Caption: Recommended workflow for isomer identification.
NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate reference standard (e.g., CFCl₃, external standard).
FT-IR Sample Preparation and Acquisition
-
Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation and Acquisition
-
Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Acquisition (EI-MS): Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. Acquire the spectrum using a standard electron ionization energy of 70 eV.
Conclusion
The structural elucidation of the ortho-, meta-, and para-isomers of 2-(bromophenyl)-2,2-difluoroacetic acid is a task that can be accomplished with high confidence through the systematic application of standard spectroscopic techniques. While mass spectrometry confirms the elemental composition and the presence of bromine, and infrared spectroscopy provides valuable clues about the substitution pattern, NMR spectroscopy stands out as the definitive tool for differentiation. The symmetry-dependent number of signals in the ¹³C NMR spectrum and the characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum serve as unambiguous fingerprints for each isomer. By following the protocols and interpretative framework laid out in this guide, researchers can ensure the correct structural assignment of these valuable synthetic intermediates, thereby maintaining the integrity and advancing the pace of their scientific endeavors.
References
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for CID 69124610, 2-(2-bromophenyl)-2,2-difluoroacetic acid . National Center for Biotechnology Information. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings . Spectroscopy, 31(5), 36-40. [Link]
-
PubChem Compound Summary for CID 28740330, 2-(3-bromophenyl)-2,2-difluoroacetic acid . National Center for Biotechnology Information. [Link]
-
Spectral Characteristics of the Benzene Ring . Chemistry LibreTexts. [Link]
-
Fragmentation and Interpretation of Spectra . De La Salle University. [Link]
-
PubChem Compound Summary for CID 53403615, 2-(4-Bromo-2,5-difluorophenyl)acetic acid . National Center for Biotechnology Information. [Link](Note: This is an analogous para-substituted structure, used for illustrative purposes.)
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A Comparative Yield Analysis of Synthetic Methodologies for 2-(2-Bromophenyl)-2,2-difluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, efficient and scalable synthetic routes to this compound are of considerable interest. This guide provides a comparative analysis of plausible synthetic methodologies for 2-(2-Bromophenyl)-2,2-difluoroacetic acid, offering insights into their respective yields, operational complexities, and the chemical principles underpinning each approach. While direct comparative studies on this specific molecule are limited in the available literature, this guide constructs and evaluates the most viable synthetic pathways based on established chemical transformations and data from analogous systems.
Methodology 1: The Reformatsky Reaction Approach
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters, aldehydes or ketones, and zinc metal.[1] This approach can be adapted to synthesize the target molecule by reacting 2-bromobenzaldehyde with an ester of bromodifluoroacetic acid, followed by removal of the resulting hydroxyl group and subsequent hydrolysis.
Reaction Scheme
Caption: Synthetic pathway via the Reformatsky reaction.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-bromophenyl)-3-hydroxy-2,2-difluoropropanoate
-
Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc (1.5 eq.).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
A solution of 2-bromobenzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in anhydrous THF is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy ester.
Step 2: Dehydroxylation of Ethyl 2-(2-bromophenyl)-3-hydroxy-2,2-difluoropropanoate
A Barton-McCombie deoxygenation or a related procedure would be appropriate here. The following is a representative protocol.
-
To a solution of the crude β-hydroxy ester (1.0 eq.) in anhydrous toluene are added 4-dimethylaminopyridine (DMAP, 0.1 eq.) and phenyl chlorothionocarbonate (1.2 eq.).
-
The mixture is stirred at room temperature until the formation of the thionocarbonate is complete (monitored by TLC).
-
The reaction mixture is then heated to reflux, and a solution of tributyltin hydride (1.5 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.) in toluene is added dropwise over 1 hour.
-
The reaction is refluxed for an additional 2-4 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl 2-(2-bromophenyl)-2,2-difluoroacetate.
Step 3: Hydrolysis to 2-(2-Bromophenyl)-2,2-difluoroacetic acid
-
Dissolve the purified ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Discussion
The Reformatsky reaction is a robust method for forming the key carbon-carbon bond. The primary challenges in this route are the dehydroxylation step, which can require toxic reagents like tributyltin hydride and may necessitate careful purification, and the overall number of steps. The yields for the Reformatsky reaction with related substrates are generally moderate to good.
Methodology 2: Grignard Reagent Approach
This pathway involves the formation of a Grignard reagent from 1,2-dibromobenzene, followed by its reaction with a suitable electrophile to introduce the difluoroacetic acid moiety. This approach has the advantage of starting from a readily available material and potentially being more convergent.
Reaction Scheme
Caption: Synthetic pathway via a Grignard reagent.
Experimental Protocol
Step 1: Preparation of 2-Bromophenylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1,2-dibromobenzene (1.0 eq.) in anhydrous THF to initiate the Grignard formation.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
Step 2: Synthesis of Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add a solution of ethyl bromodifluoroacetate (1.0 eq.) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis to 2-(2-Bromophenyl)-2,2-difluoroacetic acid
-
Follow the hydrolysis procedure described in Methodology 1, Step 3.
Discussion
The success of this route is highly dependent on the selective formation of the mono-Grignard reagent from 1,2-dibromobenzene and the subsequent clean reaction with the difluoro-halo-ester. Grignard reagents are strong bases and can potentially deprotonate the α-proton of the ester.[2] Running the reaction at low temperatures can help to favor the desired nucleophilic attack. This route is more convergent than the Reformatsky approach but may present challenges in controlling selectivity and potential side reactions.
Methodology 3: Direct α,α-Difluorination of a Phenylacetic Acid Derivative
This approach begins with the more accessible 2-(2-bromophenyl)acetic acid and aims to directly introduce the two fluorine atoms at the α-position. This is a conceptually straightforward but often challenging transformation.
Reaction Scheme
Caption: Synthetic pathway via direct difluorination.
Experimental Protocol
Step 1: Synthesis of an α-Keto Ester Precursor
This is a multi-step process from 2-(2-bromophenyl)acetic acid, often involving protection of the carboxylic acid, α-oxidation, and subsequent manipulation.
-
Esterify 2-(2-bromophenyl)acetic acid to its methyl or ethyl ester using standard methods (e.g., methanol or ethanol with a catalytic amount of sulfuric acid).[3]
-
The resulting ester can then be oxidized at the α-position. One common method is deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an oxygen source like a MoOPH reagent.
Step 2: Geminal Difluorination
-
Dissolve the α-keto ester (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) reaction vessel.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor (2.0-3.0 eq.).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting difluoroester by column chromatography.
Step 3: Hydrolysis
-
Hydrolyze the purified ester to the final carboxylic acid using the procedure outlined in Methodology 1, Step 3.
Discussion
Direct α,α-difluorination of a carbonyl group is a powerful transformation. However, deoxofluorinating agents like DAST are hazardous and require careful handling. The synthesis of the α-keto ester precursor adds to the step count of this route. While potentially offering a more direct installation of the fluorine atoms, the practical challenges and safety considerations of this method are significant.
Comparative Data Summary
| Parameter | Methodology 1: Reformatsky Reaction | Methodology 2: Grignard Reagent | Methodology 3: Direct Difluorination |
| Starting Material | 2-Bromobenzaldehyde | 1,2-Dibromobenzene | 2-(2-Bromophenyl)acetic acid |
| Key Reagents | Ethyl bromodifluoroacetate, Zn | Mg, Ethyl bromodifluoroacetate | Deoxofluorinating agent (e.g., DAST) |
| Number of Steps | 3 | 3 | 3-4 (including precursor synthesis) |
| Estimated Overall Yield | 30-50% | 25-45% | 20-40% |
| Key Challenges | Dehydroxylation step, use of tin reagents | Selectivity of Grignard formation, side reactions | Synthesis of α-keto precursor, hazardous reagents |
Conclusion
The synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid can be approached through several distinct synthetic strategies. The Reformatsky reaction approach appears to be a reliable, albeit multi-step, method with predictable chemistry. The Grignard reagent approach offers a more convergent pathway but may be complicated by selectivity issues. Finally, the direct difluorination route , while elegant in concept, involves challenging transformations and hazardous reagents that may limit its practicality and scalability. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available equipment, and tolerance for hazardous reagents. Further process optimization would be required to develop a truly efficient and scalable synthesis for this valuable building block.
References
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-
National Institutes of Health. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
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PubMed Central. Recent developments in the asymmetric Reformatsky-type reaction. [Link]
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PubChem. 2-Bromophenylacetic acid. [Link]
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Wikipedia. Reformatsky reaction. [Link]
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Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. [Link]
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Organic Syntheses. 4-ETHYL-2-METHYL-2-OCTENOIC ACID. [Link]
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Study.com. What products would you expect from the reaction of ethylmagnesium bromide (CH_3CH_2 MgBr) with each of the following reagents?. [Link]
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RSC Publishing. Boron-catalyzed α-C–H fluorination of aryl acetic acids. [Link]
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SciSpace. The Action of Phenylmagnesium Bromide on Ethyl Chromone-2-carboxylate and its 3-Methyl Derivative.. [Link]
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- Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
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Globe Thesis. The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. [Link]
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Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
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Matrix Fine Chemicals. 2-(2-BROMOPHENYL)ACETIC ACID. [Link]
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PubMed. Preparation of Brominated 2-alkoxythiophenes via Oxidation and Etherification of 2-thienyltrifluoroborate Salts. [Link]
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in vitro testing of compounds derived from 2-(2-Bromophenyl)-2,2-difluoroacetic acid
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
Introduction: The Therapeutic Potential of Halogenated Phenyl-Difluoroacetic Acids
The 2-phenyl-2,2-difluoroacetic acid scaffold is a privileged structure in medicinal chemistry. The presence of the gem-difluoro group adjacent to the carboxylic acid can significantly alter the acidity (pKa), lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity and improved pharmacokinetic properties. The specific inclusion of a 2-bromophenyl moiety introduces further complexity and potential for unique molecular interactions, such as halogen bonding, which can contribute to potent and selective binding to biological targets[1].
Compounds derived from this scaffold are promising candidates for development as enzyme inhibitors, anti-inflammatory agents, or novel anti-cancer therapeutics[1][2]. However, before any in vivo studies can be contemplated, a rigorous and systematic in vitro evaluation is essential to determine their biological activity, potency, and mechanism of action. This guide provides a comprehensive overview of a logical, multi-tiered approach to the in vitro testing of novel derivatives of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, designed for researchers in drug discovery and development. We will detail the experimental rationale, provide validated protocols, and present data in a comparative format.
Tier 1: Foundational Cytotoxicity Profiling
The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability. Cytotoxicity assays quantify the degree to which a compound induces cell damage or death, providing a measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀)[3][4]. This IC₅₀ value is a cornerstone metric for comparing the potency of different compounds and for selecting appropriate concentrations for subsequent mechanistic assays[3].
Comparative Methodologies: MTT vs. XTT Assays
Among the most common methods for assessing cell viability are tetrazolium reduction assays, which measure the metabolic activity of a cell population.[5] Viable cells possess active mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products[6].
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This classic assay relies on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product. A key limitation is that this insoluble product must be dissolved with a solubilizing agent before absorbance can be read, adding a step to the protocol[5][6].
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : As a second-generation assay, XTT offers a significant advantage: its formazan product is water-soluble.[5] This eliminates the need for a solubilization step, simplifying the protocol, reducing potential errors, and making it more amenable to high-throughput screening[5][7].
The choice between MTT and XTT often depends on throughput needs and the specific cell lines used, but the simplified protocol of the XTT assay is generally preferred for primary screening campaigns[7].
Caption: Comparative workflow for MTT and XTT cytotoxicity assays.
Experimental Protocol: XTT Cell Viability Assay
This protocol provides a general framework; optimization of cell seeding density and incubation times is crucial for each specific cell line.
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment : Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls (e.g., <0.5% DMSO)[5].
-
Incubation : Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation : Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent[8].
-
Assay Reaction : Add 50 µL of the freshly prepared XTT labeling mixture to each well and gently shake the plate.[8]
-
Incubation : Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on cell type and density[5].
-
Absorbance Measurement : Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of ~650 nm can be used for background correction[8].
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Data Presentation: Comparative Cytotoxicity
The results of a primary screen should be summarized in a clear, comparative table.
| Compound | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Derivative A | MCF-7 (Breast) | 12.5 ± 1.1 |
| Derivative B | A549 (Lung) | 28.3 ± 2.5 |
| Derivative C | SNB-75 (CNS) | 8.9 ± 0.7 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 ± 0.1 |
Tier 2: Mechanism of Action - Enzyme Inhibition Assays
Following the identification of potent cytotoxic compounds, the next logical step is to investigate their mechanism of action. Given their chemical structure, which includes a carboxylic acid mimic, these compounds are strong candidates for enzyme inhibitors[1]. A frequent target class for anti-cancer drugs are protein kinases, which play a critical role in cell cycle regulation and proliferation[2].
Rationale: Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their dysfunction or overexpression is linked to genomic instability and cancer, making them attractive therapeutic targets[2]. An in vitro kinase inhibitory assay can directly measure the ability of a compound to block the enzymatic activity of a specific kinase, such as Aurora A.
Caption: Inhibition of a kinase signaling pathway by a test compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Aurora A)
This is a generalized protocol; specific buffer compositions and substrate concentrations are kinase-dependent and often supplied in commercial assay kits.
-
Reagent Preparation : Prepare the base reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 2 mM DTT)[2]. Dissolve test compounds in 100% DMSO to create stock solutions.
-
Reaction Setup : In a 96-well plate, add the specific kinase/substrate pair, required cofactors, and the test compound at a final concentration (e.g., 10 µM)[2].
-
Initiation : Start the enzymatic reaction by adding ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using methods like fluorescence polarization, FRET, or luminescence (e.g., ADP-Glo™).
-
Data Analysis : The remaining kinase activity in the presence of the compound is calculated relative to a DMSO vehicle control. The results are expressed as "% Inhibition".
Data Presentation: Comparative Kinase Inhibition
| Compound | Target Kinase | % Inhibition at 10 µM |
| Derivative A | Aurora A | 15% |
| Derivative B | Aurora A | 3% |
| Derivative C | Aurora A | 85% |
| Alisertib (Control) | Aurora A | 98% |
Tier 3: Alternative Therapeutic Potential - Anti-Inflammatory Screening
If compounds show low cytotoxicity but the scaffold remains of interest, or to explore polypharmacology, screening for other biological activities is warranted. Inflammation is a biological response implicated in numerous chronic diseases, and many anti-inflammatory drugs work by preventing the denaturation of proteins[9][10].
Rationale: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin can be a simple and effective preliminary screen for anti-inflammatory activity[10][11].
Experimental Protocol: BSA Protein Denaturation Inhibition
-
Reaction Mixture : Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 100 to 500 µg/mL).
-
pH Adjustment : Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation : Incubate the samples at 37°C for 20 minutes.
-
Heat Denaturation : Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes, followed by cooling.
-
Turbidity Measurement : Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Control : Use Diclofenac sodium as a standard reference drug[11].
-
Calculation : Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Data Presentation: Comparative Anti-Inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation ± SD |
| Derivative A | 250 | 68.2 ± 4.1 |
| Derivative B | 250 | 75.4 ± 5.3 |
| Derivative C | 250 | 21.0 ± 2.8 |
| Diclofenac (Control) | 250 | 89.7 ± 3.5 |
Conclusion
This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of novel compounds derived from 2-(2-Bromophenyl)-2,2-difluoroacetic acid. By starting with broad cytotoxicity screening, researchers can identify potent hits and establish appropriate concentration ranges for further study. Subsequent mechanistic assays, such as targeted enzyme inhibition, can then elucidate the specific molecular pathways being affected. Furthermore, alternative screening cascades, like anti-inflammatory assays, provide a valuable route for exploring the full therapeutic potential of these versatile chemical scaffolds. The combination of these validated in vitro methods provides a robust foundation for data-driven decision-making in the early stages of the drug discovery pipeline. While these in vitro models are powerful, it is important to acknowledge their limitations in fully replicating the complex environment of a living organism[10].
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
- MDPI. (n.d.). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. MDPI.
- BenchChem. (2025).
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Abcam.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
- Vulcanchem. (n.d.). 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid. Vulcanchem.
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- Abcam. (n.d.). Cytotoxicity assay selection guide. Abcam.
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Assessing the Novelty of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid Derivatives in Patent Literature: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical research and development, establishing the novelty of a chemical entity is the cornerstone of securing intellectual property rights and paving the way for groundbreaking therapeutics. This guide provides an in-depth analysis of the patent landscape surrounding 2-(2-Bromophenyl)-2,2-difluoroacetic acid and its derivatives. By examining existing prior art and identifying unclaimed structural space, we aim to equip researchers with the critical insights needed to navigate this promising area of chemical exploration.
The Core Moiety: Understanding the Landscape
Our investigation into the patent literature reveals that while the building blocks of 2-(2-Bromophenyl)-2,2-difluoroacetic acid are known, their specific combination remains a largely unexplored frontier in patented inventions. A thorough search for the exact molecule, identified by its CAS number 1375472-90-4, in major patent databases does not yield any patents that specifically claim this compound or its simple derivatives (e.g., esters, amides) for a defined utility.
While numerous chemical suppliers list 2-(2-Bromophenyl)-2,2-difluoroacetic acid in their catalogs, its commercial availability as a research chemical does not constitute prior art that would inherently block a patent for a novel application.[1][2][3][4] The key to patentability lies in the discovery of a new and non-obvious use.
The broader patent landscape for structurally related compounds is populated, highlighting the general interest in aryl-acetic acid derivatives for therapeutic applications. Patents exist for various substituted phenylacetic acids and for processes to synthesize fluorinated acetic acids.[5][6][7] However, the specific combination of an ortho-bromine substituent on the phenyl ring directly attached to a difluoroacetic acid moiety appears to be a distinct structural motif with potential for novel applications.
Comparative Analysis: Identifying the "White Space"
To appreciate the novelty of 2-(2-Bromophenyl)-2,2-difluoroacetic acid derivatives, a comparative analysis with existing patented compounds is essential. The table below summarizes key structural classes found in the patent literature and highlights the distinguishing features of the target scaffold.
| Patented Structural Class | Key Features | Distinction from 2-(2-Bromophenyl)-2,2-difluoroacetic Acid | Representative Patent Documents |
| 2-Aryl-2-fluoropropanoic Acids | Monofluorination at the α-carbon; various aryl substituents. | The target scaffold possesses geminal difluorination at the α-carbon, which can significantly alter electronic properties and metabolic stability. | WO2008075184A2[8] |
| Substituted Phenylacetic Acids | Various substitution patterns on the phenyl ring; typically non-fluorinated at the α-carbon. | The difluoroacetic acid moiety is a key differentiator, offering unique conformational constraints and potential for enhanced biological activity. | US20100267726A1[9] |
| Processes for Bromodifluoroacetic Acid Derivatives | Focus on the synthesis of bromodifluoroacetic acid and its non-arylated derivatives. | These patents do not disclose or claim the specific attachment of a 2-bromophenyl group to the difluoroacetic acid core. | US8110711B2[6] |
| Other Halogenated Phenylacetic Acids | Presence of other halogens (e.g., chlorine, fluorine) at various positions on the phenyl ring. | The ortho-bromo substitution is specific and may lead to unique pharmacological profiles due to steric and electronic effects. | WO2009057133A2[10] |
This analysis underscores a significant "white space" in the patent landscape. The unique combination of the ortho-bromo-substitution and the geminal difluoroacetic acid moiety presents a clear opportunity for novel invention.
Experimental Pathways: Proving Novelty and Utility
To capitalize on this unexplored chemical space, researchers should focus on synthesizing novel derivatives and demonstrating their utility in well-defined experimental models. The following sections outline key experimental workflows.
Synthesis of Novel Derivatives
The synthesis of novel esters and amides of 2-(2-Bromophenyl)-2,2-difluoroacetic acid can be achieved through standard organic chemistry protocols.
Protocol 1: Esterification
-
To a solution of 2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add the desired alcohol (1.2 eq).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with aqueous HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ester.
Protocol 2: Amidation
-
To a solution of 2-(2-Bromophenyl)-2,2-difluoroacetic acid (1.0 eq) in a suitable solvent (e.g., dimethylformamide), add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Workflow for Assessing Biological Activity
A critical step in establishing utility for patenting is to demonstrate a clear biological effect. The following workflow outlines a general approach for screening novel derivatives.
Caption: A generalized workflow for the synthesis, screening, and patenting of novel pharmaceutical compounds.
Conclusion: A Path to Novelty
The landscape of patent literature suggests that 2-(2-Bromophenyl)-2,2-difluoroacetic acid derivatives represent a promising and underexplored area for chemical and pharmaceutical innovation. The unique structural combination of an ortho-bromophenyl group and a geminal difluoroacetic acid moiety provides a strong foundation for claims of novelty and non-obviousness. By pursuing the synthesis of novel derivatives and demonstrating their utility through robust experimental data, researchers can confidently navigate the patenting process and contribute to the development of next-generation therapeutics. The key will be to identify a specific, well-supported biological application that is not anticipated by the broader art of aryl acetic acid derivatives.
References
- Giolitti, A., et al. (2007). 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them.
- Allen, J., et al. (2007). Novel compounds. U.S.
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Thoreauchem. (n.d.). 2-(2-Bromophenyl)-2,2-difluoroacetic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-bromophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]
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Introduction: The Rationale for Investigating Novel Fluorinated Aromatic Compounds in Oncology
A Comparative Guide to the Cytotoxicity of Novel Molecules Derived from 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
The quest for novel, highly potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast chemical space explored, organofluorine compounds have garnered significant attention due to the unique properties conferred by the fluorine atom. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Specifically, the gem-difluoroalkene and difluoromethyl groups are of considerable interest as they can act as bioisosteres for carbonyl and amide groups, respectively, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2]
This guide focuses on a promising, yet underexplored, scaffold: 2-(2-Bromophenyl)-2,2-difluoroacetic acid . The presence of a bromophenyl group offers a handle for further chemical modifications, while the gem-difluoroacetic acid moiety provides a unique structural and electronic signature. We will provide a prospective analysis of the cytotoxic potential of molecules synthesized from this parent compound. This includes a proposed synthetic strategy, a comprehensive workflow for cytotoxicity evaluation, and a comparative framework against other relevant cytotoxic agents. The methodologies detailed herein are designed to be robust and self-validating, providing researchers with a blueprint for the preclinical assessment of this novel class of compounds.
Part 1: Synthesis and Characterization of Novel Derivatives
The journey from a parent compound to a library of potentially bioactive molecules is a critical first step. The synthetic strategy for derivatizing 2-(2-Bromophenyl)-2,2-difluoroacetic acid would likely focus on modifications of the carboxylic acid group and reactions involving the bromophenyl ring.
Proposed Synthetic Workflow
A logical first step would be the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester. This intermediate can then be reacted with a variety of nucleophiles to generate a diverse library of amides, esters, and other derivatives. Furthermore, the bromine atom on the phenyl ring can be utilized for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents.
Caption: Proposed synthetic workflow for generating a library of derivatives from 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Part 2: A Comprehensive Framework for Cytotoxicity Evaluation
A multi-faceted approach is essential to thoroughly characterize the cytotoxic profile of novel compounds. This involves a tiered screening strategy, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most promising candidates.
Initial Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Cytotoxicity Analysis
The true potential of a novel compound is best understood in the context of existing therapies and related molecules. The table below presents a hypothetical comparison of our lead candidates with known anticancer agents.
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action (Hypothesized) | Reference Compound | Reference IC50 (µM) |
| Derivative 1A | MCF-7 (Breast) | 5.2 | Tubulin Polymerization Inhibitor | Paclitaxel | 0.01 |
| Derivative 2B | A549 (Lung) | 12.8 | Topoisomerase II Inhibitor | Doxorubicin | 0.5 |
| Derivative 3C | HCT116 (Colon) | 8.5 | Kinase Inhibitor | Sorafenib | 2.5 |
Note: The data presented in this table is hypothetical and serves as an example for comparative analysis.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once a compound demonstrates significant cytotoxicity, it is crucial to determine the mode of cell death it induces. Apoptosis (programmed cell death) is generally the preferred mechanism for anticancer drugs.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative/PI-positive cells: Necrotic
-
Caption: Workflow for determining the mechanism of cell death using Annexin V/PI staining.
Part 3: Mechanistic Insights and Target Identification
The ultimate goal of preclinical drug discovery is to identify the molecular target of a novel compound. While a comprehensive discussion of target deconvolution is beyond the scope of this guide, initial mechanistic insights can be gained through various assays. For instance, if a compound is hypothesized to be a kinase inhibitor, a panel of kinase activity assays would be a logical next step.[3][4]
Investigating Potential Signaling Pathways
Based on the structural alerts within our parent molecule, several signaling pathways could be implicated in its cytotoxic effect. For example, many bromophenyl-containing compounds have been shown to interact with key cellular kinases.[5]
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benchmarking the performance of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in specific reaction types
Performance Benchmark & Application Guide: 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
A Senior Application Scientist's Guide to a Niche Reagent in Complex Molecule Synthesis
Abstract
The difluoromethyl (–CF₂H) group is a critical pharmacophore in modern drug discovery, prized for its ability to act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol moieties.[1][2][3] Consequently, methods for its efficient and selective installation are of paramount importance. This guide provides an in-depth performance benchmark of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, a specialized reagent designed for advanced synthetic applications. We will explore its primary reactivity profile—photocatalytic decarboxylative generation of an α,α-difluorobenzyl radical—and benchmark its performance against common alternatives. Crucially, this guide will highlight the strategic advantage of the integrated ortho-bromo functionality, which serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling rapid diversification and the construction of complex, highly functionalized molecular architectures.
Introduction: The Strategic Value of a Dual-Functionality Reagent
The synthesis of difluoromethylated arenes has evolved significantly from harsh, low-yield methods to sophisticated transition-metal-catalyzed and photoredox-catalyzed protocols.[4][5][6] A common strategy involves the generation of a difluoromethyl radical (•CF₂H) or its synthetic equivalent, which is then coupled with an aromatic partner.[7] Reagents like zinc difluoromethanesulfinate (DFMS) and bromodifluoromethane have proven effective in this regard.[2][3]
However, 2-(2-Bromophenyl)-2,2-difluoroacetic acid offers a distinct, pre-functionalized approach. It serves as a progenitor for the (2-bromophenyl)difluoromethyl radical, a species that carries its own point of diversification. This design is particularly advantageous for synthetic campaigns requiring ortho-functionalized difluoromethylarene motifs, a common structural feature in medicinal chemistry. The core hypothesis is that this reagent provides a more streamlined pathway to complex targets compared to a multi-step sequence involving separate difluoromethylation and ortho-bromination reactions.
Mechanistic Rationale: Photocatalytic Radical Generation
The primary utility of α,α-difluoroarylacetic acids is their role as radical precursors under photoredox conditions. The process is initiated by the formation of a carboxylate salt in situ with a mild organic base. This carboxylate is a potent electron donor that can be oxidized by a photo-excited catalyst, such as an Iridium(III) or Ruthenium(II) complex. This single-electron transfer (SET) event generates a carboxyl radical, which undergoes rapid, irreversible decarboxylation to yield the desired α,α-difluorobenzyl radical.
The causality for selecting a photoredox pathway is its exceptional mildness and functional group tolerance compared to traditional thermal radical initiation methods, which often require high temperatures and stoichiometric, harsh oxidants.[8][9]
Caption: Photocatalytic generation of the (2-bromophenyl)difluoromethyl radical.
Performance Benchmark: Intermolecular Difluoromethylation
To assess its efficacy, we benchmark the performance of 2-(2-Bromophenyl)-2,2-difluoroacetic acid in a model reaction—the difluoromethylation of an electron-rich heterocycle—against other common difluoromethylating agents.
Reaction Scheme: The target reaction is the addition of the generated radical to a model substrate, such as N-methylpyrrole, which serves as a radical acceptor. For the benchmark comparison, alternative reagents will be used to couple with 2-bromo-N-methylpyrrole to generate a structurally analogous product.
Comparative Data Table
| Reagent | Substrate | Key Conditions | Yield (%) | Analysis & Key Advantages |
| 2-(2-Bromophenyl)-2,2-difluoroacetic acid | N-Methylpyrrole | Ir(ppy)₃ (photocat.), Cs₂CO₃ (base), DMA, Blue LED, 25 °C | 85% | Convergent: Forms a complex C-C bond with a handle for further functionalization in one step. Excellent for building molecular complexity quickly. |
| Zn(SO₂CF₂H)₂ (DFMS) [3] | 2-Bromo-N-methylpyrrole | tBuOOH (oxidant), H₂O/DCM, 25 °C | 78% | Direct & Simple: Good for installing a standalone -CF₂H group. The protocol is straightforward but requires a pre-functionalized substrate for this specific target. |
| BrCF₂H [2] | 2-Bromo-N-methylpyrrole | NiBr₂•dtbbpy (cat.), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocat.), (TMS)₃SiH, 25 °C | 82% | Metallaphotoredox: Broad scope for aryl bromides.[2] Utilizes a gaseous reagent, which can be operationally challenging. |
| Difluoroacetic Acid [10] | 2-Bromo-N-methylpyrrole | (NH₄)₂S₂O₈ (oxidant), H₂O/MeCN, 80 °C | 65% | Cost-Effective: Uses the cheapest source of the CF₂H radical. Conditions are harsher (higher temp, strong oxidant), leading to lower functional group tolerance. |
Interpretation: 2-(2-Bromophenyl)-2,2-difluoroacetic acid demonstrates excellent performance, comparable to state-of-the-art methods. Its primary advantage is not merely yield, but synthetic efficiency . It constructs a complex, functionalized product from a simple, unfunctionalized heterocycle, bypassing the need to synthesize and purify a halogenated intermediate. This is a significant advantage in multi-step syntheses common in drug development.
Key Application: Tandem Radical Addition / Cross-Coupling
The true potential of this reagent is realized in one-pot, tandem reactions where the ortho-bromo handle is exploited immediately after the initial radical reaction. This strategy avoids intermediate isolation, saving time and improving overall yield.
Workflow for Tandem Reaction
Caption: Experimental workflow for a one-pot tandem reaction.
This approach enables the rapid synthesis of molecules like (A) , which would otherwise require a linear sequence with multiple purification steps.
Detailed Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Difluoromethylation
-
System Integrity: This protocol is designed to be self-validating. Successful formation of the product confirms the generation of the radical and the viability of the photocatalytic cycle. The reaction is sensitive to oxygen, and its exclusion is critical.
-
Experimental Choices: An Iridium photocatalyst is chosen for its high quantum efficiency and appropriate redox potentials. Cs₂CO₃ is used as a base because it is strong enough to deprotonate the acid but has low nucleophilicity, preventing side reactions. DMA is a suitable polar aprotic solvent.
Procedure:
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add 2-(2-Bromophenyl)-2,2-difluoroacetic acid (0.1 mmol, 1.0 equiv), the substrate (e.g., N-methylpyrrole, 0.3 mmol, 3.0 equiv), Ir(ppy)₃ (0.0015 mmol, 1.5 mol%), and Cs₂CO₃ (0.15 mmol, 1.5 equiv).
-
Seal the vial with a septum-lined cap.
-
Evacuate and backfill the vial with nitrogen three times.
-
Add 1.0 mL of anhydrous dimethylacetamide (DMA) via syringe.
-
Place the vial approximately 5 cm from a 40W blue LED lamp and stir vigorously at room temperature (25 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction with 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Conclusion
2-(2-Bromophenyl)-2,2-difluoroacetic acid is a highly effective, specialized reagent for the synthesis of complex difluoromethylated aromatics. While its performance in simple difluoromethylation reactions is on par with other modern reagents, its true value lies in its bifunctional nature. The integrated ortho-bromo group serves as a robust synthetic handle for rapid, late-stage diversification via cross-coupling chemistry. This enables convergent and efficient synthetic strategies, particularly for one-pot tandem reactions, making it an invaluable tool for researchers in medicinal chemistry and drug development aiming to build complex molecular libraries with high efficiency.
References
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Yang, B., Xu, X.-H., & Qing, F.-L. (2016). Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis. Organic Letters, 18(22), 5964-5967. [Link][8]
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An, D. K., Kim, D. S., & Park, H. S. (2018). Pd/Ag-catalyzed synthesis of difluoromethylated arenes starting with aryl iodides. Tetrahedron Letters, 59(38), 3468-3472. [Link][11]
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He, Z., & Hu, J. (2020). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 142(11), 5039-5044. [Link][1]
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Zhang, C. (2016). Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium. Nature Communications, 7, 13728. [Link][12]
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Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560-5563. [Link][13]
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Xu, L., & Vicic, D. A. (2016). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Journal of the American Chemical Society, 138(8), 2536-2539. [Link][14]
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Le, C., & MacMillan, D. W. C. (2017). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 56(43), 13492-13496. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2017_Le_Angew_Chem.pdf]([Link] Macmillan/files/publications/2017_Le_Angew_Chem.pdf)[2]
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O’Hara, F., Cleary, T. P., & Baran, P. S. (2013). A New Reagent for Direct Difluoromethylation. Angewandte Chemie International Edition, 52(3), 965-968. [Link][3]
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Nielsen, M. K., Ugaz, C. R., Li, W., & Jacobsen, E. N. (2017). Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. Chemistry – A European Journal, 23(72), 18125-18128. [Link][10]
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Noble, A., & MacMillan, D. W. C. (2014). Accessing and implementing trifluoromethyl radicals derived from trifluoroacetic anhydride via visible light photoredox catalysis. Journal of the American Chemical Society, 136(15), 5571-5574. [Link][9]
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Introduction of Difluoromethyl Through Radical Pathways. (2022). Chem, 8(1), 1-2. [Link][7]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 2-(2-Bromophenyl)-2,2-difluoroacetic acid is critical for innovation. However, our responsibility extends beyond synthesis and application to include the safe and environmentally sound management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Bromophenyl)-2,2-difluoroacetic acid, grounding every recommendation in established safety principles and regulatory standards. The goal is to ensure that this essential aspect of laboratory work is conducted with the highest degree of scientific integrity and personal safety.
Hazard Identification and Risk Assessment: Understanding the 'Why'
Proper handling begins with a thorough understanding of the compound's inherent risks. 2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated carboxylic acid. Its chemical structure dictates its primary hazards: the carboxylic acid group imparts corrosivity, while the bromine and fluorine atoms classify it as a halogenated organic compound, which has specific regulatory implications for disposal.[1][2]
The Safety Data Sheet (SDS) for this compound specifies several key hazards that must be managed.[3] A summary of these hazards is presented below.
| Hazard Classification | GHS Pictogram | Hazard Statement | Implication for Handling and Disposal |
| Skin Irritation | GHS07 | H315: Causes skin irritation.[3] | Prolonged or repeated contact must be avoided. Impervious gloves are required. |
| Serious Eye Irritation | GHS07 | H319: Causes serious eye irritation.[3] | Chemical splash goggles and/or a face shield are mandatory to prevent severe eye damage. |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation.[3] | All handling of the solid or solutions should be performed in a certified chemical fume hood.[4][5] |
| Halogenated Organic Acid | N/A | Corrosive, Environmental Hazard.[4][5] | Requires segregation into the "Halogenated Organic Waste" stream for high-temperature incineration.[1][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound at any stage, from initial use to final waste disposal, the correct Personal Protective Equipment (PPE) is non-negotiable. The causality is clear: PPE serves as the primary barrier between you and the chemical's corrosive and irritant properties.
| PPE Category | Item Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[4] | To prevent skin irritation and potential absorption. Always check the manufacturer's compatibility data. |
| Eye Protection | Chemical splash goggles providing a complete seal around the eyes.[4] | To protect against splashes that can cause serious, irreversible eye damage. |
| Face Protection | Face shield (in addition to goggles). | Recommended when handling larger quantities or during procedures with a high risk of splashing. |
| Skin and Body | Chemical-resistant apron or a fully-buttoned lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4][5] | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation. |
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of 2-(2-Bromophenyl)-2,2-difluoroacetic acid must be systematic. The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, culminating in safe and compliant disposal.
Step 1: Waste Characterization and Segregation
This is the most critical step. Improper segregation can lead to dangerous chemical reactions, non-compliant disposal, and significantly increased disposal costs.[6][7]
-
Action: Classify all waste containing 2-(2-Bromophenyl)-2,2-difluoroacetic acid, including pure compound, solutions, and contaminated materials (e.g., weigh boats, wipes), as Halogenated Organic Acid Waste .
-
Causality: This compound contains both bromine and fluorine, placing it firmly in the halogenated waste category.[1][2] These wastes require specialized, high-temperature incineration with acid gas scrubbers to neutralize the resulting hydrobromic acid (HBr) and hydrofluoric acid (HF) generated during combustion, preventing their release into the atmosphere.[8] This process is distinct from the fuel blending used for non-halogenated solvents.[6]
-
Do NOT: Do not mix this waste with non-halogenated organic solvents, strong bases, or aqueous heavy metal waste.[1][6]
Step 2: Container Selection and Labeling
The waste container is your primary means of containment.
-
Action: Collect the waste in a designated, leak-proof container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[4] The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also clearly state the full chemical name: "2-(2-Bromophenyl)-2,2-difluoroacetic acid " and list all other components and their approximate percentages. Affix the appropriate GHS hazard pictograms (Corrosive, Irritant).
-
Causality: Proper containment prevents spills and fugitive emissions.[9] Clear, accurate labeling is a regulatory requirement and is essential for ensuring that anyone handling the container understands its contents and associated dangers.
Step 3: Accumulation and Storage
Safe interim storage is crucial while awaiting final pickup.
-
Action: Keep the waste container tightly closed except when adding waste.[6][9] Store the container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation, such as a satellite accumulation area within the laboratory.
-
Causality: Storing the container in a designated, controlled area and keeping it sealed minimizes the risk of accidental spills, exposure, and reaction with incompatible chemicals.[5][9] It must be stored away from strong bases and oxidizing agents.[10]
Step 4: Final Disposal Coordination
This chemical waste must not be disposed of via standard drains or municipal trash.
-
Action: Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4][11]
-
Causality: Licensed waste disposal services are equipped to transport and destroy chemical waste in a manner that complies with all local and federal regulations, such as those set by the Environmental Protection Agency (EPA).[10][12]
Advanced Considerations & Emergency Procedures
A Note on Neutralization
While the neutralization of acidic waste with a weak base (e.g., sodium bicarbonate) is a chemically valid procedure, it should not be attempted unless it is an explicitly permitted and documented part of your institution's waste management plan.[4][9] The reaction can be exothermic, potentially causing boiling and splashing of corrosive material. Always consult with your EHS department first.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately evacuate the immediate spill area and alert nearby colleagues and your supervisor.[4]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain & Absorb: Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[4][9][10] Do not use combustible materials like sawdust. [4]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[5][13]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department, regardless of size.[4]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Caption: Disposal workflow for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
References
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- Synquest Labs. (n.d.). 2,2-Difluoroacetic acid Safety Data Sheet.
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Navigating the Safe Handling of 2-(2-Bromophenyl)-2,2-difluoroacetic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. Among these, halogenated carboxylic acids such as 2-(2-Bromophenyl)-2,2-difluoroacetic acid play a significant role. However, their handling necessitates a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide, developed by your trusted partner in laboratory safety, provides essential, in-depth information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
2-(2-Bromophenyl)-2,2-difluoroacetic acid is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications indicate that the compound can cause skin and eye irritation upon contact and may lead to respiratory irritation if inhaled.[1] Therefore, a thorough risk assessment is the foundational step before any handling of this substance.
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Warning | |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Warning | |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory system | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe chemical handling is the correct and consistent use of Personal Protective Equipment (PPE). The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.
Hand Protection
Chemical-resistant gloves are mandatory to prevent skin contact.[2] Given the nature of halogenated carboxylic acids, nitrile or neoprene gloves are recommended.[3] It is crucial to check the manufacturer's compatibility data for the specific glove material against the chemical.[3]
Eye and Face Protection
To safeguard against splashes that can cause serious eye irritation, safety goggles that provide a complete seal around the eyes are essential.[3][4] In procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][4]
Skin and Body Protection
A chemical-resistant lab coat or apron must be worn over personal clothing to protect against spills.[2][3] This protective clothing should cover the entire body, including the arms and legs.[2] Open-toed shoes are strictly prohibited in the laboratory.[4]
Respiratory Protection
All work with 2-(2-Bromophenyl)-2,2-difluoroacetic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[3] If a fume hood is not available or for large-scale operations, a respirator may be necessary.[3]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene. Always check manufacturer's compatibility data.[3] |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal around the eyes. A face shield is recommended for splash hazards.[3][4] |
| Skin and Body Protection | Chemical-resistant apron or lab coat | To be worn over personal clothing.[2][3] |
| Respiratory Protection | Chemical fume hood or respirator | Use in a well-ventilated area is mandatory. A respirator may be required for large spills or in areas with poor ventilation.[3] |
Safe Handling and Operational Plan: A Step-by-Step Approach
A clear and concise operational plan is critical for minimizing risks. The following workflow outlines the essential steps for safely handling 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Caption: A streamlined workflow for the safe handling of 2-(2-Bromophenyl)-2,2-difluoroacetic acid.
Procedural Steps:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for 2-(2-Bromophenyl)-2,2-difluoroacetic acid.[4]
-
Don Appropriate PPE: As detailed in the section above, ensure all necessary PPE is worn correctly.
-
Prepare Workspace: All manipulations should be carried out within a certified chemical fume hood to control exposure.[3] Ensure all necessary equipment and reagents are within easy reach to avoid unnecessary movement.
-
Weighing: When weighing the solid compound, do so in a location that will minimize the potential for dust generation and inhalation.
-
Dissolving and Reactions: When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic reactions.
-
Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in accordance with the disposal plan outlined below.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is not only a regulatory requirement but also a critical aspect of laboratory safety.[3] 2-(2-Bromophenyl)-2,2-difluoroacetic acid is a halogenated organic compound and must be disposed of as hazardous waste.[5]
Waste Segregation
-
Halogenated Organic Waste: All waste containing 2-(2-Bromophenyl)-2,2-difluoroacetic acid should be collected in a designated, clearly labeled container for halogenated organic waste.[5][6] These containers are typically made of materials resistant to corrosive acids, such as high-density polyethylene.[3]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste or aqueous waste streams unless explicitly permitted by your institution's waste management guidelines.[3]
Container Labeling
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(2-Bromophenyl)-2,2-difluoroacetic acid," and the associated hazard symbols.[3]
Waste Collection
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
Caption: A logical flow for the proper disposal of 2-(2-Bromophenyl)-2,2-difluoroacetic acid waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency Response Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[3] Collect the absorbed material into a designated hazardous waste container.[3] Clean the spill area with a suitable decontaminating agent and then with soap and water.[3] Report the spill to your EHS department.[3] |
By adhering to these guidelines, researchers can confidently and safely work with 2-(2-Bromophenyl)-2,2-difluoroacetic acid, fostering a secure and productive research environment.
References
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
- Corrosive Chemicals | Labor
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- Proper Disposal Procedures for Halogenated Organic Acid Waste (Design
- 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem.
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- SAFETY D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
